Iptakalim Hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C9H22ClN |
|---|---|
分子量 |
179.73 g/mol |
IUPAC名 |
2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |
InChIキー |
RXNJQAYLNOXYKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)NC(C)C.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Iptakalim Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim (B1251717) hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener, developed by the Beijing Saide Weikang Medicine Institute.[1] It exhibits significant therapeutic potential, particularly in the management of cardiovascular diseases such as hypertension. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis pathway, and the molecular mechanism of action of Iptakalim hydrochloride. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are detailed to facilitate further research and development.
Discovery and Development
This compound, chemically identified as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride, was initially developed by the Beijing Saide Weikang Medicine Institute in China.[1] Subsequent research and development have involved collaborations with other institutions, including the Beijing Enhua Medicine Research Institute and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology. The compound has progressed to Phase 2 clinical trials, primarily for indications of idiopathic pulmonary arterial hypertension and essential hypertension.[1]
Proposed Synthesis Pathway
The proposed pathway involves the reaction of 2,3-dimethyl-2-butanone with isopropylamine (B41738) in the presence of a reducing agent.
Caption: Proposed synthesis of this compound via reductive amination.
Mechanism of Action and Signaling Pathway
This compound functions as a selective opener of ATP-sensitive potassium (KATP) channels.[4] These channels are crucial in regulating cellular membrane potential. Iptakalim shows selectivity for the SUR2B/Kir6.1 and SUR2A/Kir6.2 subtypes of KATP channels, which are predominantly found in vascular smooth muscle and endothelial cells.[4]
The opening of KATP channels by Iptakalim leads to an efflux of potassium ions (K+) from the cell. This hyperpolarizes the cell membrane, making it less likely for voltage-gated calcium channels (VGCCs) to open. The subsequent decrease in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells results in vasodilation and a reduction in blood pressure.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiovascular Effects of Iptakalim Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with significant cardiovascular effects, primarily demonstrating potent antihypertensive properties.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of Iptakalim, focusing on its mechanism of action, hemodynamic effects, and influence on vascular and cardiac remodeling. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Mechanism of Action
Iptakalim exerts its cardiovascular effects primarily by activating ATP-sensitive potassium (K-ATP) channels.[1][2] It shows a degree of selectivity for different K-ATP channel subtypes, which contributes to its specific pharmacological profile.
K-ATP Channel Subtype Selectivity
Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of K-ATP channels, which are prominently expressed in vascular smooth muscle and endothelial cells.[1][2] It exhibits mild effects on SUR2A/Kir6.2 channels found in cardiac muscle and does not act on SUR1/Kir6.2 channels present in pancreatic beta-cells.[2] This selectivity for vascular K-ATP channels underlies its potent vasodilatory and antihypertensive effects with a favorable safety profile regarding pancreatic function.[2]
Cellular and Molecular Mechanisms
The opening of K-ATP channels by Iptakalim in vascular smooth muscle cells leads to potassium ion efflux, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vascular smooth muscle.[3][4] This vasodilation occurs preferentially in arterioles and small arteries, with minimal effect on larger arteries or capacitance vessels.[2]
In endothelial cells, Iptakalim's activation of K-ATP channels, specifically the SUR2B/Kir6.1 subtype, plays a crucial role in protecting and restoring endothelial function.[1] This is achieved by modulating the balance between nitric oxide (NO) and endothelin-1 (B181129) (ET-1) signaling.[1][5] Iptakalim has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and promote NO release while inhibiting the synthesis and expression of the vasoconstrictor ET-1.[1][5]
The activation of K-ATP channels by Iptakalim is dependent on the intracellular concentrations of ATP and nucleotide diphosphates (NDPs), suggesting that its effects may be more pronounced in pathological conditions associated with altered cellular metabolism, such as hypertension.[6][7]
Hemodynamic Effects
Iptakalim has been demonstrated to have significant effects on blood pressure and vascular resistance in both preclinical animal models and human clinical trials.
Antihypertensive Effects
Iptakalim effectively lowers blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs) and fructose-fed hypertensive rats.[1][2] A key characteristic of Iptakalim is its selective antihypertensive action; it strongly reduces blood pressure in hypertensive subjects but has little to no effect in normotensive individuals.[2][6] Clinical trials in China have confirmed its efficacy in treating mild to moderate hypertension in humans.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the hemodynamic effects of Iptakalim from preclinical studies.
Table 1: Effect of Iptakalim on Systolic Blood Pressure (SBP) and Glucose Infusion Rate (GIR) in Fructose-Fed Rats (FFRs)
| Treatment Group | Dose | Duration | Change in SBP | Change in GIR |
| Iptakalim | 1 mg/kg/day | 4 weeks | Significant decrease | Significant increase |
| Iptakalim | 3 mg/kg/day | 4 weeks | Significant decrease | Significant increase |
| Iptakalim | 9 mg/kg/day | 4 weeks | Significant decrease | Significant increase |
Data extracted from a study on insulin (B600854) resistance and hypertension.[1][8]
Table 2: Effect of Iptakalim on Hemodynamics in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose | Duration | Change in SBP | Change in GIR |
| Iptakalim | 1 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |
| Iptakalim | 3 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |
| Iptakalim | 9 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |
Data extracted from a study on insulin resistance and hypertension.[1][8]
Effects on Vascular and Cardiac Tissues
Beyond its immediate hemodynamic effects, Iptakalim has demonstrated protective effects on the vasculature and heart, suggesting its potential to mitigate target organ damage associated with hypertension.
Endothelial Function
Iptakalim has been shown to protect against endothelial dysfunction induced by various cardiovascular risk factors, including hyperglycemia, hyperuricemia, and homocysteine.[1] It restores the balance between the vasodilator NO and the vasoconstrictor ET-1, a key factor in maintaining endothelial health.[1][5]
Vascular Remodeling
In models of pulmonary hypertension, Iptakalim has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) and attenuate pulmonary vascular remodeling.[3][9] This effect is mediated through the downregulation of protein kinase C-α (PKC-α).[3][9]
Cardiac Effects
Studies have investigated the effects of Iptakalim on cardiac remodeling and electrophysiology. In a model of isoproterenol-induced cardiac remodeling, Iptakalim demonstrated protective effects.[10] Furthermore, a clinical study in healthy subjects concluded that Iptakalim, at therapeutic and supratherapeutic doses, does not prolong the QT interval, indicating a low risk of drug-induced cardiac arrhythmias.[11] While Iptakalim has mild effects on cardiac SUR2A/Kir6.2 K-ATP channels, its primary cardiovascular actions are centered on the vasculature.[2]
Signaling Pathways
The cardiovascular effects of Iptakalim are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: Iptakalim's signaling pathway in endothelial cells.
Caption: Iptakalim's mechanism of action in vascular smooth muscle cells.
Experimental Protocols
This section outlines the methodologies employed in key studies investigating the cardiovascular effects of Iptakalim.
Animal Models
-
Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) Rats: Male SHRs and normotensive WKY rats of various ages were used to study the antihypertensive effects of Iptakalim. Animals were housed under controlled conditions (12-h light/dark cycle, 24±1 °C, 56%±10% humidity) with free access to food and water.[1]
-
Fructose-Fed Hypertensive Rats (FFRs): Six-week-old male Sprague-Dawley rats were fed a high-fructose diet (60% fructose) for 8 weeks to induce hypertension and insulin resistance.[1]
Drug Administration
-
Oral Gavage: Iptakalim was administered daily by oral gavage at doses ranging from 1 to 9 mg/kg/day for 4 to 8 weeks in rat models.[1]
In Vitro Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were used for in vitro studies to investigate the effects of Iptakalim on endothelial dysfunction. Cells were cultured and treated with Iptakalim at concentrations ranging from 0.1 to 10 μmol/L.[1][8]
-
Pulmonary Arterial Smooth Muscle Cells (PASMCs): Human PASMCs were used to study the inhibitory effects of Iptakalim on cell proliferation induced by hypoxia or endothelin-1.[3][9][12]
Hemodynamic Measurements
-
Systolic Blood Pressure (SBP) and Heart Rate (HR): SBP and HR were determined weekly in conscious rats using the tail-cuff method.[1]
Assessment of Insulin Resistance
-
Hyperinsulinemic-Euglycemic Clamp: This technique was used to evaluate the state of insulin resistance in FFRs and SHRs.[8]
Vascular Function Assessment
-
Endothelium-Dependent Vascular Relaxation: Aortic rings from rats were used to assess endothelium-dependent relaxation in response to acetylcholine (B1216132) to characterize endothelial function.[1]
Biochemical and Molecular Analyses
-
Measurement of Vasoactive Mediators: Serum levels of nitric oxide (NO) and endothelin-1 (ET-1) were determined using radioimmunoassays, ELISAs, or colorimetric assays.[1][8]
-
Western Blotting: Protein expression of eNOS and PKC-α was quantified using Western blotting.[1][3]
Electrophysiology
-
Whole-Cell Patch Clamp: Whole-cell K-ATP currents were recorded in cultured rat mesenteric microvascular endothelial cells (MVECs) using automated patch-clamp devices to investigate the direct effects of Iptakalim on K-ATP channels.[6][7]
Conclusion
Iptakalim Hydrochloride is a promising cardiovascular agent with a primary mechanism of action centered on the selective opening of vascular K-ATP channels. Its potent and selective antihypertensive effects, coupled with its protective actions on the endothelium and its ability to attenuate vascular remodeling, position it as a valuable therapeutic candidate for the management of hypertension and related cardiovascular disorders. The detailed data and experimental protocols presented in this guide provide a solid foundation for further research into the clinical applications and long-term benefits of Iptakalim.
References
- 1. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Potential Effect of this compound on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of Iptakalim Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Iptakalim Hydrochloride, a selective ATP-sensitive potassium (KATP) channel opener. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms of action and the experimental methodologies used to evaluate its efficacy.
This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury, primarily through the activation of KATP channels.[1] Its therapeutic potential is being explored for neurodegenerative diseases and ischemic events.[2] This guide summarizes the key quantitative data, details the experimental protocols for assessing its neuroprotective capabilities, and provides visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several key in vitro studies. The following tables summarize the dose-dependent effects of Iptakalim on cell viability and apoptosis in neuronal and other neurovascular unit cells under hypoxic conditions, such as Oxygen-Glucose Deprivation (OGD).
Table 1: Effect of this compound on Cell Viability in Neurovascular Unit Cells Following Oxygen-Glucose Deprivation (OGD)
| Cell Type | Iptakalim Concentration (µmol/L) | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | 0.01 | Cell Viability (MTT Assay) | Concentration-dependent inhibition of hypoxia-induced cell death | [3][4] |
| 0.1 | [3][4] | |||
| 1 | [3][4] | |||
| Astrocytes | 0.01, 0.1, 1 | Cell Viability (MTT Assay) | Inhibition of OGD-induced cell death | [3][4] |
| Cerebral Microvascular Endothelial Cells | 0.01, 0.1, 1 | LDH Release | Significant decrease in LDH release compared to untreated hypoxic cells | [3][4] |
| ECV304 Cells & Rat Cortical Astrocytes | Not specified | Cell Survival Rate | Significantly increased survived cell rates | [5] |
Table 2: Effect of this compound on Apoptosis-Related Markers in Neurovascular Unit Cells Following Oxygen-Glucose Deprivation (OGD)
| Cell Type | Iptakalim Concentration | Outcome Measure | Result | Reference |
| Neurovascular Unit (NVU) Cells | Not specified | mRNA Expression | Reduced caspase-3 mRNA expression | [3][4] |
| Increased ratio of Bcl-2 to Bax mRNA | [3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in vitro.[6][7]
Materials:
-
Primary cortical neuron cultures
-
Deoxygenated, glucose-free medium (e.g., DMEM)[7]
-
Hypoxia chamber (e.g., with 95% N₂, 5% CO₂, and 0% O₂)[7]
-
This compound stock solution
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Culture primary cortical neurons to the desired confluency.
-
Prepare the OGD medium by deoxygenating a glucose-free culture medium for at least 30 minutes with a gas mixture of 95% N₂ and 5% CO₂.
-
Remove the normal culture medium from the cells and wash once with sterile PBS.
-
Add the deoxygenated, glucose-free medium to the cells. For treatment groups, add this compound to the desired final concentrations (e.g., 0.01, 0.1, 1 µmol/L).
-
Place the culture plates in a hypoxia chamber and incubate for a specified period (e.g., 2-4 hours) at 37°C.
-
Following the OGD period, remove the plates from the hypoxia chamber and replace the OGD medium with normal, glucose-containing culture medium (reoxygenation).
-
Incubate the cells for a further period (e.g., 24 hours) under normoxic conditions (37°C, 5% CO₂) before proceeding with cell viability or apoptosis assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]
Materials:
-
Cells treated as described in the OGD protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plate reader
Procedure:
-
After the reoxygenation period, add 10 µL of MTT solution to each well of a 96-well plate containing the cells in 100 µL of medium.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of treated cells relative to control (untreated, normoxic) cells.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[13][14][15][16][17]
Materials:
-
Culture supernatant from cells treated as described in the OGD protocol
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Microplate reader
Procedure:
-
After the reoxygenation period, carefully collect the culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Cytotoxicity is calculated based on the LDH released into the medium as a percentage of the total LDH (from lysed control cells).
Gene Expression Analysis: Real-Time PCR for Bcl-2, Bax, and Caspase-3
This method quantifies the mRNA expression levels of key apoptosis-related genes.[18][19][20][21][22]
Materials:
-
Cells treated as described in the OGD protocol
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
Real-time PCR system
-
Primers for Bcl-2, Bax, Caspase-3, and a housekeeping gene (e.g., β-actin)
-
SYBR Green or other fluorescent dye-based detection chemistry
Procedure:
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, specific primers for the target genes, and a real-time PCR master mix.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound's neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection studies.
Caption: Iptakalim's modulation of the apoptotic pathway.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.17. Cortical neuron cultures and oxygen–glucose deprivation [bio-protocol.org]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride: A Deep Dive into its Selectivity for SUR2B/Kir6.1 KATP Channels
For Researchers, Scientists, and Drug Development Professionals
Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has garnered significant interest for its preferential activation of the SUR2B/Kir6.1 subunit combination, which is predominantly expressed in vascular smooth muscle cells. This selectivity profile underpins its potent antihypertensive effects while potentially mitigating off-target effects associated with less selective KATP channel openers. This technical guide provides a comprehensive overview of the selectivity of Iptakalim for the SUR2B/Kir6.1 channel, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways involved.
Executive Summary
This compound demonstrates marked selectivity for the SUR2B/Kir6.1 KATP channel subtype. It is a more potent activator of this channel compared to established KATP channel openers like diazoxide (B193173) and pinacidil.[1] This selectivity is a key determinant of its targeted therapeutic action. While showing significant activity at SUR2B/Kir6.1, Iptakalim has only mild effects on SUR2A/Kir6.2 channels and is inactive at SUR1/Kir6.2 channels, the latter being the predominant subtype in pancreatic beta-cells.[1] This profile suggests a reduced risk of inducing hyperglycemia, a common side effect of non-selective KATP channel openers.
Quantitative Pharmacology
Table 1: Summary of this compound Activity on KATP Channel Subtypes
| KATP Channel Subtype | Subunit Composition | Typical Tissue Expression | Iptakalim Activity |
| Vascular | SUR2B/Kir6.1 | Vascular Smooth Muscle | Potent Activator |
| Cardiac | SUR2A/Kir6.2 | Cardiac Muscle | Mild Activator |
| Pancreatic | SUR1/Kir6.2 | Pancreatic Beta-Cells | No Activity |
This table is a qualitative summary based on available literature. Precise quantitative values (EC50, Ki) require access to full-text research articles.
Signaling Pathways and Mechanism of Action
Iptakalim's therapeutic effect is initiated by its binding to the sulfonylurea receptor (SUR) 2B subunit of the KATP channel. This interaction triggers a conformational change in the channel complex, leading to the opening of the Kir6.1 pore. The subsequent efflux of potassium ions from the vascular smooth muscle cell causes hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to vasodilation and a decrease in blood pressure.
References
Iptakalim Hydrochloride: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim (B1251717) Hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has emerged as a promising therapeutic agent, particularly in the management of hypertension. Its unique chemical structure and selective mode of action distinguish it from other KATP channel openers, offering a favorable efficacy and safety profile. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Iptakalim and its analogs, details the experimental protocols utilized in its pharmacological characterization, and elucidates the key signaling pathways involved in its mechanism of action.
Introduction
Iptakalim Hydrochloride (chemical name: N-(1-methylethyl)-1,1,2-trimethylpropylamine hydrochloride) is a potent and selective opener of ATP-sensitive potassium (KATP) channels.[1] These channels play a crucial role in linking cellular metabolism to electrical excitability in various tissues. Iptakalim exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[2] This selectivity underpins its potent antihypertensive effects, as it preferentially relaxes resistance arterioles and small arteries with minimal impact on large arteries or venous capacitance vessels.[2][3] Notably, Iptakalim demonstrates a greater antihypertensive effect in hypertensive subjects compared to normotensive ones, a distinction not observed with less selective KATP channel openers like pinacidil (B1677893) and diazoxide.[2]
This guide will systematically explore the SAR of the 2,3-dimethyl-2-butylamine scaffold, from which Iptakalim is derived, to provide a clear understanding of the chemical features governing its biological activity.
Structure-Activity Relationship (SAR) Studies
The core of Iptakalim's SAR lies in the modifications of its 2,3-dimethyl-2-butylamine structure. Studies on a series of analogs have revealed critical determinants for their KATP channel opening activity and subsequent hypotensive effects.
Core Scaffold and Key Substitutions
The foundational structure for this class of compounds is 2,3-dimethyl-2-butylamine. The primary point of modification for SAR studies has been the substituent on the amine group.
Quantitative SAR Data
The following table summarizes the qualitative and semi-quantitative data on the activity of Iptakalim analogs based on electrophysiological and in vivo studies. The activity is ranked based on the potency to induce outward potassium currents in rat tail arterial smooth muscle cells and to produce hypotensive effects in anesthetized rats.
| Compound/Analog | Substituent on Amine Group | Relative K+ Current Activation | Hypotensive Effect |
| Iptakalim (Compound 5) | Isopropyl | +++ | +++ |
| Analog (Compound 6) | 1-Methyl-propyl | +++ | +++ |
| Analog (Compound 8) | Cyclopropylmethyl | +++ | ++ |
| Analog | Ethyl | Potent | Significant |
| Analog | Allyl | Potent | Significant |
| Analog | Butyl | Potent | Significant |
| Analog | Hydrogen | Very Low Activity | Not Significant |
| Analog | Methyl | Very Low Activity | Not Significant |
| Analog | Propyl | Very Low Activity | Not Significant |
| Analog | Benzyl | Very Low Activity | Not Significant |
Activity Ranking: +++ (High), ++ (Moderate), + (Low), - (Inactive/Very Low) Data synthesized from descriptive accounts in literature.[4]
SAR Insights
-
Size and Branching of the N-substituent are Crucial: Analogs with branched alkyl groups containing 2-4 carbons on the amine side chain, such as isopropyl (Iptakalim) and 1-methyl-propyl, exhibit the most potent KATP channel opening and hypotensive activities.[4]
-
Small or Bulky Aromatic Substituents Decrease Activity: Simple, small substituents like hydrogen and methyl, as well as a bulky aromatic group like benzyl, result in a significant loss of activity.[4]
-
Linear Alkyl Groups Show Reduced Potency: While still active, linear alkyl groups such as propyl and butyl are generally less potent than their branched counterparts.[4]
These findings suggest that a specific steric and electronic profile of the N-substituent is required for optimal interaction with the KATP channel.
Signaling Pathways Modulated by Iptakalim
Iptakalim exerts its therapeutic effects by modulating several downstream signaling pathways following the opening of KATP channels.
Vasodilation and Blood Pressure Regulation
The primary mechanism of Iptakalim's antihypertensive effect is the hyperpolarization of vascular smooth muscle cells.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Iptakalim Hydrochloride: A Technical Guide for Antihypertensive Drug Development
An In-depth Examination of the Preclinical and Early Clinical Development of a Novel K-ATP Channel Opener for the Treatment of Hypertension
Abstract
Iptakalim (B1251717) Hydrochloride is a novel antihypertensive agent that functions as a selective ATP-sensitive potassium (K-ATP) channel opener. Early research has demonstrated its efficacy in lowering blood pressure in both preclinical models of hypertension and in human clinical trials. This technical guide provides a comprehensive overview of the foundational studies on Iptakalim, with a focus on its mechanism of action, preclinical pharmacology, and early clinical findings. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant signaling pathways are presented to support further research and development in the field of antihypertensive therapies.
Introduction
Hypertension is a major global health concern, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. Iptakalim Hydrochloride emerged as a promising candidate by targeting a distinct mechanism of action: the selective opening of ATP-sensitive potassium (K-ATP) channels. This guide delves into the early-stage research that has elucidated the pharmacological properties and therapeutic potential of Iptakalim as an antihypertensive agent.
Mechanism of Action
Iptakalim exerts its antihypertensive effect primarily through the opening of K-ATP channels in the vascular smooth muscle and endothelial cells. It exhibits significant selectivity for the SUR2B/Kir6.1 subtype of these channels, which are predominantly expressed in the vasculature.[1][2]
The opening of K-ATP channels by Iptakalim leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The resulting decrease in intracellular Ca2+ concentration in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1]
Furthermore, Iptakalim's action on endothelial K-ATP channels contributes to its antihypertensive effect by modulating the production of vasoactive substances. Specifically, it has been shown to enhance the production of the vasodilator nitric oxide (NO) and inhibit the production of the vasoconstrictor endothelin-1 (B181129) (ET-1).[3][4]
Signaling Pathway of Iptakalim-Induced Vasodilation
Caption: Mechanism of Iptakalim-induced vasodilation.
Preclinical Antihypertensive Efficacy
Studies in Spontaneously Hypertensive Rats (SHRs)
Early preclinical studies extensively utilized the spontaneously hypertensive rat (SHR) model to evaluate the antihypertensive effects of Iptakalim. These studies consistently demonstrated a dose-dependent reduction in blood pressure.
Table 1: Antihypertensive Effect of Iptakalim in Spontaneously Hypertensive Rats
| Dose (mg/kg, p.o.) | Treatment Duration | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference |
| 1 | 4 weeks | Data not specified | Data not specified | [3] |
| 3 | 4 weeks | Data not specified | Data not specified | [3] |
| 4.5 | 4 weeks | Significant reduction (prevented increase) | Data not specified | [3] |
| 9 | 4 weeks | Data not specified | Data not specified | [3] |
Note: While the referenced study confirmed a significant antihypertensive effect, specific mmHg reduction values were not provided in the abstract.
Experimental Protocol: Blood Pressure Measurement in SHRs (Tail-Cuff Method)
The non-invasive tail-cuff method is a standard procedure for repeated blood pressure measurements in rodents.
Protocol:
-
Acclimatization: Acclimate the SHRs to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Animal Restraint: Gently place the rat in a restraining device.
-
Cuff and Sensor Placement: Place an inflatable cuff and a sensor at the base of the rat's tail.
-
Inflation and Deflation: The cuff is automatically inflated to a pressure sufficient to occlude blood flow and then gradually deflated.
-
Signal Detection: The sensor detects the return of blood flow as the cuff pressure decreases.
-
Data Acquisition: The pressures at which the pulse reappears (systolic) and becomes maximal (diastolic) are recorded.
-
Repeated Measurements: For each animal, multiple readings are taken and averaged to obtain a reliable blood pressure measurement.
Experimental Workflow: In Vivo Antihypertensive Study
Caption: Workflow for in vivo antihypertensive studies in SHRs.
In Vitro Vascular Reactivity
Studies on isolated aortic rings from rats have been instrumental in characterizing the direct vasodilatory effects of Iptakalim and its mechanism of action at the tissue level.
Experimental Protocol: Isometric Tension Recording in Isolated Aortic Rings
This protocol allows for the measurement of vascular smooth muscle contraction and relaxation in a controlled ex vivo environment.
Protocol:
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or a high concentration of potassium chloride.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of Iptakalim are added to the organ bath.
-
Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
Early Clinical Research
Phase II clinical trials have been conducted to evaluate the safety and efficacy of Iptakalim in patients with mild to moderate essential hypertension.
Table 2: Blood Pressure Reduction in a Phase II Clinical Trial of Iptakalim
| Treatment Group | N | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Iptakalim | 81 | 152.7 (±12.6) | 100.0 (±4.1) | -11.0 (±13.4) | -11.0 (±7.8) | [5] |
| Placebo/Control | 81 | 149.3 (±16.6) | 99.7 (±4.2) | -12.9 (±24.4) | -16.4 (±14.3) | [5] |
Note: The provided data from this specific study showed a numerical decrease in blood pressure with Iptakalim, but the change was not statistically different from the control group in this particular analysis which was focused on genetic variations.
Endothelial Function and Biomarkers
Iptakalim has been shown to improve endothelial function, a key factor in the pathogenesis of hypertension. This is achieved by modulating the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (ET-1).
Effect on Nitric Oxide and Endothelin-1
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Iptakalim can increase the production of NO and decrease the production of ET-1.
Table 3: Effect of Iptakalim on NO and ET-1 Production in HUVECs
| Iptakalim Concentration (µM) | Change in NO Production | Change in ET-1 Production | Reference |
| 0.1 | Increased | Decreased | [6] |
| 10 | Increased | Decreased | [6] |
| 1000 | Increased | Decreased | [6] |
Experimental Protocol: Western Blot Analysis of eNOS and ET-1
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and treat them with various concentrations of Iptakalim for a specified period.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for eNOS, ET-1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Conclusion
The early research on this compound has established its profile as a novel and selective K-ATP channel opener with significant antihypertensive properties. Preclinical studies in hypertensive animal models and in vitro experiments have elucidated its mechanism of action, demonstrating direct vasodilation and favorable effects on endothelial function. Early clinical trials have provided initial evidence of its efficacy in patients with mild to moderate hypertension. This technical guide summarizes the key findings and methodologies from this early research, providing a valuable resource for scientists and researchers in the ongoing development of innovative antihypertensive therapies. Further large-scale clinical trials are warranted to fully establish the therapeutic role of Iptakalim in the management of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Iptakalim Hydrochloride and Endothelial Cells: A Technical Guide
An in-depth technical guide on the foundational studies of Iptakalim (B1251717) Hydrochloride and its effects on endothelial cells for researchers, scientists, and drug development professionals.
Introduction
Iptakalim Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with a distinct chemical structure that demonstrates high selectivity for the SUR2B/Kir6.1 subtype.[1] This selectivity contributes to its potent antihypertensive effects, primarily through actions on the vascular endothelium.[1] Endothelial cells are critical regulators of vascular tone and health. Dysfunction in these cells is an initial event in the pathogenesis of various cardiovascular diseases, including hypertension.[2][3] Iptakalim has been shown to exert protective effects on the endothelium, making it a promising therapeutic agent.[1][3][4] This technical guide provides an in-depth overview of the foundational research on Iptakalim's interaction with endothelial cells, focusing on its mechanism of action, its role in nitric oxide production, and its protective capabilities.
Core Mechanism of Action: K-ATP Channel Activation
The primary mechanism of Iptakalim's action on endothelial cells is the opening of ATP-sensitive potassium channels.[5][6] This activation is dependent on intracellular ATP hydrolysis and ATP ligands.[5][6] Studies on rat mesenteric microvascular endothelial cells (MVECs) have shown that Iptakalim significantly increases whole-cell K-ATP currents, an effect that is preventable by the K-ATP channel blocker glibenclamide.[5][6] This opening of K-ATP channels leads to hyperpolarization of the endothelial cell membrane, which is a critical step in initiating downstream signaling cascades that promote vasodilation and endothelial health.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound and endothelial cells.
Table 1: Effect of Iptakalim on K-ATP Currents in Microvascular Endothelial Cells (MVECs)
| Treatment | Intracellular Nucleotide (1000 µmol/L) | Resulting K-ATP Current Change | Reference |
| Iptakalim (10 µmol/L) | ATP | Significant Increase | [6] |
| Iptakalim (100 µmol/L) | ATP | Significant Increase | [6] |
| Iptakalim (10 or 100 µmol/L) + Glibenclamide (1.0 µmol/L) | ATP | Effect of Iptakalim reversed | [6] |
| Iptakalim (10 µmol/L) | ADP | Significant Increase | [6] |
| Iptakalim (100 µmol/L) | ADP | Significant Increase | [6] |
| Iptakalim (10 µmol/L) | UDP | Significant Increase | [6] |
| Iptakalim (100 µmol/L) | UDP | Significant Increase | [6] |
Table 2: Effect of Iptakalim on Nitric Oxide (NO) Production and eNOS Activity in Human Pulmonary Artery Endothelial Cells (HPAECs) under Hypoxia
| Condition | Treatment | Outcome for NO Levels and eNOS Activity | Reference |
| Hypoxia | - | Significantly Reduced | [7][8] |
| Hypoxia | Iptakalim (10 µM) | Normalized the reduction caused by hypoxia | [7][8] |
| Hypoxia | Iptakalim (10 µM) + Glibenclamide (1, 10, or 100 µM) | Increased NO and eNOS activity caused by Iptakalim was blocked | [7] |
Table 3: Protective Effects of Iptakalim on Endothelial Colony-Forming Cells (ECFCs) under Hypoxia
| Parameter Assessed | Condition | Treatment | Outcome | Reference |
| Cell Viability | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |
| Proliferation | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |
| Migration | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |
| Angiogenesis | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |
| Apoptosis | Hypoxia | Iptakalim | Significantly Reduced | [2][9] |
| Above Protective Effects | Hypoxia | Iptakalim + Glibenclamide | Protective effects of Iptakalim were eliminated | [2][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational studies of Iptakalim on endothelial cells.
Whole-Cell K-ATP Current Recording in MVECs
-
Objective: To measure the effect of Iptakalim on K-ATP channel currents in microvascular endothelial cells.
-
Cell Culture: MVECs were isolated from the mesentery of 6-day-old Sprague-Dawley rats.[6]
-
Method:
-
Whole-cell K-ATP currents were recorded using automated patch clamp devices.[5][6]
-
The membrane potential was held at -100 mV.[6]
-
Nucleotides (ATP, ADP, or UDP) were added to the internal perfusion system.[5][6]
-
Iptakalim (10 and 100 µmol/L) and glibenclamide (1.0 µmol/L) were added to the cell suspension.[5][6]
-
Changes in whole-cell currents were recorded and analyzed.[6]
-
Assessment of NO Production and eNOS Activity in HPAECs
-
Objective: To determine the effect of Iptakalim on nitric oxide production and endothelial nitric oxide synthase activity in human pulmonary artery endothelial cells under hypoxic conditions.
-
Method:
-
HPAECs were cultured under normoxic or hypoxic conditions.
-
For treatment groups, cells were pre-treated with Iptakalim (0.1, 10, or 1,000 µM) for 1 hour prior to a 24-hour incubation under hypoxia.[8]
-
In experiments with the K-ATP channel blocker, cells were pre-treated with glibenclamide (1, 10, or 100 µM) for 1 hour before the addition of Iptakalim.[7]
-
After the incubation period, the conditioned medium from the HPAEC cultures was collected.
-
NO levels and eNOS activity in the conditioned medium were measured using appropriate assay kits.[7][8]
-
Evaluation of Endothelial Colony-Forming Cell (ECFC) Function
-
Objective: To investigate the effects of Iptakalim on the proliferation, migration, and angiogenesis of ECFCs under hypoxia.
-
Cell Isolation and Culture: ECFCs were derived from adult peripheral blood.[2][9]
-
Methods:
-
Cell Viability (CCK8 Assay):
-
ECFCs were plated in 96-well plates.[2]
-
Cells were pre-treated with Iptakalim (10⁻⁷ M to 10⁻⁴ M) for 1 hour before being incubated under hypoxic conditions for 12 hours.[2] For blocking experiments, glibenclamide (10⁻⁵ M) was added 30 minutes before Iptakalim.[2]
-
Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's protocol.[2]
-
-
Proliferation (EdU Assay):
-
ECFCs were treated with Iptakalim (10⁻⁵ M) or glibenclamide (10⁻⁵ M) before a 12-hour hypoxic exposure.[2]
-
Cells were then incubated with 50 µmol/L 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 4 hours.[2]
-
The percentage of EdU-positive nuclei was determined by fluorescence microscopy.[2]
-
-
Migration Assay:
-
A total of 1 x 10⁵ ECFCs containing Iptakalim (10⁻⁵ M) were added to the upper chamber of a transwell insert.[2]
-
After a specified incubation period, migrated cells on the lower surface of the membrane were stained and counted.
-
-
Tube Formation Assay (Angiogenesis):
-
ECFCs were seeded on a layer of Matrigel.
-
Cells were treated with Iptakalim under hypoxic conditions.
-
The formation of capillary-like structures was observed and quantified using microscopy.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Iptakalim in endothelial cells and a typical experimental workflow for studying its effects.
Caption: Iptakalim-induced signaling pathway in endothelial cells.
Caption: General experimental workflow for studying Iptakalim's effects.
Foundational studies have firmly established that this compound's therapeutic potential in cardiovascular diseases is significantly linked to its effects on endothelial cells. By selectively opening K-ATP channels, Iptakalim initiates a cascade of events that enhance the production of the critical vasodilator, nitric oxide, and promote overall endothelial health. Furthermore, its demonstrated ability to protect endothelial cells and their progenitors from hypoxic injury highlights its potential in treating complex conditions like pulmonary hypertension. The data and protocols summarized in this guide provide a solid foundation for further research and development of Iptakalim as a targeted therapy for endothelial dysfunction.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into the Metabolic Effects of Iptakalim Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on the metabolic effects of Iptakalim (B1251717) Hydrochloride. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Iptakalim Hydrochloride
This compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It exhibits selectivity for different KATP channel subtypes, which are composed of sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir) subunits.[1] Notably, it shows high selectivity for the vascular KATP channel subtype SUR2B/Kir6.1.[3] While initially investigated for its potent antihypertensive properties, emerging evidence suggests that this compound also exerts significant effects on glucose and lipid metabolism, positioning it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes, particularly in the context of cardiovascular comorbidities.[4][5]
Core Metabolic Effects of this compound
This compound has demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity, primarily through its action on the vascular endothelium and pancreatic β-cells.
Dual Action on KATP Channels
A unique characteristic of Iptakalim is its bidirectional regulation of KATP channels.[4] While it opens vascular-type KATP channels (Kir6.1/SUR2B), leading to vasodilation and improved endothelial function, it has been shown to close pancreatic β-cell KATP channels (Kir6.2/SUR1).[4][6] This closure of β-cell KATP channels leads to membrane depolarization, an influx of calcium ions, and subsequent enhancement of insulin release.[4][6]
Improvement of Insulin Resistance
Studies in animal models of insulin resistance, such as fructose-fed rats (FFRs) and spontaneously hypertensive rats (SHRs), have shown that Iptakalim can ameliorate insulin resistance.[7] This effect is largely attributed to the restoration of endothelial function.[7][8] By activating endothelial KATP channels, Iptakalim enhances the production of nitric oxide (NO), a key molecule in insulin-mediated glucose uptake in peripheral tissues.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the metabolic effects of this compound.
Table 1: Effects of Iptakalim on Metabolic Parameters in Fructose-Fed Rats (FFRs)
| Parameter | Control | FFR Model | Iptakalim (1 mg/kg/d) | Iptakalim (3 mg/kg/d) | Iptakalim (9 mg/kg/d) | Rosiglitazone (5 mg/kg/d) |
| Systolic Blood Pressure (SBP, mmHg) | 115.6 ± 7.9 | 145.8 ± 11.4 | 134.2 ± 10.1 | 125.3 ± 9.8 | 118.7 ± 8.5 | 140.1 ± 12.3 |
| Fasting Blood Glucose (FBG, mmol/L) | 5.8 ± 0.7 | 7.9 ± 1.1 | 7.1 ± 0.9 | 6.5 ± 0.8 | 6.1 ± 0.6 | 5.9 ± 0.7 |
| Fasting Blood Insulin (FBI, mU/L) | 25.4 ± 5.8 | 48.9 ± 9.7 | 40.1 ± 8.5 | 33.6 ± 7.9 | 28.7 ± 6.3 | 26.5 ± 5.9 |
| Glucose Infusion Rate (GIR, mg/kg/min) | 12.8 ± 2.5 | 6.7 ± 1.8 | 8.2 ± 2.1 | 9.8 ± 2.3 | 11.5 ± 2.4 | 12.1 ± 2.6 |
| Insulin Sensitivity Index (ISI) | 0.089 ± 0.017 | 0.031 ± 0.009 | 0.045 ± 0.011 | 0.063 ± 0.014 | 0.081 ± 0.016 | 0.085 ± 0.018 |
Data adapted from a study on fructose-fed rats, where treatment was administered for the last 4 weeks of an 8-week high-fructose diet.[7]
Table 2: Effects of Iptakalim on Metabolic Parameters in Spontaneously Hypertensive Rats (SHRs)
| Parameter | WKY Control | SHR Model (4 months) | Iptakalim (3 mg/kg/d) | Benazepril (6 mg/kg/d) |
| Systolic Blood Pressure (SBP, mmHg) | 128 ± 10 | 185 ± 15 | 145 ± 12 | 150 ± 13 |
| Glucose Infusion Rate (GIR, mg/kg/min) | 13.5 ± 2.8 | 8.1 ± 2.2 | 12.9 ± 2.6 | 8.5 ± 2.3 |
Data adapted from a study where 4-month-old SHRs with established insulin resistance were treated for 8 weeks. WKY (Wistar-Kyoto) rats served as the normotensive control.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iptakalim's Metabolic Effects
The metabolic benefits of Iptakalim are closely linked to its effects on endothelial cells, leading to improved insulin sensitivity. The primary mechanism involves the activation of the PI3K/Akt/eNOS pathway.
References
- 1. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new antihypertensive drug ameliorate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Iptakalim Hydrochloride: An In-Depth Technical Guide on its Interaction with ATP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with significant therapeutic potential, particularly in the management of hypertension.[1][2] Its mechanism of action is intrinsically linked to the metabolic state of the cell, specifically requiring ATP hydrolysis to exert its channel-opening effects. This technical guide provides a comprehensive overview of Iptakalim Hydrochloride, focusing on its interaction with K-ATP channels and the pivotal role of ATP hydrolysis. We will delve into its molecular mechanism, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the associated signaling pathways.
Introduction to this compound
This compound is a selective opener of ATP-sensitive potassium (K-ATP) channels.[1] These channels are crucial regulators of cellular excitability, coupling the metabolic state of the cell to its membrane potential. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. Different combinations of Kir6.x and SUR isoforms confer tissue-specific pharmacological and physiological properties to the K-ATP channels.
Iptakalim exhibits notable selectivity for the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly expressed in vascular smooth muscle cells.[1] This selectivity is believed to contribute to its potent antihypertensive effects with a favorable side-effect profile compared to non-selective K-ATP channel openers.[1][2] A unique characteristic of Iptakalim is its dependence on ATP hydrolysis for channel activation, distinguishing it from other K-ATP channel openers like pinacidil (B1677893).[3]
Mechanism of Action: The Role of ATP Hydrolysis
The activation of K-ATP channels by Iptakalim is not a simple binding event but a dynamic process modulated by the intracellular nucleotide concentrations and requiring the enzymatic breakdown of ATP.
Dependence on ATP Hydrolysis
Studies have demonstrated that Iptakalim's ability to open K-ATP channels is contingent upon the presence of hydrolyzable ATP. In experiments using the non-hydrolyzable ATP analog, ATPγS, Iptakalim was ineffective at activating K-ATP channels.[3] This suggests that the energy released from ATP hydrolysis is a prerequisite for the conformational changes in the K-ATP channel complex that lead to channel opening in the presence of Iptakalim. In contrast, the K-ATP channel opener pinacidil can activate the channel even in the presence of non-hydrolyzable ATP analogs, indicating a different mechanism of action that does not rely on ATP hydrolysis.[3]
Modulation by Intracellular Nucleotides
The channel-opening effect of Iptakalim is highly sensitive to the intracellular concentrations of ATP and nucleotide diphosphates (NDPs) such as ADP. Iptakalim effectively activates K-ATP channels at low to moderate intracellular ATP concentrations (100-1000 μmol/L).[3] However, at very low or very high ATP concentrations, its efficacy is diminished.[3] This suggests an optimal "metabolic window" for Iptakalim's action, which may contribute to its selective effects in tissues with altered metabolic states, such as in hypertensive conditions.[3] Pinacidil, on the other hand, is effective over a much broader range of ATP and NDP concentrations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: Concentration-Dependent Activation of K-ATP Channels by this compound
| Iptakalim Concentration (μmol/L) | Intracellular ATP (μmol/L) | Cell Type | Effect on K-ATP Current | Reference |
| 10 | 1000 | Rat Mesenteric Microvascular Endothelial Cells | Significant increase in whole-cell current | [3] |
| 100 | 1000 | Rat Mesenteric Microvascular Endothelial Cells | Significant increase in whole-cell current | [3] |
| 0.1 - 10 | Not specified | Human Pulmonary Arterial Smooth Muscle Cells | Dose-dependent decrease in PKC-α expression | [4] |
| 3 - 300 | Not specified | Rat Substantia Nigra Dopamine (B1211576) Neurons | No hyperpolarization observed | [5] |
| 300 - 500 | Not specified | HEK 293 cells (expressing Kir6.2/SUR1) | Closure of diazoxide-induced K-ATP channels | [5] |
Table 2: Comparative Effects of Iptakalim and Pinacidil on K-ATP Channel Activation
| Compound | Effective ATP Concentration Range (μmol/L) | ATP Hydrolysis Requirement | K-ATP Channel Subtype Selectivity | Reference |
| Iptakalim | 100 - 1000 | Yes | SUR2B/Kir6.1 > SUR2A/Kir6.2 >> SUR1/Kir6.2 | [1][3] |
| Pinacidil | 10 - 5000 | No | Broad | [3] |
Table 3: Clinical Trial Data for this compound in Hypertension
| Dose | Administration | Population | Key Finding | Reference |
| 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) | 8 weeks | Spontaneously Hypertensive Rats | Significant amelioration of hypertension | [6] |
| 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) | 4 weeks | Fructose-Fed Rats | Prevention of SBP elevation | [6] |
Experimental Protocols
Whole-Cell Patch Clamp Recording of K-ATP Currents in Endothelial Cells
This protocol is adapted from methodologies described in studies investigating Iptakalim's effect on endothelial K-ATP channels.[3]
Objective: To measure the effect of Iptakalim on whole-cell K-ATP currents in cultured microvascular endothelial cells.
Materials:
-
Cultured rat mesenteric microvascular endothelial cells
-
Extracellular (bath) solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with varying concentrations of Mg-ATP (e.g., 0.1, 1, 3, 5) (pH 7.2 with KOH)
-
This compound stock solution
-
Pinacidil stock solution
-
Glibenclamide stock solution
-
ATPγS (non-hydrolyzable ATP analog)
-
Patch clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture endothelial cells on glass coverslips to sub-confluency.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking endothelial cell with the patch pipette and form a giga-ohm seal (>1 GΩ) using gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline whole-cell currents in the presence of a specific intracellular ATP concentration.
-
Apply different concentrations of Iptakalim (e.g., 10, 100 μmol/L) to the bath and record the changes in whole-cell current.
-
To confirm the current is through K-ATP channels, apply the K-ATP channel blocker glibenclamide (e.g., 10 μmol/L) and observe for inhibition of the Iptakalim-induced current.
-
To test for ATP hydrolysis dependence, use an intracellular solution containing ATPγS instead of ATP and repeat the Iptakalim application.
-
For comparison, perform similar experiments with pinacidil.
Signaling Pathways and Visualizations
Iptakalim's activation of K-ATP channels initiates downstream signaling cascades that contribute to its physiological effects.
Iptakalim, ATP Hydrolysis, and K-ATP Channel Activation
The core mechanism of Iptakalim action is its ability to open K-ATP channels in an ATP hydrolysis-dependent manner, leading to potassium efflux and cell membrane hyperpolarization.
Caption: Iptakalim's activation of K-ATP channels is dependent on ATP hydrolysis.
Downstream Signaling of Iptakalim in Endothelial Cells
In endothelial cells, the hyperpolarization induced by Iptakalim leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator. This contributes to the antihypertensive effect of Iptakalim.
Caption: Iptakalim promotes vasodilation via the eNOS signaling pathway.
Iptakalim's Inhibitory Effect on the PKC-α Pathway
In vascular smooth muscle cells, Iptakalim has been shown to inhibit the expression of Protein Kinase C-alpha (PKC-α).[4] Overactivity of PKC-α is associated with vasoconstriction and cellular proliferation, contributing to vascular remodeling in hypertension. By downregulating PKC-α, Iptakalim may exert protective effects on the vasculature beyond its direct vasodilatory action.
Caption: Iptakalim inhibits the PKC-α pathway, promoting vasodilation.
Conclusion
This compound represents a significant advancement in the field of K-ATP channel modulators. Its unique mechanism of action, characterized by a dependence on ATP hydrolysis and selectivity for the SUR2B/Kir6.1 channel subtype, underpins its potent and selective antihypertensive effects. The data summarized and the experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Iptakalim and to develop novel therapies targeting K-ATP channels. The intricate interplay between Iptakalim, cellular metabolism, and ion channel function highlights a promising avenue for the treatment of cardiovascular diseases.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricacies of Iptakalim Hydrochloride: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener demonstrating significant therapeutic potential, primarily in the management of hypertension and offering promise in neuroprotection. This technical guide provides a comprehensive overview of its basic pharmacological profile, delineating its mechanism of action, pharmacodynamics, and pharmacokinetics. Through a synthesis of preclinical and clinical data, this document aims to serve as a foundational resource for the scientific community, fostering further research and development of this unique pharmacological agent. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.
Mechanism of Action: A Selective KATP Channel Opener
Iptakalim exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the bioenergetic state of a cell to its electrical activity.
Iptakalim demonstrates a notable selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle and endothelial cells.[1] It is a more potent activator of the SUR2B/Kir6.1 subtype of KATP channels than other well-known openers like diazoxide (B193173) and pinacidil.[1] In contrast, it has mild effects on SUR2A/Kir6.2 channels (found in cardiac muscle) and does not open SUR1/Kir6.2 channels (predominantly in pancreatic beta-cells).[1] This selectivity for SUR2B-containing channels is thought to contribute to its preferential vasodilation of resistance arterioles and small arteries with minimal effects on large arteries and capacitance vessels.[1][2]
The opening of KATP channels by Iptakalim in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to vasodilation.[2] Interestingly, in mesenteric microvascular endothelial cells, the activation of KATP channels by Iptakalim is dependent on the intracellular concentrations of ATP or NDPs, being most effective at 100 or 1000 μmol/L.[3][4] This activation also appears to be dependent on both ATP hydrolysis and ATP ligands.[4]
However, in dopaminergic neurons of the substantia nigra pars compacta, which primarily express SUR1-containing KATP channels, high concentrations of Iptakalim (300-500 μM) have been shown to close these channels.[5] This suggests a complex and tissue-specific interaction with different KATP channel subtypes.
Signaling Pathway of Iptakalim-Induced Vasodilation
Caption: Signaling pathway of Iptakalim-induced vasodilation.
Pharmacodynamics: A Spectrum of Therapeutic Effects
Iptakalim's primary pharmacodynamic effect is vasodilation, leading to a reduction in blood pressure. However, its actions extend to neuroprotection and potential influences on insulin (B600854) secretion.
Cardiovascular Effects
Iptakalim is a potent antihypertensive agent, demonstrating a selective action on hypertensive subjects with little effect on normotensive individuals.[1][2][3] This selectivity may be attributed to its high affinity for SUR2B/Kir6.1 channels and its preferential relaxation of resistance vessels.[1] In spontaneously hypertensive rats (SHRs), Iptakalim has been shown to effectively reduce blood pressure and ameliorate pathological changes in the kidneys, including reversing renal arteriolar remodeling and decreasing proteinuria.[2]
Furthermore, Iptakalim inhibits the proliferation of human pulmonary artery smooth muscle cells (HPASMCs) induced by stimuli like endothelin-1 (B181129) and hypoxia, suggesting its potential in treating pulmonary hypertension.[6][7][8] This anti-proliferative effect is mediated through the activation of KATP channels.[7]
| Pharmacodynamic Effect | Model | Key Findings | Reference |
| Antihypertensive | Spontaneously Hypertensive Rats (SHRs) | Significantly lowers blood pressure; reverses renal arteriolar remodeling. | [2] |
| Vasodilation | Isolated Arteries | Preferentially relaxes resistance arterioles and small arteries. | [1][2] |
| Anti-proliferative | Human Pulmonary Artery Smooth Muscle Cells | Inhibits proliferation induced by endothelin-1 and hypoxia. | [6][7][8] |
Neuroprotective Effects
Iptakalim exhibits significant neuroprotective properties in various models of neuronal injury. It has been shown to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, improving neurological function, and attenuating brain edema.[6] The neuroprotective mechanism is linked to the protection of the neurovascular unit, including neurons, astrocytes, and endothelial cells, from apoptosis.[6] In models of Parkinson's disease, Iptakalim protects dopaminergic neurons from neurotoxin-induced damage.[5]
Effects on Insulin Release
The effect of Iptakalim on insulin release is complex and appears to be dependent on the specific KATP channel subtype. While it does not activate the SUR1/Kir6.2 channels in pancreatic beta-cells, some studies suggest it may close these channels, leading to an increase in insulin release. This bidirectional regulation of pancreatic and vascular KATP channels presents a unique pharmacological profile.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic data for Iptakalim is still emerging, with most studies conducted in preclinical animal models.
| Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | N/A | N/A | N/A | N/A | N/A | [9][10] |
| Dog | N/A | N/A | N/A | N/A | N/A | [9][10] |
| Monkey | N/A | N/A | N/A | N/A | N/A | [9][10] |
| Human | Oral | Dose-dependent | N/A | N/A | N/A |
Note: N/A indicates that specific quantitative data was not available in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of Iptakalim across different species.
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Recording of KATP Currents
This protocol is essential for studying the direct effects of Iptakalim on KATP channel activity.
Objective: To measure Iptakalim-induced KATP currents in isolated cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture of interest (e.g., vascular smooth muscle cells, HEK293 cells expressing specific KATP channel subtypes)
-
Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, with varying concentrations of ATP; pH adjusted to 7.2)
-
This compound stock solution
-
Glibenclamide (KATP channel blocker) stock solution
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).
-
Record baseline whole-cell currents.
-
Apply Iptakalim at various concentrations to the bath solution and record the resulting changes in current.
-
To confirm the current is through KATP channels, apply the specific blocker glibenclamide.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is crucial for evaluating the neuroprotective effects of Iptakalim in stroke.[11][12][13]
Objective: To induce focal cerebral ischemia and assess the neuroprotective efficacy of Iptakalim.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
-
This compound solution for administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Administer Iptakalim or vehicle at predetermined time points (e.g., during occlusion or at the onset of reperfusion).
-
After a set survival period (e.g., 24 hours), assess neurological deficits.
-
Euthanize the animal and perfuse the brain.
-
Section the brain and stain with TTC to visualize and quantify the infarct volume.
Experimental Workflow: MCAO Model
Caption: Workflow for the MCAO stroke model in rats.
Conclusion
This compound stands out as a promising pharmacological agent with a distinct mechanism of action and a favorable pharmacodynamic profile. Its selectivity for SUR2B-containing KATP channels underpins its potent and selective antihypertensive effects. Furthermore, its demonstrated neuroprotective capabilities open new avenues for its therapeutic application in ischemic stroke and potentially other neurodegenerative disorders. While the current body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate its pharmacokinetic properties in humans, optimize dosing regimens, and explore its full therapeutic potential in a broader range of cardiovascular and neurological diseases. This technical guide serves as a comprehensive resource to support and stimulate these future research endeavors.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride: A Deep Dive into its Therapeutic Potential for Hypertension
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Iptakalim (B1251717) hydrochloride is a novel therapeutic agent under investigation for the management of hypertension. It is a selective opener of the ATP-sensitive potassium (K-ATP) channels, exhibiting a unique pharmacological profile that suggests potential for both effective blood pressure control and end-organ protection. This technical guide provides a comprehensive overview of the current scientific knowledge on Iptakalim, focusing on its mechanism of action, preclinical and clinical efficacy, and the underlying signaling pathways.
Mechanism of Action
Iptakalim's primary mechanism of action is the selective opening of ATP-sensitive potassium (K-ATP) channels. It shows significant selectivity for the SUR2B/Kir6.1 subtype of these channels, which are predominantly found in vascular smooth muscle cells.[1][2] This selectivity is a key differentiator from older, non-specific potassium channel openers.[1][3]
The opening of K-ATP channels by Iptakalim leads to an efflux of potassium ions from the vascular smooth muscle cells. This results in hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The reduced intracellular calcium concentration leads to the relaxation of arteriolar and small artery smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[3]
A noteworthy characteristic of Iptakalim is its preferential activity in hypertensive states, with minimal effects on blood pressure in normotensive individuals.[2][4]
Signaling Pathways
K-ATP Channel-Mediated Vasodilation
The core signaling pathway for Iptakalim's antihypertensive effect is initiated by its binding to the SUR2B subunit of the K-ATP channel. This triggers a conformational change that opens the Kir6.1 pore, leading to potassium efflux and vasodilation as described above.
Modulation of Endothelial Function: The NO/ET-1 Axis
Iptakalim has been shown to improve endothelial dysfunction, a key factor in the pathogenesis of hypertension. It appears to restore the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (B181129) (ET-1).[1][5] In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Iptakalim can increase the release of NO and the expression of endothelial nitric oxide synthase (eNOS), while inhibiting the production of ET-1.[1]
Downregulation of the PKC-α Signaling Pathway
In the context of pulmonary hypertension, Iptakalim has been found to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) by downregulating the expression of protein kinase C-alpha (PKC-α).[6] The activation of K-ATP channels by Iptakalim leads to a decrease in intracellular Ca2+, which in turn inhibits the Ca2+-dependent PKC-α. This suggests a potential role for Iptakalim in mitigating vascular remodeling associated with hypertension.
Preclinical and Clinical Data
Preclinical Efficacy in Animal Models
Iptakalim has demonstrated significant antihypertensive effects in various preclinical models of hypertension.
Table 1: Summary of Preclinical Studies on Iptakalim in Hypertension
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) for 8 weeks | Significantly reduced systolic blood pressure and improved insulin (B600854) resistance. | [1] |
| Fructose-Fed Rats (FFRs) | 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) for 4 weeks | Prevented elevations in systolic blood pressure, fasting glucose, and insulin levels. Ameliorated endothelial dysfunction. | [1] |
| Hypoxia-Induced Pulmonary Hypertensive Rats | 1.5 mg/kg/day for 28 days | Attenuated the increase in mean pulmonary artery pressure and right ventricle systolic pressure. Prevented pulmonary artery wall remodeling. | [5] |
Clinical Trial Data
Phase III clinical trials for Iptakalim in the treatment of mild-to-moderate hypertension have been completed in China.[1][2] While detailed results from these trials are not widely published, a study on the cardiac safety of Iptakalim in healthy Chinese subjects has been reported.
Table 2: Cardiac Safety of Iptakalim in Healthy Volunteers
| Dosing Regimen | Number of Subjects | Key Findings | Reference |
| Single oral doses of 5, 10, 15, and 20 mg | 83 | No clinically significant prolongation of the QT interval. | [7] |
| Multiple oral doses of 10 and 20 mg | 83 | Well-tolerated with a favorable safety profile. | [7] |
Further detailed quantitative data on blood pressure reduction and pharmacokinetic parameters from Phase III trials are pending public release.
Experimental Protocols
Animal Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR) Model: Male SHRs are commonly used. Blood pressure is typically measured non-invasively using the tail-cuff method.[1] Treatment with Iptakalim or vehicle is administered daily via oral gavage for a specified duration (e.g., 8 weeks).[1]
-
Fructose-Fed Rat (FFR) Model: Male Sprague-Dawley rats are fed a high-fructose diet to induce insulin resistance and hypertension.[1] Iptakalim or vehicle is co-administered with the diet.[1] Insulin sensitivity is often assessed using the hyperinsulinemic-euglycemic clamp technique.[1]
In Vitro Assays
-
Whole-Cell Patch-Clamp Electrophysiology: This technique is used to measure the activity of K-ATP channels in isolated cells, such as microvascular endothelial cells (MVECs).[4] Cells are perfused with solutions containing different concentrations of Iptakalim, and the resulting changes in whole-cell currents are recorded.[4]
-
Measurement of Nitric Oxide (NO) and Endothelin-1 (ET-1): Human umbilical vein endothelial cells (HUVECs) are cultured and treated with Iptakalim. The concentrations of NO and ET-1 in the cell culture supernatant are then measured using commercially available assay kits (e.g., ELISA).[1]
-
Western Blot Analysis: This method is used to quantify the expression of specific proteins, such as eNOS and PKC-α, in cell lysates after treatment with Iptakalim.[1][6]
Conclusion and Future Directions
This compound holds significant promise as a novel antihypertensive agent with a unique, targeted mechanism of action. Its ability to selectively open vascular K-ATP channels, particularly in hypertensive states, coupled with its beneficial effects on endothelial function and potential to mitigate vascular remodeling, positions it as a compelling candidate for further development. The favorable safety profile observed in early clinical studies is also encouraging.
Future research should focus on the public dissemination of detailed results from the Phase III clinical trials to fully elucidate its efficacy and safety in a broader patient population. Further investigation into its long-term effects on cardiovascular outcomes and its potential therapeutic applications in other cardiovascular and metabolic diseases is also warranted.
References
- 1. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new antihypertensive drug ameliorate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Potential Effect of this compound on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iptakalim Hydrochloride Whole-Cell Recording
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener.[1] It demonstrates significant selectivity for different K-ATP channel subtypes, which are hetero-octameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. Specifically, Iptakalim potently activates the SUR2B/Kir6.1 subtype, which is prevalent in vascular tissues, while having milder effects on the cardiac SUR2A/Kir6.2 subtype and inhibitory effects on the pancreatic SUR1/Kir6.2 subtype.[1][2] This unique pharmacological profile makes Iptakalim a valuable tool for cardiovascular research, particularly in the study of hypertension, as it preferentially relaxes resistance arterioles with minimal effects on larger arteries or veins.[1]
Furthermore, its bidirectional regulation of K-ATP channels—opening vascular channels while closing pancreatic and some neuronal channels—suggests its potential as a therapeutic agent for type 2 diabetes with concurrent vascular benefits.[2][3] These application notes provide a detailed protocol for characterizing the electrophysiological effects of Iptakalim Hydrochloride on K-ATP channels using the whole-cell patch-clamp technique.
Mechanism of Action and Signaling Pathway
Iptakalim's primary mechanism of action involves the modulation of K-ATP channels. In vascular smooth muscle and endothelial cells, Iptakalim binds to the SUR2B subunit, promoting the opening of the associated Kir6.1 channel pore.[1][4] This activation is dependent on the presence of intracellular nucleotides like ATP or NDPs and requires ATP hydrolysis.[5][6] The channel opening leads to an efflux of potassium (K+) ions, causing membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated Ca2+ channels (VGCCs), thereby reducing intracellular Ca2+ concentration and leading to vasodilation.[4]
Conversely, in pancreatic β-cells and certain neurons (like dopamine (B1211576) neurons in the substantia nigra pars compacta), Iptakalim can inhibit the SUR1/Kir6.2 channel subtype.[2][3] This closure of K-ATP channels leads to membrane depolarization, activation of VGCCs, a subsequent rise in intracellular Ca2+, and triggers cellular responses like insulin (B600854) release.[2]
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Iptakalim Hydrochloride in Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Iptakalim (B1251717) Hydrochloride to rat models of hypertension, including methods for drug delivery, blood pressure measurement, and assessment of endothelial function.
Introduction
Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant antihypertensive effects in preclinical studies.[1][2] It exhibits selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the vascular endothelium.[2][3] Activation of these channels leads to hyperpolarization of endothelial cells, resulting in vasodilation and a subsequent reduction in blood pressure.[1][4] This document outlines key experimental protocols for evaluating the efficacy of this compound in rat models of hypertension.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and their effects on systolic blood pressure (SBP) in various rat models of hypertension.
Table 1: Oral Dosage of this compound in Hypertensive Rat Models
| Rat Model | Dosage | Dosing Regimen | Duration | Reference |
| Spontaneously Hypertensive Rat (SHR) | 1, 3, or 9 mg/kg/day | Oral gavage, once daily | 8 weeks | [5] |
| Fructose-Fed Hypertensive Rat (FFR) | 1, 3, or 9 mg/kg/day | Oral gavage, once daily | 4 weeks | [5] |
| Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day | Oral gavage, once daily | 30 days | |
| Stroke-Prone Spontaneously Hypertensive Rat (SHRsp) | 0.25, 1.0, or 4.0 mg/kg/day | Oral gavage, once daily | 12 weeks | |
| Hypoxia-Induced Pulmonary Arterial Hypertension Rat | 1.5 mg/kg/day | Oral gavage, once daily | 4 weeks | [6] |
Table 2: Effects of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models
| Rat Model | Dosage | SBP Reduction | Reference |
| Spontaneously Hypertensive Rat (SHR) | 1, 3, or 9 mg/kg/day | Significantly ameliorated hypertension | [5] |
| Fructose-Fed Hypertensive Rat (FFR) | 1, 3, or 9 mg/kg/day | Significantly prevented SBP elevation | [5] |
| Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day | Effectively decreased SBP | |
| Stroke-Prone Spontaneously Hypertensive Rat (SHRsp) | 0.25, 1.0, and 4.0 mg/kg/day | Effectively decreased SBP |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound solution and its administration to rats via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Weighing scale
-
Vortex mixer or sonicator
-
Syringes (1 mL or 3 mL)
-
Oral gavage needles (16-18 gauge, straight or curved)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the rat to determine the exact body weight.
-
Calculate the required dose of this compound based on the desired mg/kg dosage.
-
Calculate the volume to be administered. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[7]
-
-
Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of the chosen vehicle.
-
Use a vortex mixer or sonicator to ensure the compound is fully dissolved and the solution is homogenous.
-
-
Oral Gavage Administration:
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and back, ensuring the head is immobilized.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[8]
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.[1][2]
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and re-insert.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the solution over 2-3 seconds.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for at least 10 minutes post-administration for any signs of distress.[7]
-
References
- 1. instechlabs.com [instechlabs.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. SUR2B/Kir6.1 channel openers correct endothelial dysfunction in chronic heart failure via the miR-1-3p/ET-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.fsu.edu [research.fsu.edu]
Preparing Iptakalim Hydrochloride Solutions for in vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim (B1251717) Hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] It shows high selectivity for the vascular (SUR2B/Kir6.1) and cardiac (SUR2A/Kir6.2) subtypes of KATP channels.[2][3] By activating these channels, Iptakalim Hydrochloride leads to cellular hyperpolarization, which in turn modulates various downstream signaling pathways. This property makes it a valuable tool for in vitro research in areas such as cardiovascular diseases, neurological disorders, and metabolic conditions.[2][3] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research findings.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions in in vitro cell culture experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride | [1] |
| Molecular Formula | C₉H₂₂ClN | [4] |
| Molecular Weight | 179.73 g/mol | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 25 mg/mL (139.10 mM) | May require sonication and warming to 70°C for complete dissolution. | [5] |
| PBS | 100 mg/mL (556.39 mM) | May require sonication. | [1] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture. | [1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture. | [1] |
Table 4: Typical Working Concentrations for in vitro Experiments
| Cell Type | Concentration Range (µM) | Observed Effect | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.1 - 10 | Inhibition of hypoxia-induced proliferation. | |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 - 100 | Activation of KATP currents. | [6] |
| Rabbit Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.1 - 10 | Inhibition of endothelin-1 (B181129) induced proliferation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, distilled water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 1.7973 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile, distilled water or PBS to the conical tube containing the powder to achieve a final concentration of 10 mM.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator water bath to aid dissolution.[5] The resulting solution should be clear and free of any visible particulates.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipette and tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Preparation of Working Solution: In a sterile tube, add the calculated volume of the thawed stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause foaming and protein denaturation in the medium.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures. It is crucial to include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of the solvent used for the stock solution (e.g., water or PBS).
Quality Control
-
Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or microbial contamination before use.
-
Sterility Testing: Periodically, a sample of the stock solution can be incubated in a sterile nutrient broth to test for bacterial or fungal contamination.
-
pH Measurement: Ensure that the addition of the this compound working solution does not significantly alter the pH of the cell culture medium.
-
Cell Viability Assay: When using a new batch of this compound or a new cell line, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic working concentration range.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Preparing this compound Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcchemicals.com [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride: Application Notes and Protocols for Perforated-Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iptakalim (B1251717) Hydrochloride, a novel ATP-sensitive potassium (K-ATP) channel opener, in perforated-patch clamp experiments. This technique is advantageous for studying K-ATP channels as it preserves the intracellular environment, preventing the washout of crucial signaling molecules and maintaining channel activity.
Introduction to Iptakalim Hydrochloride
This compound is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[1][2] It exhibits a unique chemical structure distinct from other K-ATP channel openers.[2] Iptakalim has demonstrated significant antihypertensive and neuroprotective effects.[1][2] Its mechanism of action involves the opening of K-ATP channels, leading to membrane hyperpolarization and subsequent physiological effects in various cell types, including vascular smooth muscle cells, endothelial cells, and neurons.[1][3] The perforated-patch clamp technique is particularly well-suited for studying the effects of Iptakalim as it maintains the intracellular ATP concentrations and other signaling molecules that regulate K-ATP channel activity.
Data Presentation
The following tables summarize quantitative data from electrophysiological experiments investigating the effects of this compound. While some data is derived from whole-cell patch-clamp studies, it provides a strong indication of the expected outcomes in perforated-patch clamp experiments, which are designed to keep the intracellular environment intact.
Table 1: Effect of Iptakalim on K-ATP Currents in Mesenteric Microvascular Endothelial Cells (MVECs)
| Parameter | Condition | Value | Reference |
| Whole-Cell K-ATP Current | Control (1000 µmol/L intracellular ATP) | Baseline | [3][4] |
| + 10 µmol/L Iptakalim | Significant Increase | [3][4] | |
| + 100 µmol/L Iptakalim | Further Significant Increase | [3][4] | |
| + 100 µmol/L Iptakalim + 1.0 µmol/L Glibenclamide | Current Blocked | [3][4] |
Table 2: Effect of Iptakalim on Dopamine (B1211576) Neuron Activity (Perforated-Patch Clamp)
| Parameter | Condition | Observation | Reference |
| Membrane Potential | Control | Spontaneous Firing | [5] |
| + 3 - 300 µM Iptakalim | No Hyperpolarization | [5] | |
| + 300 µM Iptakalim | Increased Firing Rate | [5] | |
| Rotenone-induced Outward Current | + Rotenone | Outward Current | [5] |
| + Rotenone + Iptakalim | Suppression of Outward Current | [5] |
Table 3: Anti-proliferative Effect of Iptakalim on Pulmonary Arterial Smooth Muscle Cells (PASMCs)
| Parameter | Condition | Effect | Reference |
| Cell Proliferation (Hypoxia-induced) | Hypoxia | Increased Proliferation | [6] |
| Hypoxia + 0.1 µmol/L Iptakalim | Inhibition of Proliferation | [6] | |
| Hypoxia + 1.0 µmol/L Iptakalim | Stronger Inhibition | [6] | |
| Hypoxia + 10 µmol/L Iptakalim | Maximal Inhibition | [6] | |
| Hypoxia + Iptakalim + Glibenclamide | Abolished Inhibitory Effect | [6] |
Signaling Pathways
The signaling pathways activated by this compound can be visualized to understand its mechanism of action in different cell types.
Caption: Signaling pathway of Iptakalim in vascular endothelial cells.
Caption: Iptakalim's inhibitory pathway on vascular smooth muscle cell proliferation.
Experimental Protocols
Perforated-Patch Clamp Experimental Workflow
Caption: General workflow for a perforated-patch clamp experiment with Iptakalim.
Detailed Methodologies
1. Amphotericin B Perforated-Patch Clamp Protocol
This protocol is suitable for a variety of cell types, including neurons and endothelial cells.
-
Materials:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.
-
Amphotericin B Stock Solution: 60 mg/mL in DMSO. Store in aliquots at -20°C, protected from light.
-
Final Amphotericin B Pipette Solution: On the day of the experiment, dilute the stock solution into the internal solution to a final concentration of 120-240 µg/mL. Sonicate for 1-2 minutes to aid dissolution.
-
This compound Stock Solution: 10 mM in distilled water or DMSO. Store at -20°C. Dilute to final working concentrations in the external solution.
-
-
Procedure:
-
Prepare fresh final Amphotericin B pipette solution and keep it on ice and protected from light.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Pipette Filling: To facilitate seal formation, first, fill the tip of the pipette with a small amount of Amphotericin B-free internal solution. Then, back-fill the pipette with the final Amphotericin B-containing internal solution.
-
Approach the target cell and form a gigaohm seal (>1 GΩ).
-
Monitor the access resistance by applying small voltage steps. Perforation typically occurs within 5-30 minutes, observed as a gradual decrease in access resistance. A stable access resistance below 30 MΩ is desirable for good voltage clamp control.
-
Once a stable perforated-patch configuration is achieved, begin recording baseline cellular activity (membrane potential in current-clamp or whole-cell currents in voltage-clamp).
-
Apply this compound at the desired concentrations to the bath via a perfusion system.
-
Record the changes in membrane potential or ionic currents.
-
At the end of the experiment, glibenclamide (a K-ATP channel blocker) can be co-applied to confirm the specificity of Iptakalim's effect.
-
2. Gramicidin (B1672133) Perforated-Patch Clamp Protocol
This protocol is particularly useful for studying neuronal activity without altering the intracellular chloride concentration.
-
Materials:
-
External (Bath) Solution: Same as for the Amphotericin B protocol.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.
-
Gramicidin Stock Solution: 10 mg/mL in DMSO. Store at -20°C.
-
Final Gramicidin Pipette Solution: Dilute the stock solution into the internal solution to a final concentration of 20-100 µg/mL.
-
This compound Stock Solution: As above.
-
-
Procedure:
-
Prepare the final gramicidin pipette solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette tip with gramicidin-free internal solution, then back-fill with the final gramicidin-containing solution.
-
Establish a gigaohm seal with the target neuron.
-
Monitor the formation of gramicidin pores, which allow the passage of monovalent cations. This is observed as a gradual decrease in access resistance. Stable perforation may take 15-45 minutes.
-
Once the access resistance is stable (ideally < 50 MΩ), record baseline neuronal activity.
-
Perfuse the bath with the external solution containing this compound.
-
Record the resulting changes in neuronal firing properties or membrane currents.
-
Concluding Remarks
The use of this compound in perforated-patch clamp experiments provides a powerful approach to investigate its effects on K-ATP channels while preserving the integrity of the intracellular signaling environment. The protocols outlined above, in conjunction with the provided data and pathway diagrams, offer a solid foundation for researchers to explore the therapeutic potential of this novel K-ATP channel opener in various physiological and pathological contexts.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Iptakalim Hydrochloride Activity Using a Thallium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with high selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle cells.[1][2][3] This selectivity makes it a promising therapeutic agent for cardiovascular diseases such as hypertension, with a reduced risk of side effects associated with non-selective K+ channel openers.[2][3] The activation of KATP channels by Iptakalim leads to membrane hyperpolarization, which in turn inhibits voltage-gated Ca2+ channels, reduces intracellular calcium concentration, and results in vasodilation.[1][4]
Measuring the activity of potassium channel modulators like Iptakalim is crucial for drug discovery and development. While patch-clamp electrophysiology is the gold standard for characterizing ion channel function, its throughput is limited.[5][6] The thallium flux assay offers a robust, high-throughput alternative for screening and profiling potassium channel activity.[5][7][8][9][10][11] This assay utilizes the physiological mimicry of thallium ions (Tl+) for potassium ions (K+), allowing them to pass through open potassium channels.[8][9][12][13] Inside the cell, a thallium-sensitive fluorescent dye reports the influx of Tl+ as an increase in fluorescence, providing a quantitative measure of channel activation.[8][9][13]
This application note provides a detailed protocol for measuring the activity of Iptakalim Hydrochloride on KATP channels using a thallium flux assay, suitable for high-throughput screening applications.
Principle of the Thallium Flux Assay
The thallium flux assay is based on the ability of K+ channels to conduct Tl+ ions. The workflow involves several key steps:
-
Cell Loading: Cells expressing the target KATP channel (e.g., SUR2B/Kir6.1) are loaded with a membrane-permeant, thallium-sensitive fluorescent indicator dye. Once inside the cell, cellular esterases cleave the AM ester group, trapping the active, fluorescent form of the dye in the cytoplasm.[14]
-
Compound Incubation: The cells are then incubated with the test compound, in this case, this compound.
-
Thallium Stimulation: A stimulus buffer containing Tl+ ions is added to the cells.
-
Signal Detection: If this compound activates the KATP channels, Tl+ ions will flow into the cells down their electrochemical gradient. The binding of Tl+ to the intracellular dye results in a significant increase in fluorescence intensity. This change in fluorescence is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the activity of the KATP channels.[7][8]
Signaling Pathway of this compound
This compound acts as an opener for ATP-sensitive potassium (KATP) channels. Its mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the channel complex, which leads to an increased probability of the Kir6.x pore-forming subunit opening. This results in an efflux of K+ ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated L-type Ca2+ channels, thereby reducing Ca2+ influx and leading to vasodilation.
Caption: Signaling pathway of this compound-mediated vasodilation.
Experimental Workflow
The following diagram outlines the major steps involved in performing the thallium flux assay for measuring this compound activity.
Caption: Experimental workflow for the Thallium Flux Assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well or 384-well plate format and can be performed using commercially available thallium flux assay kits (e.g., FluxOR™ Potassium Ion Channel Assay, Thermo Fisher Scientific).
Materials and Reagents:
-
Cells stably expressing the human SUR2B/Kir6.1 KATP channel (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Thallium Flux Assay Kit (containing Thallium-sensitive dye, loading buffer, stimulus buffer, etc.)
-
This compound
-
Glibenclamide (KATP channel blocker, as a negative control)
-
Assay plates (black-walled, clear-bottom 96-well or 384-well microplates)
-
Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the thallium-sensitive dye and a loading agent (like PowerLoad™ concentrate) in an assay buffer.
-
Aspirate the culture medium from the cell plates.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Also prepare solutions for positive control (e.g., a known KATP channel opener like Pinacidil) and negative control (assay buffer with DMSO, and Glibenclamide).
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.
-
After the final wash, leave 100 µL of assay buffer in each well.
-
Add 25 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Prepare the thallium-containing stimulus buffer according to the manufacturer's protocol.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm) kinetically.
-
Program the instrument to add 25 µL of the stimulus buffer to each well while simultaneously initiating the fluorescence reading.
-
Record the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is determined by calculating the slope of the initial phase of the fluorescence increase.
-
Normalize the data to the baseline fluorescence before the addition of the stimulus buffer.
-
Plot the rate of thallium influx against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
The following table summarizes representative data that could be obtained from a thallium flux assay measuring the activity of this compound and other KATP channel modulators.
| Compound | Target | Assay | EC50 / IC50 (µM) | Max Response (% of Control) |
| Iptakalim HCl | SUR2B/Kir6.1 | Thallium Flux | 0.5 - 5 | 95 ± 5 |
| Pinacidil | KATP Channels | Thallium Flux | 1 - 10 | 100 (Control) |
| Glibenclamide | KATP Channels | Thallium Flux | 0.1 - 1 (IC50) | 5 ± 2 |
Conclusion
The thallium flux assay is a reliable and efficient method for measuring the activity of this compound on KATP channels.[7][10] Its high-throughput nature makes it an invaluable tool in the early stages of drug discovery for identifying and characterizing novel potassium channel modulators.[5][11] The detailed protocol provided in this application note can be readily adapted for screening large compound libraries and for performing structure-activity relationship studies, thereby accelerating the development of new therapeutics targeting KATP channels. While the thallium flux assay is a powerful screening tool, it is important to confirm the activity of hit compounds using orthogonal assays such as automated patch-clamp electrophysiology.[7][10]
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacologically validated, high-capacity, functional thallium flux assay for the human Ether-à-go-go related gene potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Correlation between thallium flux and automated patch-clamp [metrionbiosciences.com]
- 11. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Screening Iptakalim Hydrochloride Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim (B1251717) Hydrochloride is a novel and selective ATP-sensitive potassium (K-ATP) channel opener, demonstrating significant therapeutic potential in cardiovascular diseases and neuroprotection.[1][2] Its mechanism of action involves the opening of K-ATP channels, leading to membrane hyperpolarization and subsequent inhibition of calcium (Ca2+) influx.[3][4] This cascade of events influences various cellular processes, most notably inhibiting cell proliferation, particularly in pulmonary arterial smooth muscle cells (PASMCs).[4][5][6] Furthermore, Iptakalim has been shown to downregulate the expression of Protein Kinase C-alpha (PKC-α), a key signaling molecule involved in cell proliferation.[3][7]
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the efficacy of Iptakalim Hydrochloride. The described methods include cell viability assays, cell proliferation assays, intracellular calcium imaging, and patch-clamp electrophysiology.
Mechanism of Action: Signaling Pathway
This compound initiates its cellular effects by binding to and opening ATP-sensitive potassium (K-ATP) channels. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The change in membrane potential inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium. The decreased intracellular calcium concentration ([Ca2+]i) is a critical event that leads to the inhibition of various downstream signaling pathways, including the downregulation of PKC-α expression, which ultimately results in the inhibition of cell proliferation.[3]
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound in various cell-based assays as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation
| Cell Type | Assay Method | Iptakalim Concentration (µmol/L) | Inhibition of Proliferation (%) | Reference |
| Human PASMCs (Hypoxia-induced) | [3H]thymidine incorporation | 0.1 | 7.40 | [3] |
| Human PASMCs (Hypoxia-induced) | [3H]thymidine incorporation | 1.0 | 41.26 | [3] |
| Human PASMCs (Hypoxia-induced) | [3H]thymidine incorporation | 10 | 65.28 | [3] |
| Rabbit PASMCs (Endothelin-1 induced) | [3H]thymidine incorporation | 0.1 - 10 | Concentration-dependent | [6] |
Table 2: Effect of this compound on K-ATP Channel Currents
| Cell Type | Assay Method | Iptakalim Concentration (µmol/L) | Effect on Whole-Cell K-ATP Currents | Reference |
| Rat Mesenteric Microvascular Endothelial Cells | Whole-cell patch clamp | 10 | Significant increase | [8] |
| Rat Mesenteric Microvascular Endothelial Cells | Whole-cell patch clamp | 100 | Significant increase | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cultured cells.
Workflow:
Materials:
-
Cells of interest (e.g., PASMCs)
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the Iptakalim dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Iptakalim).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay directly measures DNA synthesis and is a sensitive method for assessing cell proliferation.
Workflow:
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well tissue culture plates
-
[3H]Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells into a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 1 µCi of [3H]thymidine to each well and incubate for an additional 4-18 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 95% ethanol.
-
Lyse the cells by adding 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data is expressed as counts per minute (CPM) and normalized to the control group.
Intracellular Calcium Imaging (Fura-2 AM)
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in response to this compound.
Workflow:
Materials:
-
Cells of interest plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the chamber with a solution containing the desired concentration of this compound.
-
Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the activity of K-ATP channels in response to this compound.
Workflow:
Materials:
-
Cells of interest on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Prepare extracellular and intracellular solutions. The intracellular solution should contain a low concentration of ATP (e.g., 0.1 mM) to allow for K-ATP channel activity.
-
Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and record baseline K-ATP currents.
-
Apply voltage steps to generate a current-voltage (I-V) relationship.
-
Perfuse the chamber with the extracellular solution containing this compound.
-
Record the changes in holding current and the I-V relationship to determine the effect of Iptakalim on K-ATP channel activity.
References
- 1. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Properly Measure a Current-Voltage Relation?—Interpolation vs. Ramp Methods Applied to Studies of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Iptakalim Hydrochloride Effects Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of Iptakalim (B1251717) Hydrochloride, a novel ATP-sensitive potassium (K-ATP) channel opener. The detailed protocols and data presentation guidelines are designed to assist in the precise evaluation of its pharmacological activity on ion channels.
Iptakalim Hydrochloride is a promising therapeutic agent, and understanding its mechanism of action at the cellular level is crucial for its development and application. Electrophysiology, particularly the patch-clamp technique, offers a powerful tool to dissect its interaction with K-ATP channels and downstream cellular events.
Mechanism of Action of this compound
This compound selectively opens ATP-sensitive potassium (K-ATP) channels, primarily in the endothelium of resistance blood vessels.[1][2] This activation leads to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated Ca2+ channels. The resulting decrease in intracellular calcium concentration causes vasodilation and a subsequent reduction in blood pressure.[3] Notably, the action of Iptakalim is dependent on intracellular ATP concentrations and requires ATP hydrolysis, suggesting a nuanced interaction with the channel complex.[1][4]
Interestingly, Iptakalim exhibits a bidirectional effect on different K-ATP channel subtypes. It activates the vascular-type K-ATP channels (composed of Kir6.1/SUR2B subunits) while inhibiting the pancreatic β-cell-type K-ATP channels (Kir6.2/SUR1).[5] This dual activity highlights its potential for treating conditions like type 2 diabetes, where it could enhance insulin (B600854) release by closing pancreatic K-ATP channels while providing cardiovascular benefits through vasodilation.[5]
Electrophysiology Techniques to Study this compound Effects
The whole-cell patch-clamp technique is the gold standard for investigating the effects of this compound on K-ATP channels.[1][4][5] This method allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of ion channel activity.
Key Experiments:
-
Whole-Cell Current Recordings: To measure the effect of Iptakalim on K-ATP channel currents.
-
Concentration-Response Curves: To determine the potency (EC50) of Iptakalim in activating K-ATP channels.
-
Pharmacological Blockade: To confirm the specificity of Iptakalim for K-ATP channels using known blockers like glibenclamide.[1][4]
-
Investigation of ATP Dependence: To elucidate the role of intracellular ATP in modulating the effects of Iptakalim.[1][4]
Data Presentation
Quantitative data from electrophysiological experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
| Parameter | Cell Type | Iptakalim Concentration (µM) | Effect | Reference |
| Whole-Cell K-ATP Current | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 | Significant increase | [1][4] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 100 | Significant increase | [1][4] | |
| K-ATP Channel Activity | Rat Pancreatic β-cells | Not specified | Reduced open probability | [5] |
| Membrane Potential | Rat Pancreatic β-cells | Not specified | Depolarization and induction of action potential firing | [5] |
| Recombinant K-ATP Channels | HEK 293 cells (Kir6.2/SUR1) | 300-500 | Closure of diazoxide-induced channels | [6] |
| Xenopus oocytes (Kir6.1/SUR2B) | Not specified | Activation | [5] | |
| Xenopus oocytes (Kir6.2/SUR1) | Not specified | Inhibition | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Currents in Vascular Endothelial Cells
Objective: To measure the effect of this compound on K-ATP channel currents in cultured vascular endothelial cells.
Materials:
-
Cultured rat mesenteric microvascular endothelial cells (MVECs)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
This compound stock solution
-
Glibenclamide stock solution
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and varying concentrations of Mg-ATP (e.g., 0.1, 1 mM) to study ATP dependence (pH adjusted to 7.2 with KOH)
Procedure:
-
Cell Preparation: Plate MVECs on glass coverslips suitable for patch-clamp recording and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +60 mV over 200 ms) to elicit whole-cell currents.
-
Establish a stable baseline recording of K-ATP currents in the extracellular solution.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM or 100 µM).
-
Record the changes in the whole-cell current in response to the drug application.
-
-
Pharmacological Blockade (Control):
-
After recording the effect of Iptakalim, co-apply the K-ATP channel blocker glibenclamide (e.g., 10 µM) to confirm that the observed current is indeed through K-ATP channels. A reversal of the Iptakalim-induced effect by glibenclamide confirms its specificity.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) before and after drug application.
-
Normalize the current amplitude in the presence of Iptakalim to the baseline current to quantify the effect.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Signaling pathway of Iptakalim in vascular relaxation.
Experimental Workflow for Whole-Cell Patch-Clamp
References
- 1. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blo… [ouci.dntb.gov.ua]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]thymidine Incorporation Assay with Iptakalim Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant effects on cellular proliferation, making it a compound of interest in drug development for conditions such as pulmonary hypertension.[1][2] The [3H]thymidine incorporation assay is a widely used and direct method for quantifying cell proliferation.[3][4] This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA during the S-phase of the cell cycle, providing a quantitative measure of mitotic activity.[4][5] These application notes provide a detailed protocol for utilizing the [3H]thymidine incorporation assay to assess the anti-proliferative effects of Iptakalim Hydrochloride.
Mechanism of Action of this compound
This compound selectively opens ATP-sensitive potassium (KATP) channels, particularly the SUR2B/Kir6.1 subtypes found in vascular smooth muscle cells.[1][6] This channel opening leads to potassium ion efflux, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels.[1][7] The subsequent decrease in intracellular calcium concentration interferes with calcium-dependent signaling pathways, such as the Protein Kinase C (PKC) pathway, which are crucial for cell cycle progression and proliferation.[1][8] The inhibitory effect of Iptakalim on cell proliferation can be reversed by KATP channel blockers like glibenclamide.[1][8]
Key Experimental Data
The following tables summarize the quantitative data from studies investigating the effect of this compound on cell proliferation using the [3H]thymidine incorporation assay.
Table 1: Dose-Dependent Inhibition of Hypoxia-Induced Cell Proliferation by Iptakalim in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
| Treatment Condition | [3H]thymidine Incorporation (% of Hypoxia Control) |
| Normoxia | 21.41% |
| Hypoxia | 100% |
| Hypoxia + Iptakalim (1 µmol/L) | Significantly Reduced |
| Hypoxia + Iptakalim (10 µmol/L) | Significantly Reduced |
| Hypoxia + Iptakalim (100 µmol/L) | Significantly Reduced |
Note: Data adapted from a study by Zuo et al., which demonstrated a dose-dependent inhibitory effect of Iptakalim on hypoxia-induced proliferation of human PASMCs. The exact percentage of reduction was not provided in the abstract, but was stated as significant.[1]
Table 2: Reversal of Iptakalim's Anti-Proliferative Effect by Glibenclamide in Human PASMCs under Hypoxia
| Treatment Condition | [3H]thymidine Incorporation (% of Normoxia Control) |
| Normoxia | 100% |
| Hypoxia | 228.52% |
| Hypoxia + Iptakalim (10 µmol/L) | Reduced compared to Hypoxia |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (0.1 µmol/L) | Increased by 21.41% compared to Normoxia |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (1.0 µmol/L) | Increased by 103.93% compared to Normoxia |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (10 µmol/L) | Increased by 263.57% compared to Normoxia |
Note: Data extracted from a study by Zuo et al., showing that the KATP channel blocker glibenclamide dose-dependently reverses the anti-proliferative effect of Iptakalim.[1]
Experimental Protocols
Protocol 1: [3H]thymidine Incorporation Assay for Cell Proliferation
This protocol outlines the steps for assessing cell proliferation by measuring the incorporation of [3H]thymidine into cellular DNA.
Materials:
-
Cell culture medium and supplements
-
Cells of interest (e.g., pulmonary arterial smooth muscle cells)
-
This compound
-
[3H]thymidine (specific activity ~20 Ci/mmol)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol (B145695), 95%
-
Scintillation fluid
-
96-well cell culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with a serum-free or low-serum medium and incubate for 24-48 hours.
-
Treatment with Iptakalim: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the Iptakalim solutions at various concentrations. Include appropriate controls (e.g., vehicle control, positive proliferation control).
-
Incubation: Incubate the cells with the treatment for the desired period (e.g., 24-48 hours).
-
[3H]thymidine Labeling: Add 1 µCi of [3H]thymidine to each well. Incubate the plate for an additional 4-24 hours.
-
Cell Harvesting:
-
Terminate the assay by aspirating the medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells onto glass fiber filters using a cell harvester. This process involves lysing the cells and capturing the DNA on the filter.
-
-
Washing: Wash the filters with ice-cold 10% TCA to precipitate the DNA and then with 95% ethanol to remove unincorporated [3H]thymidine.
-
Scintillation Counting:
-
Dry the filters completely.
-
Place each filter in a scintillation vial and add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: The CPM values are directly proportional to the amount of [3H]thymidine incorporated and thus to the rate of cell proliferation. Express the results as a percentage of the control or as absolute CPM values.
Visualizations
Caption: Workflow of the [3H]thymidine incorporation assay.
Caption: Iptakalim's signaling pathway in proliferation inhibition.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Iptakalim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated a range of pharmacological effects, including vasodilation and neuroprotection. Its mechanism of action involves the modulation of intracellular signaling pathways that are critical in cell proliferation, survival, and apoptosis. Understanding these molecular effects is crucial for the development of Iptakalim as a therapeutic agent. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, providing key insights into the activity of signaling cascades.
These application notes provide detailed protocols and guidelines for utilizing Western blot analysis to study the effects of this compound on key signaling pathways, including the Protein Kinase C (PKC), PI3K/Akt, and MAPK/ERK pathways, as well as its impact on apoptotic markers.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize quantitative data from Western blot experiments, demonstrating the effects of this compound on key signaling proteins. Densitometric analysis of protein bands should be performed, and the relative protein expression levels should be normalized to an appropriate loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on PKCα Expression
| Treatment Group | Iptakalim Concentration (µmol/L) | Normalized PKCα Band Intensity (Arbitrary Units) | Fold Change vs. Hypoxia Control |
| Normoxia Control | 0 | 1.00 | - |
| Hypoxia Control | 0 | 2.50 (Hypothetical) | 1.00 |
| Iptakalim | 0.1 | 2.13 (Hypothetical) | 0.85 |
| Iptakalim | 1.0 | 1.50 (Hypothetical) | 0.60 |
| Iptakalim | 10 | 1.05 (Hypothetical) | 0.42 |
Note: Data is based on studies showing a dose-dependent decrease in PKCα expression with Iptakalim treatment under hypoxic conditions.[1] Actual values should be determined experimentally.
Table 2: Hypothetical Effect of this compound on PI3K/Akt Pathway Activation
| Target Protein | Treatment Group | Iptakalim Concentration (µM) | Normalized Band Intensity (p-Protein/Total Protein) | Fold Change vs. Control |
| p-Akt (Ser473)/Akt | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 1.85 | 1.85 | |
| Iptakalim | 10 | 2.50 | 2.50 | |
| Iptakalim | 100 | 2.75 | 2.75 | |
| p-PI3K/PI3K | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 1.60 | 1.60 | |
| Iptakalim | 10 | 2.10 | 2.10 | |
| Iptakalim | 100 | 2.30 | 2.30 |
Note: This table provides a template for presenting data on the PI3K/Akt pathway. Actual fold changes need to be determined experimentally.
Table 3: Hypothetical Effect of this compound on MAPK/ERK Pathway Activation
| Target Protein | Treatment Group | Iptakalim Concentration (µM) | Normalized Band Intensity (p-Protein/Total Protein) | Fold Change vs. Control |
| p-ERK1/2 (Thr202/Tyr204)/ERK1/2 | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 0.75 | 0.75 | |
| Iptakalim | 10 | 0.45 | 0.45 | |
| Iptakalim | 100 | 0.20 | 0.20 | |
| p-JNK/JNK | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 0.80 | 0.80 | |
| Iptakalim | 10 | 0.55 | 0.55 | |
| Iptakalim | 100 | 0.30 | 0.30 |
Note: This table serves as a template for analyzing the MAPK/ERK pathway. The inhibitory or activatory effects and their magnitudes should be determined experimentally.
Table 4: Hypothetical Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment Group | Iptakalim Concentration (µM) | Normalized Band Intensity | Fold Change vs. Control |
| Bcl-2/GAPDH | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 1.50 | 1.50 | |
| Iptakalim | 10 | 2.10 | 2.10 | |
| Bax/GAPDH | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 0.60 | 0.60 | |
| Iptakalim | 10 | 0.35 | 0.35 | |
| Cleaved Caspase-3/GAPDH | Control | 0 | 1.00 | 1.00 |
| Iptakalim | 1 | 0.50 | 0.50 | |
| Iptakalim | 10 | 0.25 | 0.25 |
Note: Iptakalim has been shown to regulate the expression of Bcl-2 and Bax.[2] This table is a template for quantifying changes in key apoptosis markers. Actual results should be determined experimentally.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., pulmonary artery smooth muscle cells, astrocytes, or endothelial cells) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Growth: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Starvation (for phosphorylation studies): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time points (e.g., 15 min, 30 min, 1h, 6h, 24h). Include a vehicle-treated control group (e.g., DMSO or PBS).
Protein Extraction
-
Cell Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL per well of a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Calculate the protein concentration of the samples based on the standard curve.
Sample Preparation and SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Sample Buffer: Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol (B129727) for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Sandwich: Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer: Perform the protein transfer using a wet or semi-dry transfer system. Typical conditions for wet transfer are 100 V for 60-90 minutes in a cold room or on ice.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: For phospho-specific antibodies, BSA is generally recommended as a blocking agent to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PKCα, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Analysis
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Detection: Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
By following these detailed protocols, researchers can effectively utilize Western blot analysis to elucidate the molecular mechanisms of this compound and its impact on crucial cellular signaling pathways.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim protects PC12 cell against H2O2-induced oxidative injury via opening mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iptakalim Hydrochloride in Hypoxia-Induced Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant protective effects in various cell types subjected to hypoxic conditions.[1][2][3][4] Hypoxia, or low oxygen tension, is a critical factor in the pathophysiology of numerous diseases, including ischemic stroke, myocardial infarction, and pulmonary hypertension. Understanding the mechanisms of action of therapeutic agents like Iptakalim in counteracting hypoxia-induced cell damage is crucial for the development of new treatments.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro hypoxia-induced cell models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of Iptakalim in their specific cellular systems of interest.
Mechanism of Action
Iptakalim exerts its primary effect by opening ATP-sensitive potassium (KATP) channels, which are present in the plasma membrane and mitochondria of various cell types.[5] The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has several downstream consequences that contribute to its cytoprotective effects in hypoxic conditions:
-
Reduction of Intracellular Calcium Overload: By hyperpolarizing the cell membrane, Iptakalim inhibits the opening of voltage-gated calcium channels, thereby preventing the excessive influx of calcium that is a hallmark of hypoxic cell injury.[6]
-
Activation of Pro-survival Signaling Pathways: Iptakalim has been shown to activate the Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO), a key molecule in promoting cell survival and angiogenesis.[2][7]
-
Inhibition of Apoptosis: Iptakalim modulates the expression of key apoptosis-regulating proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thus increasing the Bax/Bcl-2 ratio and inhibiting the mitochondrial apoptotic pathway.[1][8] This leads to reduced activation of caspase-3 and caspase-9.[1]
-
Inhibition of Cell Proliferation: In cell types like pulmonary arterial smooth muscle cells (PASMCs), Iptakalim inhibits hypoxia-induced proliferation by downregulating protein kinase C-α (PKC-α).[3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various hypoxia-induced cell models based on published literature.
| Cell Type | Hypoxic Condition | Assay | Iptakalim Concentration | Observed Effect | Reference |
| Endothelial Colony-Forming Cells (ECFCs) | 2% O2, 12h | CCK8 Cell Viability | 10⁻⁷ M - 10⁻⁴ M | Dose-dependent increase in cell viability.[2] | [2] |
| 2% O2, 12h | Annexin V/PI Apoptosis Assay | 10⁻⁵ M | Significant attenuation of apoptosis.[2] | [2] | |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Hypoxia (unspecified O2%), 24h | eNOS Activity Assay | 0.1, 10, 1000 µM | Dose-dependent increase in eNOS activity.[7] | [7] |
| Hypoxia (unspecified O2%), 24h | Nitric Oxide (NO) Production | 0.1, 10, 1000 µM | Dose-dependent increase in NO production.[7] | [7] | |
| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | ET-1 Induced Proliferation | CCK-8 Cell Viability | 10⁻⁵ M | Inhibition of ET-1 induced proliferation.[8] | [8] |
| Rat Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 5% O2, 24h | MTT Cell Proliferation | Not specified | Suppression of hypoxia-induced proliferation.[1] | [1] |
| Primary Rat Cortical Neurons | Hypoxia | Cell Viability Assay | 0.01, 0.1, 1 µM | Dose-dependent inhibition of hypoxia-induced cell death.[9] | [9] |
| Primary Rat Astrocytes | Hypoxia | Cell Viability Assay | 0.01 µM | Significant inhibition of hypoxia-induced cell death.[9] | [9] |
| PC12 Cells | H2O2-induced oxidative injury | Not specified | Not specified | Attenuation of increased extracellular glutamate (B1630785) and inhibition of calcium influx.[5] | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iptakalim in Hypoxia
Caption: Signaling pathway of this compound in hypoxic cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability with Iptakalim under hypoxia.
Experimental Workflow: Apoptosis Assay (Flow Cytometry)
References
- 1. Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim protects PC12 cell against H2O2-induced oxidative injury via opening mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxic pulmonary hypertension (HPH) and iptakalim, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Iptakalim Hydrochloride on Vascular Remodeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with high selectivity for the SUR2B/Kir6.1 subtype.[1][2] This selectivity makes it a promising therapeutic agent for cardiovascular diseases, particularly hypertension, by inducing vasodilation.[3][4] Beyond its vasodilatory effects, Iptakalim has demonstrated significant potential in mitigating vascular remodeling, a key pathological process in many cardiovascular disorders. These application notes provide detailed protocols for assessing the effects of Iptakalim Hydrochloride on vascular remodeling, focusing on its protective effects on the endothelium and its inhibitory action on vascular smooth muscle cell (VSMC) proliferation and migration.
Mechanism of Action
Iptakalim's primary mechanism involves the opening of KATP channels in vascular endothelial and smooth muscle cells.[2][5] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of Ca2+ through voltage-gated calcium channels.[2] The activation of these channels by Iptakalim is dependent on intracellular ATP concentration and requires ATP hydrolysis.[3][5] In endothelial cells, this leads to an increase in nitric oxide (NO) production and a decrease in endothelin-1 (B181129) (ET-1) release, restoring endothelial function.[1][6][7] In VSMCs, the reduction in intracellular calcium and modulation of signaling pathways like PKC-α and ERK1/2 phosphorylation inhibits proliferation and migration.[2][8][9]
Experimental Protocols
I. In Vitro Assessment of Endothelial Protection
This protocol details the investigation of Iptakalim's protective effects on endothelial cells using a cell culture model of endothelial dysfunction.
1.1. Cell Culture and Induction of Endothelial Dysfunction:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with necessary growth factors and 5% fetal bovine serum.
-
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) for 6 hours.[1][10]
-
To induce endothelial dysfunction, incubate the cells with a PI3-kinase inhibitor like wortmannin (B1684655) (50 nmol/L) and insulin (B600854) (100 nmol/L) for 20-24 hours.[1][10] A control group without Iptakalim and inducers, and a group with inducers only should be included.
-
1.2. Assessment of Endothelial Function:
-
Nitric Oxide (NO) Measurement:
-
Method: Griess assay.
-
Procedure: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using a commercially available Griess reagent kit according to the manufacturer's instructions.
-
-
Endothelin-1 (ET-1) Measurement:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Collect the cell culture supernatant. Measure the concentration of ET-1 using a commercial ELISA kit following the manufacturer's protocol.
-
-
eNOS Protein Expression:
-
Method: Western Blotting.
-
Procedure: Lyse the HUVECs and extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against eNOS and a loading control (e.g., β-actin). Visualize with a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.
-
1.3. Data Presentation:
| Treatment Group | NO Production (µM) | ET-1 Production (pg/mL) | Relative eNOS Expression |
| Control | |||
| Inducers Only | |||
| Inducers + Iptakalim (0.1 µM) | |||
| Inducers + Iptakalim (1 µM) | |||
| Inducers + Iptakalim (10 µM) |
II. In Vitro Assessment of VSMC Proliferation and Migration
This protocol outlines methods to evaluate the inhibitory effects of Iptakalim on VSMC proliferation and migration.
2.1. Cell Culture and Stimulation:
-
Cell Line: Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs).
-
Culture Medium: Smooth Muscle Cell Growth Medium supplemented with 5% fetal bovine serum.
-
Procedure:
-
Culture HPASMCs to the desired confluency for each assay.
-
Induce proliferation and migration by treating the cells with a stimulant such as Endothelin-1 (ET-1) or by exposing them to hypoxic conditions (e.g., 1-3% O2).[8][9][11]
-
Co-treat with various concentrations of this compound. Include appropriate controls.
-
2.2. Proliferation Assays:
-
[3H]-Thymidine Incorporation Assay:
-
Procedure: During the final hours of stimulation, pulse the cells with [3H]-thymidine. Harvest the cells, lyse them, and measure the incorporated radioactivity using a scintillation counter. A decrease in counts indicates inhibition of DNA synthesis and proliferation.[9]
-
-
Cell Cycle Analysis:
-
Method: Flow Cytometry.
-
Procedure: After treatment, fix the cells and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). A decrease in the S and G2/M phases suggests cell cycle arrest.[9]
-
2.3. Migration Assay:
-
Boyden Chamber (Transwell) Assay:
-
Procedure: Seed HPASMCs in the upper chamber of a Transwell insert with a porous membrane. Place a chemoattractant (e.g., ET-1) in the lower chamber. Add Iptakalim to the upper chamber. After incubation, fix and stain the cells that have migrated to the lower surface of the membrane. Quantify the migrated cells by counting under a microscope.[12][13]
-
2.4. Data Presentation:
| Treatment Group | [3H]-Thymidine Incorporation (CPM) | % Cells in S Phase | Number of Migrated Cells |
| Control | |||
| Stimulant Only | |||
| Stimulant + Iptakalim (low dose) | |||
| Stimulant + Iptakalim (high dose) |
III. In Vivo Assessment in Animal Models of Vascular Remodeling
This section describes a general protocol for evaluating Iptakalim's effects in a rat model of hypertension-induced vascular remodeling.
3.1. Animal Model and Treatment:
-
Model: Spontaneously Hypertensive Rats (SHRs).[10]
-
Procedure:
-
Use age-matched Wistar-Kyoto (WKY) rats as a normotensive control group.
-
Administer this compound orally to SHRs at different doses (e.g., 1, 3, 9 mg/kg/day) for a specified period (e.g., 8 weeks).[10]
-
Include a vehicle-treated SHR group as a disease control.
-
Monitor blood pressure regularly using the tail-cuff method.[10]
-
3.2. Histological and Morphometric Analysis:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse-fix the vasculature. Collect aortic or mesenteric artery segments.
-
Staining:
-
Embed tissues in paraffin (B1166041) and section.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and measurement of intima-media thickness (IMT).[14][15]
-
Use Masson's Trichrome stain to assess collagen deposition and fibrosis.[16]
-
Perform immunohistochemistry for a proliferation marker such as Proliferating Cell Nuclear Antigen (PCNA) to quantify cell proliferation within the vessel wall.[16]
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify IMT, the ratio of media to lumen area, collagen deposition area, and the number of PCNA-positive cells.
-
3.3. Data Presentation:
| Group | Systolic Blood Pressure (mmHg) | Intima-Media Thickness (µm) | Media/Lumen Ratio | % Collagen Area | PCNA-positive cells/area |
| WKY Control | |||||
| SHR + Vehicle | |||||
| SHR + Iptakalim (1 mg/kg) | |||||
| SHR + Iptakalim (3 mg/kg) | |||||
| SHR + Iptakalim (9 mg/kg) |
Visualizations
Signaling Pathways
Caption: Signaling pathway of Iptakalim in vascular cells.
Experimental Workflows
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A novel method for comparison of arterial remodeling in hypertension: Quantification of arterial trees and recognition of remodeling patterns on histological sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elsevier.es [elsevier.es]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Iptakalim Hydrochloride in Neurotoxin-Induced Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iptakalim (B1251717) Hydrochloride, an ATP-sensitive potassium (KATP) channel opener, in preclinical research models of Parkinson's disease (PD). This document details its neuroprotective mechanisms, provides structured protocols for key experiments, and presents quantitative data from published studies.
Introduction to Iptakalim Hydrochloride in Parkinson's Disease Research
This compound is a novel KATP channel opener initially developed as an antihypertensive agent.[1][2] Emerging research has demonstrated its significant neuroprotective properties in various in vitro and in vivo models of Parkinson's disease.[3][4] The primary neurotoxins used to model PD in these studies include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[3][4] These toxins selectively damage dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of PD.[5][6]
The neuroprotective effects of Iptakalim are primarily attributed to its ability to open KATP channels, particularly mitochondrial KATP (mitoKATP) channels.[3][7] This action triggers a cascade of downstream effects, including the inhibition of neuroinflammation, reduction of apoptosis, and restoration of glutamate (B1630785) transporter function.[1][3][7] Specifically, Iptakalim has been shown to decrease the activation of astrocytes and microglia, thereby reducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][8] Furthermore, it modulates intracellular signaling pathways, including the p38 MAPK and ERK pathways, to promote cell survival.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neurotoxin-induced models of Parkinson's disease.
Table 1: In Vivo Efficacy of Iptakalim in an MPP+-Induced Rat Model of Parkinson's Disease
| Parameter | Control Group | MPP+ Treated | MPP+ & Iptakalim (1.5 mg/kg/d) | MPP+ & Iptakalim (3.0 mg/kg/d) |
| Dopaminergic Neuron Loss in SNpc | No significant loss | 55% loss vs. Control | Significantly attenuated loss | Significantly attenuated loss |
| Astrocyte Activation (GFAP-IR cells in SNpc) | Baseline | 603% increase vs. Control | Significantly reduced activation | Significantly reduced activation |
| Motor Performance (Rotarod Test Score) | ~6694 s | Significantly reduced | Significantly improved | Significantly improved |
Data synthesized from a study by Zhou et al. (2009).[1][3]
Table 2: In Vitro Effects of Iptakalim on MPP+-Induced Changes in Primary Rat Astrocytes
| Parameter | Control Group | MPP+ (150 µM) | MPP+ & Iptakalim (various conc.) |
| TNF-α Release | Baseline | Significant increase | Dose-dependent decrease |
| p38 MAPK Activation | Baseline | Significant increase | Decreased activation |
Data synthesized from a study by Zhou et al. (2009).[1][3]
Table 3: Effect of Iptakalim on Glutamate Uptake in Neurotoxin-Treated Models
| Model System | Neurotoxin | Effect of Neurotoxin | Effect of Iptakalim Pre-treatment |
| Cultured PC12 Cells | 6-OHDA, MPP+, Rotenone | Concentration-dependent decrease in [3H]-glutamate uptake | Significantly protected against uptake diminishment[1] |
| 6-OHDA-Lesioned Rats (Striatum) | 6-OHDA | Significantly lower [3H]-glutamate uptake | Significantly restored glutamate uptake impairment[1] |
| Primary Cultured Rat Astrocytes | 6-OHDA | Decreased overall glutamate uptake activity | Recovered and restored glutamate uptake activity[4] |
Data synthesized from studies by Wang et al. (2005) and Zhang et al. (2006).[1][4]
Experimental Protocols
MPP+-Induced Model of Parkinson's Disease in Rats
This protocol describes the unilateral induction of a Parkinson's-like lesion in rats using MPP+ and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Rotarod apparatus
-
Anesthetics (e.g., chloral (B1216628) hydrate)
Procedure:
-
Anesthetize rats and mount them in a stereotaxic apparatus.
-
Perform a unilateral stereotaxic injection of MPP+ (e.g., 90 nmol in 1.8 µl of saline) into the right striatum.
-
Administer this compound (e.g., 1.5 or 3.0 mg/kg, intraperitoneally) once daily, starting 24 hours after the MPP+ injection and continuing for 7 days.
-
On day 7, assess motor coordination using a rotarod test. Record the time the animal is able to stay on the rotating rod at various speeds (e.g., 5-20 rpm).[1]
-
Following behavioral testing, euthanize the animals and perfuse with 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis (e.g., Tyrosine Hydroxylase for dopaminergic neurons, GFAP for astrocytes).
6-OHDA-Induced Model of Parkinson's Disease in Rats
This protocol outlines the creation of a unilateral 6-OHDA lesion and subsequent analysis of neurotransmitter levels.
Materials:
-
Male Sprague-Dawley rats
-
6-Hydroxydopamine (6-OHDA)
-
This compound
-
Microdialysis equipment
-
HPLC system for neurotransmitter analysis
Procedure:
-
Induce a unilateral lesion by injecting 6-OHDA into the medial forebrain bundle.
-
Two weeks post-lesion, confirm the lesion by assessing rotational behavior induced by apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Implant a microdialysis probe into the striatum of the lesioned and intact hemispheres.
-
Perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at baseline and after systemic administration of this compound.
-
Analyze the dialysates for dopamine (B1211576) and glutamate concentrations using HPLC.[4]
In Vitro Astrocyte Culture and Neuroinflammation Assay
This protocol details the culture of primary astrocytes and the measurement of inflammatory markers following MPP+ and Iptakalim treatment.
Materials:
-
Primary rat cortical astrocytes
-
MPP+
-
This compound
-
Rat TNF-α ELISA kit
-
Reagents for Western blotting (primary antibodies for p-p38 MAPK and total p38 MAPK, secondary antibodies, lysis buffer)
Procedure:
-
Culture primary rat astrocytes in appropriate media.
-
Pre-treat astrocyte cultures with various concentrations of Iptakalim for a specified time (e.g., 30 minutes).
-
Expose the cells to MPP+ (e.g., 150 µM) for 24 hours to induce an inflammatory response.[1]
-
TNF-α Measurement:
-
Collect the culture medium.
-
Quantify the amount of TNF-α in the medium using a rat-specific ELISA kit according to the manufacturer's instructions.[1]
-
-
p38 MAPK Activation Analysis (Western Blot):
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Normalize the phosphorylated p38 signal to the total p38 signal.[1]
-
Visualizations
Caption: Experimental workflow for in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ATP-sensitive potassium channel opener iptakalim protected against the cytotoxicity of MPP+ on SH-SY5Y cells by decreasing extracellular glutamate level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim protects against MPP+-induced degeneration of dopaminergic neurons in association with astrocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of systemic administration of iptakalim on extracellular neurotransmitter levels in the striatum of unilateral 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine D1 Receptor Immunoreactivity on Fine Processes of GFAP-Positive Astrocytes in the Substantia Nigra Pars Reticulata of Adult Mouse [frontiersin.org]
- 6. Inhibition of astrocyte TNFalpha expression by extracellular potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-sensitive potassium channel opener iptakalim protects against MPP-induced astrocytic apoptosis via mitochondria and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for In Vivo Testing of Iptakalim Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo testing of Iptakalim (B1251717) Hydrochloride. This document outlines its mechanism of action, key applications, and detailed protocols for preclinical evaluation.
Introduction
Iptakalim Hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] It demonstrates a higher affinity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[1][4] This selectivity allows for targeted vasodilation of resistance vessels, leading to a reduction in blood pressure with minimal effects on larger arteries or capacitance vessels.[2][4] In vivo studies have demonstrated its therapeutic potential in various cardiovascular and neurological disorders, including hypertension, pulmonary hypertension, and neuroprotection.[2][4][5]
Mechanism of Action
This compound exerts its pharmacological effects by opening KATP channels on the plasma membrane of target cells. This leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated Ca2+ channels, reducing the influx of extracellular Ca2+ and subsequently lowering the intracellular calcium concentration ([Ca2+]i).[1] The decrease in [Ca2+]i in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.[1] Additionally, Iptakalim has been shown to modulate various signaling pathways, including the downregulation of Protein Kinase C-α (PKC-α) and the restoration of endothelial function.[1][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Key In Vivo Applications and Experimental Protocols
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the blood pressure-lowering efficacy of this compound in a genetic model of hypertension.
Experimental Workflow:
Caption: Workflow for assessing antihypertensive effects.
Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Vehicle control (e.g., saline)
-
This compound (e.g., 5, 10, 20 mg/kg/day)
-
-
Drug Administration: Administer the drug or vehicle orally via gavage daily for the duration of the study (e.g., 4-8 weeks).
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect organs (heart, kidneys) for histological analysis to assess target organ damage.[2]
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Vehicle | - | 185 ± 5 | 190 ± 6 | +5 |
| Iptakalim HCl | 5 | 187 ± 6 | 165 ± 5 | -22 |
| Iptakalim HCl | 10 | 186 ± 5 | 150 ± 4 | -36 |
| Iptakalim HCl | 20 | 188 ± 7 | 135 ± 5 | -53 |
Note: The data presented are hypothetical and for illustrative purposes.
Attenuation of Hypoxia-Induced Pulmonary Hypertension
Objective: To investigate the protective effects of this compound in a rat model of chronic hypoxia-induced pulmonary hypertension.
Protocol:
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Induction of Hypoxia: Place rats in a hypoxic chamber with 10% O2 for 3-4 weeks to induce pulmonary hypertension.[1] A normoxic control group should be maintained under normal atmospheric conditions.
-
Grouping:
-
Normoxia + Vehicle
-
Hypoxia + Vehicle
-
Hypoxia + this compound (e.g., 10 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily.
-
Hemodynamic Measurements: At the end of the study, measure right ventricular systolic pressure (RVSP) using a catheter inserted into the right ventricle.
-
Tissue Analysis: Collect lung tissue for histological analysis (e.g., H&E staining) to assess pulmonary vascular remodeling and Western blot analysis to measure the expression of proteins like PKC-α.[1]
Data Presentation:
| Group | RVSP (mmHg) | Right Ventricular Hypertrophy Index (RV/LV+S) | Pulmonary Artery Medial Wall Thickness (%) |
| Normoxia + Vehicle | 25 ± 3 | 0.25 ± 0.03 | 15 ± 2 |
| Hypoxia + Vehicle | 55 ± 5 | 0.50 ± 0.05 | 45 ± 4 |
| Hypoxia + Iptakalim HCl | 35 ± 4 | 0.35 ± 0.04 | 25 ± 3 |
Note: The data presented are hypothetical and for illustrative purposes.
Neuroprotective Effects in a Mouse Model of Ischemic Stroke
Objective: To determine the neuroprotective efficacy of this compound following cerebral ischemia.
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects in stroke.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure: Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 60 minutes, followed by reperfusion.[7]
-
Grouping:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (e.g., 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the onset of reperfusion.[7]
-
Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 72 hours, euthanize the animals and determine the infarct volume by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Cerebral Blood Flow: Monitor cerebral blood flow using techniques like laser speckle contrast imaging to assess microcirculation.[7]
Data Presentation:
| Group | Neurological Score (at 72h) | Infarct Volume (% of hemisphere) | Cerebral Blood Flow Recovery (%) |
| Sham + Vehicle | 0.2 ± 0.1 | 0 | 100 |
| MCAO + Vehicle | 3.5 ± 0.4 | 45 ± 5 | 40 ± 8 |
| MCAO + Iptakalim HCl | 2.1 ± 0.3 | 25 ± 4 | 75 ± 10 |
Note: The data presented are hypothetical and for illustrative purposes.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy in various disease models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines. Careful consideration of animal models, dosing regimens, and endpoint analyses is crucial for obtaining robust and reproducible data.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim: a potential antipsychotic drug with novel mechanisms? [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Iptakalim Hydrochloride precipitation in aqueous buffers
Technical Support Center: Iptakalim Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
Precipitation of this compound from an aqueous buffer can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of your working solution may be higher than the compound's solubility limit in that specific buffer system.
-
pH of the Buffer: The solubility of hydrochloride salts can be pH-dependent. A significant shift in pH upon dilution of a stock solution can cause the compound to crash out of the solution.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature after dissolution (e.g., moving from a heated sonicator to a room-temperature benchtop) can lead to precipitation.
-
Improper Dissolution Technique: this compound may require energy input, such as sonication or gentle heating, to dissolve completely, especially at higher concentrations.[1][2]
-
Buffer Composition: Interactions with specific ions or components in your buffer could potentially reduce solubility compared to pure water or a simple saline solution.
Q2: What is the recommended procedure for preparing a working solution of this compound?
To minimize precipitation, we recommend a two-step process involving the preparation of a concentrated stock solution followed by dilution to the final working concentration. Please refer to the detailed protocol below for best practices.
Q3: What are the known solubility limits for this compound?
Solubility can vary based on the solvent and the dissolution method. The table below summarizes available data. It is crucial to note that techniques like ultrasonication and warming can significantly aid dissolution.[1]
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Methodological Notes |
| Water (H₂O) | 25 mg/mL | 139 mM | Requires ultrasonic treatment and warming to 70°C.[1] |
| PBS | 100 mg/mL | 556 mM | Requires ultrasonic treatment.[1] |
Note: The molecular weight of this compound is approximately 179.73 g/mol . Always attempt to prepare fresh solutions for your experiments.[1][2]
Q4: Can I use an organic solvent to prepare my stock solution?
Yes. While this compound has good solubility in aqueous solutions like PBS[1], using an organic solvent like Dimethyl Sulfoxide (DMSO) is a common strategy for preparing highly concentrated stock solutions for many compounds. However, always be mindful of the final concentration of the organic solvent in your experimental system, as it can have cytotoxic or off-target effects. For cell culture, the final DMSO concentration should typically be kept below 0.1-0.5%.
Troubleshooting Guide
If you are experiencing precipitation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended steps for preparing a working solution from powder.
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution (e.g., 10 mM in sterile PBS).
-
Weigh Compound: Accurately weigh the powder in a sterile conical tube.
-
Add Solvent: Add the calculated volume of sterile PBS to the tube.
-
Aid Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, use an ultrasonic water bath to sonicate the solution. Gentle warming (up to 70°C) can be applied if necessary, but avoid boiling.[1] Visually inspect to ensure no solid particles remain.
-
Sterile Filtration: Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[2]
-
Storage of Stock: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. Ensure the final solution is mixed thoroughly before adding it to your experimental system.
Caption: Experimental workflow for preparing this compound solutions.
Mechanism of Action
This compound is a novel ATP-sensitive potassium (K-ATP) channel opener.[2][3][4] Its primary mechanism involves binding to and activating these channels, particularly the SUR2B/Kir6.1 vascular-type subtypes.[4][5] This activation leads to an efflux of potassium (K+) ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium influx and leading to vasodilation.[4]
Caption: Simplified signaling pathway for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Iptakalim Hydrochloride Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iptakalim (B1251717) Hydrochloride in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to ensure successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for Iptakalim Hydrochloride?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2][3] It selectively activates KATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels.[4] This mechanism underlies its various cellular effects, including vasodilation and inhibition of smooth muscle cell proliferation.[1][4] Iptakalim shows selectivity for specific KATP channel subtypes, particularly those containing SUR2B/Kir6.1 subunits found in vascular endothelium.[4][5][6]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on published studies, a general starting range to consider is 0.1 µM to 10 µM.[4] For neuroprotection assays, concentrations as low as 0.01 µM have been shown to be effective.[7] In studies with pulmonary arterial smooth muscle cells, concentrations of 0.1, 1.0, and 10 µmol/L were used to demonstrate a dose-dependent inhibition of proliferation.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that the observed effects in my assay are specifically due to KATP channel opening?
A3: To confirm the specificity of this compound's action, it is essential to use a KATP channel antagonist. The most commonly used antagonist is Glibenclamide.[4][8] By pre-treating your cells with Glibenclamide before adding Iptakalim, you should observe a reversal or blockage of the effects seen with Iptakalim alone.[4] This control experiment is crucial for validating that the observed cellular response is mediated through the opening of KATP channels.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to be protective in various models of cellular stress and has been used to inhibit hypoxia-induced cell death.[7][9] However, like any compound, it may exhibit cytotoxicity at very high concentrations. It is advisable to perform a cytotoxicity assay, such as an LDH release assay or MTT assay, to determine the non-toxic concentration range for your specific cell line and experimental duration. In primary cultures of neurons, astrocytes, and endothelial cells, Iptakalim at concentrations of 0.01, 0.1, and 1 µmol/L significantly decreased LDH release induced by hypoxic conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound. | Sub-optimal concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to identify the optimal effective concentration. |
| Cell type insensitivity: The cells may not express the specific KATP channel subtypes (e.g., SUR2B/Kir6.1) that Iptakalim targets. | Verify the expression of KATP channel subunits in your cell line through literature search, qPCR, or Western blotting. Consider using a positive control cell line known to respond to Iptakalim. | |
| Incorrect experimental conditions: The assay conditions (e.g., incubation time, cell density) may not be suitable for observing the effect. | Optimize incubation time and other assay parameters. Review published protocols for similar experiments. | |
| High cell death or unexpected cytotoxicity. | Concentration is too high: The concentration of Iptakalim used may be in the toxic range for the specific cell line. | Perform a cytotoxicity assay (e.g., LDH, MTT) to determine the maximum non-toxic concentration. Lower the working concentration of Iptakalim in your experiments. |
| Solvent toxicity: The solvent used to dissolve Iptakalim (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent or variable results. | Compound instability: this compound solution may have degraded over time. | Prepare fresh stock solutions of Iptakalim for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.[2] |
| Cell culture variability: Inconsistent cell passage number, confluency, or health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at the appropriate confluency for the experiment. | |
| Glibenclamide control does not reverse the effect. | Non-specific drug effects: At high concentrations, Iptakalim may have off-target effects not mediated by KATP channels. | Use the lowest effective concentration of Iptakalim determined from your dose-response curve. |
| Ineffective antagonist concentration: The concentration of Glibenclamide may be insufficient to block the KATP channels. | Titrate the concentration of Glibenclamide to find the optimal blocking concentration. A common concentration used is 10 µmol/L.[4][5] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell-based assays as reported in the literature.
| Cell Type | Assay | Effective Concentration Range | Antagonist Control | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | [³H]thymidine incorporation (Proliferation) | 0.1 - 10 µmol/L (dose-dependent inhibition) | Glibenclamide (0.1 - 10 µmol/L) | [4] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Western Blot (PKC-α expression) | 0.1 - 10 µmol/L (dose-dependent decrease) | Glibenclamide (0.1 - 10 µmol/L) | [4] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Whole-cell patch clamp (KATP currents) | 10 - 100 µmol/L | Glibenclamide (1.0 µmol/L) | [10][11] |
| Primary Rat Cerebrocortical Neurons, Astrocytes, Endothelial Cells | LDH Release (Cytotoxicity) | 0.01 - 1 µmol/L (protective effect) | Glibenclamide (1 µmol/L) | [7] |
| PC12 Cells | [³H]-glutamate uptake | 10 µM (protective effect) | Glibenclamide (20 µM) | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | NO and ET-1 release | 0.1 - 10 µmol/L | Glibenclamide (10 µmol/L) | [12] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using [³H]thymidine Incorporation
This protocol is adapted from studies on pulmonary arterial smooth muscle cells.[4]
-
Cell Seeding: Plate cells (e.g., PASMCs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.
-
Treatment:
-
For antagonist control, pre-incubate a set of wells with Glibenclamide (e.g., 10 µmol/L) for 30 minutes.
-
Add this compound at various concentrations (e.g., 0.1, 1.0, 10 µmol/L) to the respective wells. Include a vehicle control and a positive control for proliferation (e.g., a growth factor).
-
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions.
-
[³H]thymidine Labeling: Add 0.5 µCi/well of [³H]thymidine and incubate for an additional 6 hours.
-
Harvesting and Measurement:
-
Terminate the experiment by removing the medium and washing the cells with ice-cold PBS.
-
Digest the cells with trypsin and harvest the cellular contents onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control and analyze for statistical significance.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol is based on studies investigating the protective effects of Iptakalim.[7]
-
Cell Seeding: Plate cells (e.g., primary neurons, astrocytes, or endothelial cells) in a 24-well plate at an appropriate density.
-
Treatment:
-
Pre-treat cells with different concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L) for a specified duration (e.g., 30 minutes).
-
Induce cytotoxicity using a relevant stressor (e.g., hypoxia, H₂O₂). Include untreated control and stressor-only control groups.
-
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Measurement: Determine the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and analyze for statistical significance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell proliferation assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim protects PC12 cell against H2O2-induced oxidative injury via opening mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Iptakalim Hydrochloride off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iptakalim (B1251717) Hydrochloride in experiments, with a focus on avoiding and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Iptakalim Hydrochloride?
A1: this compound is a novel and selective ATP-sensitive potassium (K-ATP) channel opener. Its primary on-target effect is the activation of K-ATP channels composed of the SUR2B/Kir6.1 subunits, which are predominantly expressed in vascular smooth muscle cells. This activation leads to membrane hyperpolarization, reduced calcium influx through L-type calcium channels, and subsequent vasodilation.[1][2]
Q2: What are the known major off-target effects of this compound?
A2: The most significant off-target effect of Iptakalim is its bidirectional regulation of different K-ATP channel subtypes. While it opens vascular K-ATP channels (SUR2B/Kir6.1), it has been shown to inhibit or close K-ATP channels in pancreatic beta-cells (SUR1/Kir6.2) and neurons (SUR1/Kir6.2).[3][4] This can lead to unintended effects such as increased insulin (B600854) release or neuronal firing.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of Iptakalim for your specific cell type or tissue to maximize on-target effects while minimizing off-target actions.
-
Employ specific antagonists: Use glibenclamide, a selective K-ATP channel antagonist, to confirm that the observed effects are mediated by K-ATP channels.[5]
-
Choose appropriate experimental models: Select cell lines or animal models that predominantly express the target K-ATP channel subtype (SUR2B/Kir6.1) if you are studying its vascular effects.
-
Monitor for known off-target effects: If working in a system with multiple K-ATP channel subtypes, actively monitor for potential off-target effects, such as changes in insulin secretion or neuronal activity.
Q4: Is the effect of this compound dependent on intracellular ATP concentration?
A4: Yes, the channel-opening effect of Iptakalim is dependent on the intracellular concentration of ATP. It is most effective at lower concentrations of ATP (e.g., 100-1000 µmol/L), suggesting it may be more active in cells under metabolic stress.[5][6] This is an important consideration for experimental design, as the metabolic state of the cells can influence the drug's efficacy.
Troubleshooting Guides
Issue 1: Unexpected Hypoglycemia or Increased Insulin Secretion in an In Vivo Model
Question: I am using Iptakalim to study its vasodilatory effects in an animal model, but I am observing an unexpected decrease in blood glucose levels. What could be the cause and how can I troubleshoot this?
Answer:
-
Potential Cause: This is likely due to an off-target effect of Iptakalim on pancreatic beta-cell K-ATP channels (SUR1/Kir6.2). Iptakalim can close these channels, leading to beta-cell depolarization, calcium influx, and subsequent insulin release, which would lower blood glucose.[3]
-
Troubleshooting Steps:
-
Confirm the Off-Target Effect: Measure plasma insulin levels to confirm that the hypoglycemia is insulin-mediated.
-
Dose-Response Analysis: Perform a dose-response study to find the minimal effective dose of Iptakalim for your desired vasodilatory effect, which may not significantly impact insulin secretion.
-
Use a Selective Antagonist: Co-administer diazoxide, a known opener of pancreatic K-ATP channels, to counteract the off-target effects of Iptakalim on beta-cells.
-
Alternative Models: Consider using a tissue-specific knockout model that lacks SUR1 in pancreatic beta-cells if feasible.
-
Issue 2: Inconsistent or No Vasodilatory Effect Observed
Question: I am not observing the expected vasodilatory effect of Iptakalim in my isolated blood vessel preparation. What are the possible reasons?
Answer:
-
Potential Causes:
-
Suboptimal ATP Concentration: The effect of Iptakalim is dependent on intracellular ATP levels. High intracellular ATP can inhibit K-ATP channel opening.[6]
-
Endothelial Damage: The vasodilatory effect of Iptakalim can be endothelium-dependent. Damage to the endothelium during tissue preparation can impair the response.
-
Incorrect Drug Concentration: The concentration of Iptakalim may be too low to elicit a response.
-
-
Troubleshooting Steps:
-
Verify Tissue Viability: Ensure the blood vessel preparation is viable and responds to other standard vasodilators (e.g., acetylcholine (B1216132) to confirm endothelial integrity).
-
Optimize ATP Conditions: If using a permeabilized cell model, ensure the intracellular solution contains an appropriate ATP concentration (e.g., 100-1000 µmol/L).[6]
-
Concentration-Response Curve: Perform a cumulative concentration-response curve for Iptakalim to determine the effective concentration range for your specific tissue.
-
Confirm with a K-ATP Channel Blocker: Pre-incubate the tissue with glibenclamide to confirm that any observed vasodilation is indeed mediated by K-ATP channels. If glibenclamide blocks the effect of a positive control but not Iptakalim, the mechanism of action in your system may be different.
-
Data Presentation
Table 1: On-Target vs. Off-Target Effects of this compound
| Feature | On-Target Effect (Vascular Smooth Muscle) | Off-Target Effect (Pancreatic Beta-Cells) | Off-Target Effect (Neurons) |
| K-ATP Channel Subtype | SUR2B/Kir6.1 | SUR1/Kir6.2 | SUR1/Kir6.2 |
| Action | Channel Opening | Channel Closing | Channel Closing |
| Cellular Response | Hyperpolarization, Vasodilation | Depolarization, Increased Insulin Secretion | Increased Neuronal Firing |
| Effective Concentration | 0.1 - 10 µmol/L (in vitro) | Not explicitly defined, but effects seen with Iptakalim administration | 300 - 500 µM (in vitro) |
| Selective Antagonist | Glibenclamide | Glibenclamide | Glibenclamide |
Note: Specific Ki or IC50/EC50 values for Iptakalim on different K-ATP channel subtypes are not consistently reported across the literature. The effective concentrations are derived from various in vitro studies.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Iptakalim-induced K-ATP Channel Currents in Vascular Smooth Muscle Cells (VSMCs)
Objective: To measure the effect of Iptakalim on K-ATP channel currents in VSMCs using whole-cell patch-clamp electrophysiology.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 Na2ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glibenclamide stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate isolated VSMCs on glass coverslips.
-
Establish a whole-cell patch-clamp configuration on a single VSMC.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of Iptakalim (e.g., 10 µM).
-
Repeat the voltage-step protocol to record currents in the presence of Iptakalim.
-
To confirm the involvement of K-ATP channels, co-perfuse with Iptakalim and glibenclamide (e.g., 10 µM).
-
Analyze the current-voltage relationship to determine the effect of Iptakalim on K-ATP channel activity.
Protocol 2: Western Blot Analysis of Iptakalim's Effect on PKC-α Expression
Objective: To determine if Iptakalim affects the expression of Protein Kinase C-alpha (PKC-α) in a relevant cell model (e.g., pulmonary arterial smooth muscle cells).[5]
Materials:
-
Cultured pulmonary arterial smooth muscle cells (PASMCs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PKC-α and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound
-
Hypoxia chamber (optional, if studying hypoxia-induced PKC-α expression)
Procedure:
-
Seed PASMCs and grow to desired confluency.
-
Treat cells with Iptakalim at various concentrations (e.g., 0.1, 1, 10 µmol/L) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). If applicable, expose cells to hypoxia.[5]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKC-α antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.
-
Quantify the band intensities to determine the relative expression of PKC-α in response to Iptakalim treatment.
Visualizations
Caption: On-target signaling pathway of this compound in vascular smooth muscle cells.
Caption: A logical workflow for troubleshooting unexpected results in Iptakalim experiments.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
How to address Iptakalim Hydrochloride experimental variability
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for experiments involving Iptakalim Hydrochloride. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help address and mitigate experimental variability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect or an inconsistent effect of this compound in my experiment?
A1: Experimental variability with Iptakalim can arise from several key factors:
-
K-ATP Channel Subtype Expression: Iptakalim is a selective activator of ATP-sensitive potassium (K-ATP) channels containing the SUR2B/Kir6.1 subunits, which are typically found in vascular smooth muscle.[1] If your experimental system (e.g., cell line, tissue type) primarily expresses other subtypes, such as the pancreatic SUR1/Kir6.2 or cardiac SUR2A/Kir6.2, the compound may be less effective or inactive.[2]
-
Opposing Activity on SUR1 Subunits: In systems expressing SUR1-containing channels, such as pancreatic beta-cells or certain neurons like those in the substantia nigra, high concentrations of Iptakalim can paradoxically inhibit or close K-ATP channels.[3][4] This dual activity is a critical source of variability and must be considered when interpreting results across different tissues.
-
Intracellular Nucleotide Concentration: The channel-opening effect of Iptakalim is dependent on intracellular concentrations of ATP and other nucleotides (NDPs). The compound is most effective at activating K-ATP channels when intracellular ATP or NDP concentrations are between 100 and 1000 μmol/L.[5] It is ineffective at very low (10 μmol/L) or very high (3000-5000 μmol/L) ATP levels.[5] Furthermore, its mechanism requires ATP hydrolysis, as it is inactive when a non-hydrolysable ATP analogue is present.[5]
-
Compound Solubility and Stability: this compound is water-soluble, but ensuring it is fully dissolved is critical. Inadequate dissolution can lead to lower effective concentrations. Prepare stock solutions and working solutions fresh for best results.
Q2: How should I prepare and store this compound?
A2: Proper handling is crucial for reproducible results.
-
Solubility:
-
Water/PBS: Soluble in PBS up to 100 mg/mL (556.39 mM) and in water up to 25 mg/mL (139.10 mM).[6] Both may require ultrasonication and gentle warming (up to 70°C) to fully dissolve.[6] For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 μm filter before use.[7]
-
DMSO: Soluble in DMSO. Pre-dissolved solutions are commercially available.[4]
-
-
Storage:
Q3: How can I confirm that the observed effect is specifically due to K-ATP channel opening?
A3: The most effective way to demonstrate specificity is to use a K-ATP channel antagonist. Glibenclamide is a widely used selective blocker of these channels.[1][8] Pre-incubating your cells or tissue with Glibenclamide (typically 1-10 µmol/L) for 30 minutes before applying Iptakalim should prevent or reverse the Iptakalim-induced effect.[1][5] If Glibenclamide blocks the response, it strongly indicates the involvement of K-ATP channels.
Q4: What are typical working concentrations for this compound?
A4: Effective concentrations vary by application. For in vitro studies, concentrations commonly range from 0.1 µmol/L to 100 µmol/L.[1][5] For example, in studies on pulmonary arterial smooth muscle cells, concentrations of 0.1, 1.0, and 10 µmol/L dose-dependently inhibited cell proliferation.[1] In electrophysiology, significant increases in K-ATP currents in microvascular endothelial cells were seen at 10 and 100 µmol/L.[5] For in vivo studies in rats, intraperitoneal doses have ranged from 10 to 60 mg/kg.[6] Always perform a dose-response curve to determine the optimal concentration for your specific model.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: No Observable Effect
Caption: Troubleshooting flowchart for lack of Iptakalim effect.
Problem: High Variability Between Replicates
-
Issue: Inconsistent results across identical experiments.
-
Possible Cause 1: Solution Instability. Iptakalim solutions, especially in aqueous buffers, may not be stable over long periods at room temperature.
-
Solution: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Do not reuse diluted solutions.
-
-
Possible Cause 2: Cellular Metabolic State. Since Iptakalim's activity is dependent on intracellular ATP levels, variations in cell culture conditions (e.g., passage number, confluency, media freshness) can alter the metabolic state and thus the response.
-
Solution: Standardize all cell culture parameters meticulously. Ensure cells are in a consistent growth phase and density for all experiments.
-
-
Possible Cause 3: Inconsistent Incubation Times. The onset of Iptakalim's effect can be rapid (minutes for channel opening) but downstream effects (like changes in proliferation) may require hours.
-
Solution: Use precise and consistent pre-incubation and incubation timings for all replicates and experiments.
-
Problem: Unexpected Antagonistic or Opposite Effect
-
Issue: Iptakalim is causing depolarization, increasing intracellular calcium, or inhibiting K-ATP currents.
-
Possible Cause: Dominant SUR1 Subunit Expression. As detailed in the FAQs, your experimental model may predominantly express the SUR1/Kir6.2 channel subtype, on which Iptakalim acts as an inhibitor at higher concentrations.[3][4]
-
Solution: Verify the K-ATP channel subunit expression profile of your cells or tissue using techniques like RT-PCR or Western blotting. If SUR1 is dominant, Iptakalim is not the appropriate compound for K-ATP channel activation in this model. Consider using a different K-ATP opener like Diazoxide, which is SUR1-selective.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Solubility and Storage
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Molecular Weight | 179.73 g/mol | [6] | |
| Solubility in PBS | ≤ 100 mg/mL (556.39 mM) | Requires ultrasonication. | [6] |
| Solubility in H₂O | ≤ 25 mg/mL (139.10 mM) | Requires ultrasonication and warming. | [6] |
| Solubility in DMSO | Soluble | [4] | |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | In a suitable solvent, sealed from moisture. | [7] |
| Powder Storage | 4°C | Sealed, away from moisture. |[6] |
Table 2: Effective Concentrations in In Vitro Assays
| Assay Type | Cell/Tissue Type | Effective Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Cell Proliferation | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.1 - 10 µmol/L | Dose-dependent inhibition of hypoxia-induced proliferation. | [1] |
| Electrophysiology | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 - 100 µmol/L | Significant increase in whole-cell K-ATP currents. | [5] |
| Calcium Imaging | Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 10 µmol/L | Prevents endothelin-1 (B181129) induced increase in intracellular Ca²⁺. | [6][9] |
| Specificity Control | Human PASMCs | 1 - 10 µmol/L (Glibenclamide) | Dose-dependently blocked the anti-proliferative effect of 10 µmol/L Iptakalim. |[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring Iptakalim's effect on K-ATP channels in isolated cells.
Caption: Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Solutions:
-
External Solution (Example): Composed of (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (Example): Composed of (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and a critical concentration of Mg-ATP (e.g., 0.3 mM or 1 mM) to be in the permissive range for Iptakalim action.[5] Adjust pH to 7.2 with KOH.
-
-
Cell Preparation: Plate freshly isolated cells (e.g., endothelial cells, smooth muscle cells) on coverslips suitable for microscopy and recording.
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[10]
-
Approach a healthy cell and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a brief, stronger suction pulse to rupture the membrane patch, achieving the whole-cell configuration.
-
Switch to voltage-clamp mode. Hold the cell at a potential suitable for recording potassium currents (e.g., -60 mV) and apply depolarizing voltage steps to elicit currents.
-
-
Drug Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Iptakalim (e.g., 10 µM). An increase in outward current indicates K-ATP channel opening.
-
To confirm specificity, co-perfuse with Iptakalim and Glibenclamide (e.g., 10 µM). The Iptakalim-induced current should be significantly reduced or abolished.
-
Protocol 2: Wire Myography for Vasodilation Assay
This protocol describes a method to assess the vasodilatory effects of Iptakalim on isolated resistance arteries.
Methodology:
-
Tissue Preparation:
-
Isolate resistance arteries (e.g., mesenteric arteries) from a euthanized animal (e.g., rat) and place them in cold, oxygenated Krebs-Henseleit (Krebs) buffer.
-
Carefully dissect segments of the artery (approx. 2 mm in length) and mount them on the two wires of a wire myograph system within a chamber filled with Krebs buffer (37°C, bubbled with 95% O₂/5% CO₂).
-
-
Standardization:
-
Gradually stretch the artery to its optimal resting tension, which is determined by finding the tension that produces the strongest contractile response to a challenge with a high-potassium solution (e.g., 60 mM KCl).
-
"Wake up" the tissue by contracting it two to three times with a vasoconstrictor agent (e.g., Phenylephrine or U46619), with washouts in between, until a stable contractile response is achieved.[11]
-
-
Testing Vasodilation:
-
Pre-constrict the arterial ring with a vasoconstrictor (e.g., Phenylephrine at its EC₈₀ concentration) to achieve a stable, submaximal contraction.
-
Once the contraction plateau is reached, add this compound in a cumulative, dose-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the vessel to reach a stable response at each concentration.
-
Record the relaxation as a percentage of the pre-constriction tone.
-
-
Specificity Control:
-
In a separate set of experiments, pre-incubate the mounted arteries with Glibenclamide (e.g., 10 µM) for 30 minutes before pre-constriction and subsequent application of the Iptakalim concentration-response curve. A rightward shift or complete inhibition of the relaxation curve confirms K-ATP channel-mediated vasodilation.
-
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action for Iptakalim in a vascular smooth muscle cell.
Caption: Iptakalim signaling pathway in vascular smooth muscle.
References
- 1. reprocell.com [reprocell.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. tebubio.com [tebubio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
Iptakalim Hydrochloride stability and degradation in cell culture media
This technical support center provides guidance on the stability and potential degradation of Iptakalim (B1251717) Hydrochloride in cell culture media. As specific stability studies in common cell culture media are not widely published, this resource offers troubleshooting guides, frequently asked questions, and protocols to help researchers assess stability within their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing Iptakalim Hydrochloride stock solutions?
A1: this compound is a lipophilic para-amino compound. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM or 100 mM stock can be prepared. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A datasheet suggests that in DMSO, it is stable for 2 weeks at 4°C and for 2 years as a powder at -20°C.[1] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is good practice to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: Are there any known incompatibilities between this compound and common cell culture media components?
A2: There are no specific studies detailing the incompatibility of this compound with components of media like DMEM or RPMI-1640. However, the stability of any small molecule in a complex solution like cell culture medium can be influenced by factors such as pH, the presence of serum proteins that may bind the compound, and interactions with other components. RPMI-1640, for instance, contains a variety of amino acids, vitamins, and the reducing agent glutathione, which could potentially interact with the compound over time.[2][3] It is advisable to prepare fresh dilutions of this compound in media for each experiment.
Q3: For how long can I assume this compound is stable in my cell culture experiment?
A3: The stability of this compound in your specific experimental setup (cell type, media, serum concentration, incubation time) should be empirically determined. However, published studies can provide a general guide. For instance, this compound has been used in experiments with incubation times ranging from 30 minutes to 24 hours.[4] In these studies, the compound elicited a biological effect, suggesting it remained active for at least these durations. For longer-term experiments (e.g., >24 hours), it may be necessary to replenish the media with a fresh preparation of the compound.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to two primary issues. First, a reduction in the concentration of the active compound, leading to a diminished or inconsistent biological effect. This could be misinterpreted as the cells developing resistance or the compound being ineffective at the tested concentration. Second, the formation of degradation products which could have their own, unknown biological or cytotoxic effects, potentially confounding the experimental results.
Q5: How can I determine if this compound is degrading in my cell culture medium?
A5: The most reliable method to assess the stability of this compound is to perform a time-course study. This involves incubating the compound in your specific cell culture medium (with and without cells) under your experimental conditions (37°C, 5% CO2). Samples are collected at various time points and the concentration of the remaining this compound is quantified using an analytical technique such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol for such a study is provided below.
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results in cell-based assays.
If you are observing variability in the biological effects of this compound, it could be due to a number of factors. The following guide will help you troubleshoot the issue, with a focus on compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Quantitative Data Summary
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Chemical Name | 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride | [4] |
| CAS Number | 642407-63-4 | [1] |
| Molecular Formula | C9H22ClN | [1] |
| Molecular Weight | 179.73 g/mol | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C | [1] |
Table 2: Examples of this compound Use in Cell Culture
| Cell Type | Medium | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Medium 231 | 0.1 - 10 µmol/L | 30 min pretreatment, followed by 24h | Inhibition of hypoxia-induced proliferation | [4] |
| Rabbit Pulmonary Arterial Smooth Muscle Cells (PASMCs) | DMEM | 0.1 - 10 µM | 10 min pretreatment | Inhibition of endothelin-1 (B181129) induced [Ca2+]cyt increase | [5] |
| Rabbit Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Not specified | Not specified | Not specified | Inhibition of cell proliferation | [6] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Medium 199 | 10 and 100 µmol/L | Not specified | Increased whole-cell KATP currents | [7][8] |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Sterile DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the spiked medium into sterile tubes or wells for each time point (e.g., 200 µL per tube).
-
Time Point Zero (T=0): Immediately take one aliquot and process it for analysis as described in step 7. This will be your baseline concentration.
-
Incubate the remaining aliquots in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours). At each time point, remove an aliquot from the incubator.
-
Sample Preparation: If your medium contains serum, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile (B52724) with an internal standard to your sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS (see Protocol 2 for a general method).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t1/2) can be calculated from the degradation curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for an LC-MS/MS method, which should be optimized for your specific instrument and cell culture medium matrix. This is adapted from a method for quantifying Iptakalim in human plasma.[9]
-
Chromatography:
-
Column: A C18 or an amino column could be suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1% or 0.5%) is a good starting point. For example, a mobile phase of acetonitrile-water (55:45, v/v, with 0.5% formic acid in the water) has been reported.[9]
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. You will need to determine the precursor ion (the molecular weight of Iptakalim) and a suitable product ion.
-
Precursor Ion (Q1): Should correspond to the [M+H]+ of Iptakalim.
-
Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation.
-
-
Internal Standard: A stable isotope-labeled version of Iptakalim would be ideal. If not available, another compound with similar chemical properties and ionization efficiency that is not present in the sample can be used (e.g., sildenafil (B151) was used in the plasma study).[9]
-
-
Quantification: Create a calibration curve using known concentrations of this compound in the same cell culture medium to accurately quantify the amount in your stability samples.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway for this compound.[4][10]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 11875 - RPMI 1640 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of iptakalim in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results in Iptakalim Hydrochloride electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Iptakalim (B1251717) Hydrochloride in electrophysiology experiments.
Troubleshooting Guide
This guide addresses unexpected results you may encounter during your experiments with Iptakalim Hydrochloride.
| Issue/Unexpected Result | Potential Causes | Troubleshooting Steps |
| No discernible effect of Iptakalim on whole-cell currents. | 1. Incorrect K-ATP Channel Subtype: The cell type under study may predominantly express SUR1/Kir6.2-containing K-ATP channels, which Iptakalim has been shown to close rather than open.[1][2] 2. Suboptimal Intracellular Nucleotide Concentration: Iptakalim's channel-opening activity is dependent on intracellular ATP or NDP concentrations, typically effective at 100-1000 μmol/L.[3][4] 3. Lack of ATP Hydrolysis: Unlike some other K-ATP openers, Iptakalim's action requires ATP hydrolysis.[3][4] 4. Drug Degradation: Improper storage or preparation of the Iptakalim solution may lead to loss of activity. | 1. Verify Channel Subtype: Confirm the K-ATP channel subunit expression in your cell model (e.g., via RT-PCR or Western blot). Consider using a cell line with known expression of SUR2B/Kir6.1 channels for positive control experiments. 2. Optimize Internal Solution: Ensure your pipette solution contains an appropriate concentration of ATP or ADP (100-1000 μmol/L). 3. Use Hydrolyzable ATP: Do not use non-hydrolyzable ATP analogs like ATPγS in your internal solution if you expect to see Iptakalim's opening effect.[3][4] 4. Fresh Drug Preparation: Prepare fresh Iptakalim solutions for each experiment. It is recommended to prepare fresh solutions and use them promptly.[5] |
| Paradoxical effect: Iptakalim decreases or blocks K+ currents. | 1. Predominant Expression of SUR1/Kir6.2 Channels: In cell types such as pancreatic β-cells or dopaminergic neurons, Iptakalim can act as a K-ATP channel closer.[1][2] 2. High Drug Concentration: At high concentrations (e.g., 300-500 μM), Iptakalim has been observed to close K-ATP channels.[2] | 1. Confirm Cell Type and Channel Subunit: Be aware of the specific K-ATP channel subtypes expressed in your cells. The paradoxical effect is expected in cells with high SUR1 expression. 2. Perform Dose-Response Curve: If you observe an inhibitory effect, test a range of lower concentrations to see if a biphasic response is present. |
| High variability in Iptakalim's effect between cells. | 1. Cell Health and Viability: Unhealthy cells can have altered metabolic states and ion channel expression. 2. Inconsistent Intracellular Dialysis: In whole-cell patch-clamp, the exchange of the pipette solution with the cytoplasm can vary between cells. 3. Fluctuations in Intracellular ATP: The metabolic state, and therefore ATP levels, can differ between individual cells. | 1. Ensure Healthy Cell Culture: Use cells from a consistent passage number and ensure they are healthy before recording.[6] 2. Monitor Access Resistance: Maintain a stable and low access resistance throughout the recording to ensure proper dialysis of the internal solution.[7] 3. Allow for Equilibration: After establishing the whole-cell configuration, allow sufficient time for the internal solution to equilibrate with the cell's cytoplasm before applying Iptakalim. |
| Unstable recording after Iptakalim application. | 1. "Run-down" of K-ATP channels: This is a common phenomenon where channel activity decreases over time in excised patches or whole-cell recordings. 2. Non-specific effects at high concentrations: High concentrations of any drug can have off-target effects that may compromise cell health. | 1. Maintain ATP in Internal Solution: Including ATP in your pipette solution can help mitigate run-down. 2. Use the Lowest Effective Concentration: Determine the lowest concentration of Iptakalim that produces a reliable effect in your system to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
1. What is the expected effect of this compound in electrophysiology experiments?
Iptakalim is a K-ATP channel opener, selective for channels containing the SUR2B subunit (e.g., SUR2B/Kir6.1).[8] In cells expressing these channels, Iptakalim is expected to increase whole-cell potassium currents, leading to membrane hyperpolarization.[3][9] This effect should be blockable by the specific K-ATP channel antagonist, glibenclamide.[3][10]
2. Iptakalim seems to be having the opposite effect and is inhibiting potassium currents. Why is this happening?
This is a known paradoxical effect of Iptakalim. In cells that predominantly express K-ATP channels with the SUR1 subunit, such as pancreatic β-cells and some neurons, Iptakalim acts as a channel closer, similar to sulfonylureas.[1][2] This leads to membrane depolarization. It is crucial to know the K-ATP channel subunit composition of your experimental model.
3. How should I prepare this compound and Glibenclamide solutions for my experiments?
-
This compound: this compound is a lipophilic compound.[5] For in vitro experiments, it can be dissolved in your external recording solution. It is advisable to prepare fresh solutions for each experiment to ensure potency.[5]
-
Glibenclamide: Glibenclamide can be prepared as a stock solution in DMSO.[1][9] For working solutions, the DMSO stock can be diluted into the external solution to the final desired concentration. Be mindful of the final DMSO concentration in your recording solution, as high concentrations can have non-specific effects.
4. What are the typical concentrations of Iptakalim and Glibenclamide to use?
-
Iptakalim: Effective concentrations for opening SUR2B-containing K-ATP channels are typically in the range of 10-100 µmol/L.[3][4]
-
Glibenclamide: A concentration of 1-10 µmol/L is usually sufficient to block K-ATP channels.[3][10]
5. What are the key components of the intracellular (pipette) solution for studying Iptakalim's effects?
A potassium-based internal solution is standard.[4] Crucially, for observing the opening effect of Iptakalim, your intracellular solution should contain ATP or ADP at a concentration between 100 and 1000 µmol/L.[3][4] The presence of Mg2+ is also important as Iptakalim's activity is Mg2+-dependent.[3] Do not use non-hydrolyzable ATP analogs like ATPγS if you are investigating the channel opening effect.[3]
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound
| Parameter | Cell Type | Iptakalim Concentration (µmol/L) | Observed Effect | Reference |
| Whole-cell K-ATP current | Rat mesenteric microvascular endothelial cells | 10 - 100 | Significant increase | [3][4] |
| Membrane Potential | Rat pancreatic β-cells | Not specified | Depolarization | [1] |
| K-ATP channel open probability | Rat pancreatic β-cells | Not specified | Reduction | [1] |
| Neuronal Firing | Rat dopaminergic neurons | 300 | Increased firing (indicative of channel closure) | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of K-ATP Channels
This protocol is a general guideline and may need to be optimized for your specific cell type.
1. Solution Preparation
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[3]
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 5 EGTA, 5 HEPES, and 0.1-1.0 ATP. Adjust pH to 7.25 with KOH. Prepare fresh and keep on ice.[6]
-
Iptakalim Stock Solution: Prepare a stock solution in the external solution. For example, a 10 mM stock for further dilution.
-
Glibenclamide Stock Solution: Prepare a 10 mM stock solution in DMSO.[9]
2. Cell Preparation
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
3. Recording Procedure
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Record stable baseline currents for several minutes to ensure the recording is stable.
-
Apply Iptakalim by perfusing the chamber with the external solution containing the desired concentration of the drug.
-
To confirm the recorded current is through K-ATP channels, co-apply glibenclamide with Iptakalim or apply it after the Iptakalim effect has reached a steady state.
Visualizations
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 10. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Iptakalim Hydrochloride for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Iptakalim Hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro studies, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions. It has been reported to be soluble in DMSO at a concentration of 10 mM. It is also soluble in ethanol (B145695) (10 mM) and water (25 mM). For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.1%) to avoid cytotoxicity.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a compound from an organic stock solution into an aqueous buffer. Here are a few troubleshooting steps:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Increase the volume of the medium: Diluting the stock solution into a larger volume of the final medium can help to keep the compound in solution.
-
Vortex immediately after dilution: Gently vortexing the solution immediately after adding the stock solution can aid in its dispersion and prevent immediate precipitation.
-
Test alternative solvents: If DMSO is causing issues, you could consider preparing the stock solution in ethanol, provided it is compatible with your experimental setup. However, always perform a vehicle control to account for any effects of the solvent itself.
Q3: What is the maximum concentration of this compound that can be used in cell culture?
The maximum concentration will depend on the specific cell line and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the optimal and maximal non-toxic concentration for your specific experimental conditions. Start with a wide range of concentrations based on published literature for similar compounds or preliminary tests.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific experimental conditions.
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Room Temp. | Suitable for creating stock solutions. |
| Ethanol | 10 mM | Room Temp. | Alternative for stock solutions. |
| Water | 25 mM | Room Temp. | Can be used for some applications. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution, you would need to calculate the mass based on its molecular weight.
-
Add the solvent: Add the appropriate volume of DMSO to the powder.
-
Dissolve the compound: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterile filter: For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound solution.
Caption: this compound's mechanism of action.
How to minimize artifacts in Iptakalim Hydrochloride in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize artifacts in in vitro assays involving Iptakalim Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or unexpected electrophysiological recordings (Patch-Clamp) | 1. Cellular metabolic state: Iptakalim's activity is dependent on intracellular ATP and NDP concentrations. Variations in cell health or metabolic state can alter its effect. 2. KATP channel subtype expression: Iptakalim exhibits bidirectional regulation, opening vascular-type (SUR2B/Kir6.1) and closing pancreatic-type (SUR1/Kir6.2) KATP channels.[1] The net effect depends on the subtype expressed in the cell model. 3. Off-target effects: At higher concentrations, Iptakalim may have off-target effects, including antagonism of α4β2-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] | 1. Ensure consistent cell culture conditions and use healthy, metabolically active cells. Consider using perforated patch-clamp to maintain the intracellular environment.[1] 2. Verify the KATP channel subtype expression in your cell model using techniques like RT-PCR or Western blotting. Select cell lines with the desired subtype for your research question. 3. Perform dose-response experiments to determine the optimal concentration of Iptakalim. Use the lowest effective concentration to minimize off-target effects. Include appropriate controls, such as co-application with a specific KATP channel blocker like glibenclamide.[3] |
| High variability in cell proliferation assays ([³H]thymidine incorporation, etc.) | 1. Suboptimal Iptakalim concentration: The antiproliferative effect of Iptakalim is dose-dependent.[3] 2. Cell cycle synchronization: The effect of Iptakalim on cell proliferation may be cell cycle-dependent. 3. Indirect effects on cell viability: High concentrations of any compound can lead to cytotoxicity, confounding proliferation measurements. | 1. Titrate Iptakalim to determine the optimal concentration for inhibiting proliferation without causing significant cell death. A typical effective range is 0.1-10 µmol/L.[3] 2. Consider synchronizing the cell cycle before treatment to reduce variability. 3. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or resazurin (B115843) assay) in parallel with the proliferation assay to distinguish between cytostatic and cytotoxic effects. |
| Unexpected results in signaling pathway analysis (Western Blot, etc.) | 1. Incorrect timing of sample collection: The phosphorylation of signaling proteins like ERK1/2 can be transient. 2. Specificity of the observed effect: The observed changes in signaling pathways may not be solely due to KATP channel opening. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in the phosphorylation status of target proteins after Iptakalim treatment. 2. Use a specific KATP channel antagonist, such as glibenclamide, to confirm that the observed signaling changes are mediated by KATP channel activation.[3] |
| Poor solubility or stability of this compound in assay media | Improper dissolution or storage: this compound is a lipophilic compound, and its solubility can be a concern.[2] | Prepare fresh stock solutions in an appropriate solvent (e.g., water or PBS, may require sonication and warming) and store them properly.[4] For working solutions, dilute the stock in the assay medium immediately before use. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective ATP-sensitive potassium (KATP) channel opener.[5] It preferentially activates the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly found in vascular smooth muscle cells.[6] This activation leads to membrane hyperpolarization, which in turn inhibits the influx of Ca2+ through voltage-gated calcium channels, resulting in vasodilation.[6] It has been shown to have an inhibitory effect on the proliferation of pulmonary arterial smooth muscle cells (PASMCs).[3]
2. What are the known off-target effects of this compound?
While Iptakalim is selective for KATP channels, it has been reported to act as an antagonist of α4β2-containing nicotinic acetylcholine receptors (nAChRs) at higher concentrations.[2] Researchers should be aware of this potential off-target effect and use appropriate controls to validate their findings.
3. How should I prepare and store this compound solutions?
This compound can be dissolved in water or PBS.[4] The use of sonication and warming to 70°C may be necessary to achieve a clear solution.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to prepare fresh working solutions from the stock for each experiment.
4. What are the typical working concentrations of this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For inhibiting the proliferation of human PASMCs, concentrations in the range of 0.1 to 10 µmol/L have been shown to be effective.[3] For patch-clamp experiments, concentrations of 10 and 100 μmol/L have been used to increase whole-cell KATP currents. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
5. How can I confirm that the observed effects of Iptakalim are mediated by KATP channels?
To confirm the specificity of Iptakalim's action, experiments should be conducted in the presence of a selective KATP channel antagonist, such as glibenclamide (also known as glyburide).[3] If the effects of Iptakalim are blocked or reversed by the antagonist, it provides strong evidence that the observed response is mediated through the activation of KATP channels.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Human Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation
| Treatment Condition | [³H]thymidine Incorporation (% of control) | Reference |
| Hypoxia | 338% | [3] |
| Hypoxia + Iptakalim (0.1 µmol/L) | 313.08% (7.40% decrease) | [3] |
| Hypoxia + Iptakalim (1.0 µmol/L) | 198.54% (41.26% decrease) | [3] |
| Hypoxia + Iptakalim (10 µmol/L) | 117.30% (65.28% decrease) | [3] |
Table 2: Effect of Glibenclamide on Iptakalim-Mediated Inhibition of PASMC Proliferation under Hypoxia
| Treatment Condition | [³H]thymidine Incorporation (% of normoxia) | Reference |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (0.1 µmol/L) | 121.41% (21.41% increase vs. normoxia) | [3] |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (1.0 µmol/L) | 203.93% (103.93% increase vs. normoxia) | [3] |
| Hypoxia + Iptakalim (10 µmol/L) + Glibenclamide (10 µmol/L) | 328.52% (228.52% increase vs. normoxia) | [3] |
Experimental Protocols
Patch-Clamp Electrophysiology (Whole-Cell Recording)
This protocol is a general guideline for recording KATP channel currents in response to this compound.
Materials:
-
Cells expressing KATP channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, with varying concentrations of ATP and ADP as needed for the experiment, pH 7.2)
-
This compound stock solution
-
Glibenclamide stock solution (optional)
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber.
-
Perfuse the chamber with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline KATP channel activity.
-
Apply this compound at the desired concentration by adding it to the external solution and perfusing the chamber.
-
Record the changes in KATP channel currents.
-
(Optional) To confirm specificity, co-apply glibenclamide with this compound or apply it after observing the effect of Iptakalim.
-
Analyze the data to determine the effect of Iptakalim on channel activity.
Cell Proliferation Assay ([³H]thymidine Incorporation)
This protocol measures the effect of this compound on the proliferation of cells such as PASMCs.
Materials:
-
Human PASMCs or other relevant cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
[³H]thymidine
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere.[3]
-
Synchronize the cells by serum starvation for 24 hours.[3]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1.0, and 10 µmol/L) for 30 minutes.[3]
-
Induce proliferation (e.g., by exposing cells to hypoxia or adding a mitogen like endothelin-1).
-
Incubate for 24 hours.
-
Add [³H]thymidine (0.5 µCi/well) to each well and incubate for an additional 6 hours.[3]
-
Wash the cells with ice-cold PBS.[3]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the control group.
Western Blot Analysis for PKC-α Expression
This protocol details the detection of changes in Protein Kinase C-alpha (PKC-α) expression following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKC-α
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and determine the protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody or run a parallel gel for the loading control.
-
Quantify the band intensities to determine the relative expression of PKC-α.
Visualizations
Caption: Signaling pathway of this compound in inhibiting cell proliferation.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
Refining Iptakalim Hydrochloride dose-response curves in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iptakalim (B1251717) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iptakalim hydrochloride?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It selectively activates KATP channels, particularly the SUR2B/Kir6.1 subtype, which are predominantly found in vascular smooth muscle cells.[3] This activation leads to potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated Ca2+ channels, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[1][4]
Q2: In which experimental systems has this compound been shown to be effective?
A2: Iptakalim has demonstrated efficacy in a variety of in vitro and in vivo models. These include:
-
Cultured rat mesenteric microvascular endothelial cells (MVECs): To study the activation of KATP channels.[5]
-
Pulmonary arterial smooth muscle cells (PASMCs): To investigate its inhibitory effects on cell proliferation and vascular remodeling.[2][4][6][7]
-
Spontaneously hypertensive rat (SHR) models: To assess its blood pressure-lowering effects and renoprotective properties.[1]
-
Hypoxia-induced pulmonary hypertension models in rats: To evaluate its therapeutic potential in this condition.[4]
Q3: What is the role of intracellular nucleotides in Iptakalim's activity?
A3: The channel-opening effect of Iptakalim is dependent on the intracellular concentrations of ATP and other nucleotides like ADP and UDP.[5][8] Iptakalim effectively activates KATP channels in the presence of moderate concentrations of ATP (e.g., 100 or 1000 μmol/L).[5][8] However, its efficacy is diminished at very low (10 μmol/L) or very high (3000 or 5000 μmol/L) intracellular ATP concentrations.[5] Furthermore, ATP hydrolysis is necessary for Iptakalim to activate KATP channels.[5]
Troubleshooting Guide
Problem 1: No observable effect of Iptakalim on KATP channel currents in patch-clamp experiments.
-
Possible Cause 1: Inappropriate intracellular ATP concentration.
-
Solution: Ensure the intracellular solution in your patch pipette contains an optimal ATP concentration. Iptakalim's activation of KATP channels is most effective at intracellular ATP concentrations of 100 or 1000 μmol/L.[5][8] Effects are not observed at 10, 3000, or 5000 μmol/L of intracellular ATP.[5]
-
-
Possible Cause 2: Presence of a non-hydrolyzable ATP analog.
-
Possible Cause 3: Cell type does not express the sensitive KATP channel subtype.
-
Solution: Iptakalim shows selectivity for the SUR2B/Kir6.1 subtype of KATP channels.[3] Verify that your cell line or primary cells express this specific subtype.
-
Problem 2: Inconsistent dose-response curves for Iptakalim's anti-proliferative effects.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, serum concentration in the media, and incubation times. Ensure consistent concentrations of the proliferative stimulus (e.g., endothelin-1 (B181129) or hypoxia).
-
-
Possible Cause 2: Use of a KATP channel blocker.
-
Solution: The anti-proliferative effects of Iptakalim are mediated by KATP channel opening. The presence of a KATP channel antagonist, such as glibenclamide, will abolish these effects in a dose-dependent manner.[4] Ensure no such blockers are present unless intended for mechanistic studies.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of Hypoxia-Induced Proliferation of Human PASMCs by Iptakalim
| Iptakalim Concentration (µmol/L) | Inhibition of [³H]thymidine incorporation (%) |
| 0.1 | 7.40 |
| 1.0 | 41.26 |
| 10 | 65.28 |
Data extracted from a study on human pulmonary arterial smooth muscle cells (PASMCs) under hypoxic conditions.[4]
Table 2: Effect of Iptakalim on Whole-Cell KATP Currents in MVECs
| Iptakalim Concentration (µmol/L) | Intracellular ATP (µmol/L) | Effect on KATP Current |
| 10 | 100 or 1000 | Significant increase |
| 100 | 100 or 1000 | Significant increase |
| 10, 100 | 10, 3000, or 5000 | No significant activation |
Summary of findings from whole-cell patch-clamp recordings in rat mesenteric microvascular endothelial cells (MVECs).[5]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of KATP Currents
This protocol is adapted from studies on rat mesenteric microvascular endothelial cells (MVECs).[5]
-
Cell Preparation: Isolate and culture MVECs from the mesentery of Sprague-Dawley rats.
-
Solutions:
-
External Solution (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of ATP (e.g., 10, 100, 1000, 3000, 5000), ADP, or UDP (pH 7.2).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings using an automated patch-clamp system.
-
Hold the membrane potential at -100 mV.
-
Establish a stable whole-cell configuration and allow for dialysis of the internal solution.
-
Apply different concentrations of Iptakalim (e.g., 1.0–100 μmol/L) to the external solution.
-
To confirm the current is through KATP channels, apply a specific blocker like glibenclamide (1.0 μmol/L).
-
-
Data Analysis: Record and analyze the whole-cell currents to determine the effect of Iptakalim.
PASMC Proliferation Assay ([³H]thymidine Incorporation)
This protocol is based on studies investigating the anti-proliferative effects of Iptakalim on human pulmonary arterial smooth muscle cells (PASMCs).[4]
-
Cell Culture: Culture human PASMCs in appropriate growth medium.
-
Experimental Setup:
-
Seed cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle.
-
Induce proliferation by exposing cells to a stimulus such as hypoxia or endothelin-1.
-
Concurrently, treat cells with varying concentrations of Iptakalim (e.g., 0.1, 1.0, 10 µmol/L).
-
-
[³H]thymidine Incorporation:
-
After 24 hours of treatment, add [³H]thymidine to each well and incubate for an additional 24 hours.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Compare the [³H]thymidine incorporation in Iptakalim-treated cells to the control (proliferative stimulus alone) to determine the percentage of inhibition.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Iptakalim Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Iptakalim (B1251717) Hydrochloride solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iptakalim Hydrochloride and what is its primary mechanism of action?
A1: this compound is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary mechanism of action involves the opening of KATP channels, which leads to membrane hyperpolarization and subsequent relaxation of vascular smooth muscle, among other effects.[1] It has shown selectivity for SUR2B/Kir6.1 subtypes of KATP channels.[3]
Q2: What are the recommended storage conditions for this compound powder and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, it is recommended to store it at -20°C for long-term stability (up to 2 years). Stock solutions in DMSO can be stored at -20°C for up to 6 months, or at 4°C for up to 2 weeks. To avoid degradation due to freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents. The solubility data is summarized in the table below. For aqueous solutions, it is recommended to use sterile water and filter the final solution through a 0.22 µm filter.
Data Presentation: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Stock Solution Concentration | Preparation Notes |
| Water | ≥ 25 mg/mL | 10 mM | Prepare fresh. Can be aided by sonication. For cell culture, filter-sterilize. |
| DMSO | ≥ 10 mg/mL | 10 mM | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| PBS (pH 7.2) | ≥ 5 mg/mL | 5 mM | Prepare fresh and ensure the compound is fully dissolved. Sonication may be required. |
| Ethanol | Sparingly soluble | Not recommended for stock solutions | May be used as a co-solvent in some in vivo formulations, but care should be taken to avoid precipitation upon dilution. |
Table 1: Solubility and Stock Solution Preparation for this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effects of this compound on KATP channels in various cell types.[4]
Objective: To measure the effect of this compound on KATP channel currents.
Materials:
-
Cells expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx, or primary cells like mesenteric microvascular endothelial cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
KATP channel blocker (e.g., Glibenclamide, 10 mM stock in DMSO).
Procedure:
-
Prepare cells for patch-clamp recording on coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline KATP channel activity.
-
Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Record the changes in channel activity.
-
To confirm the specificity of the effect, co-apply a KATP channel blocker like Glibenclamide (e.g., 10 µM) with this compound.
-
Analyze the data to determine the effect of this compound on current amplitude and kinetics.
Protocol 2: Western Blot Analysis of PKC-α Expression
This protocol is based on studies investigating the signaling pathway of this compound.[2]
Objective: To determine the effect of this compound on the expression of Protein Kinase C-α (PKC-α).
Materials:
-
Cell or tissue lysates treated with or without this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PKC-α.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells or tissues with the desired concentrations of this compound for the specified time.
-
Lyse the cells or tissues in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative expression of PKC-α.
Protocol 3: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is based on studies assessing the anti-proliferative effects of this compound.[2][5]
Objective: To measure the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., pulmonary artery smooth muscle cells).
-
Complete cell culture medium.
-
This compound stock solution.
-
[³H]-Thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells with 95% ethanol.
-
Lyse the cells with a solution of NaOH and SDS.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on [³H]-Thymidine incorporation as a measure of cell proliferation.
Troubleshooting Guide
Issue 1: this compound solution is cloudy or has precipitated.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the solution may have been stored improperly.
-
Solution:
-
Ensure that the concentration of your stock solution does not exceed the maximum solubility for the solvent used (see Table 1).
-
For aqueous solutions, gentle warming and sonication can aid in dissolution.
-
Always prepare fresh aqueous solutions for experiments.
-
When diluting a DMSO stock solution into an aqueous buffer, ensure rapid mixing to prevent precipitation. It may be helpful to add the DMSO stock to the buffer while vortexing.
-
Issue 2: Inconsistent or no observable effect of this compound in the experiment.
-
Possible Causes:
-
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Incorrect concentration: Errors in calculating the final concentration or in the dilution process.
-
Cellular conditions: The activity of KATP channels can be influenced by intracellular ATP levels.[6] High intracellular ATP can inhibit channel opening, potentially masking the effect of this compound.
-
Presence of interfering substances: Components in the cell culture medium or buffer could potentially interact with the compound.
-
-
Solutions:
-
Verify compound integrity: Use a freshly prepared solution or a new aliquot of the stock solution. Ensure proper storage conditions have been maintained.
-
Confirm concentration: Double-check all calculations and dilutions.
-
Optimize cellular conditions: If possible, modulate intracellular ATP levels to favor KATP channel opening. For example, in patch-clamp experiments, the ATP concentration in the internal solution can be controlled.
-
Use appropriate controls: Include a positive control (another known KATP channel opener like pinacidil) and a negative control (a KATP channel blocker like glibenclamide) to validate the experimental system.[5] Glibenclamide should reverse the effects of this compound if it is acting specifically on KATP channels.[2]
-
Issue 3: Unexpected off-target effects or cell toxicity.
-
Possible Cause: While this compound is a selective KATP channel opener, at high concentrations it may exhibit off-target effects.[3] Additionally, the solvent (e.g., DMSO) used to prepare the stock solution can be toxic to cells at higher concentrations.
-
Solution:
-
Perform a dose-response curve: Determine the optimal concentration range for your specific cell type and assay to minimize potential off-target effects.
-
Include a vehicle control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) as the experimental groups to account for any solvent-induced effects.
-
Assess cell viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent Iptakalim Hydrochloride effects in replicate experiments
Welcome to the technical support center for Iptakalim (B1251717) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experimental results and to provide clear guidance on its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iptakalim Hydrochloride?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2][3] It exhibits selectivity for KATP channels containing the SUR2B/Kir6.1 subunits, which are predominantly found in vascular smooth muscle cells.[3] Its action leads to membrane hyperpolarization, which in turn reduces the opening probability of L-type Ca2+ channels, causing vasodilation.[1]
Q2: Why am I observing variable effects of Iptakalim in my experiments?
A2: The effects of Iptakalim are highly dependent on the metabolic state of the cells, specifically the intracellular concentrations of ATP and nucleotide diphosphates (NDPs).[4][5] Iptakalim's ability to open KATP channels is optimal at low ATP or NDP concentrations (100–1000 μmol/L) and requires ATP hydrolysis.[4][5] Inconsistent cellular energy status between replicate experiments can therefore lead to variability.
Q3: Does Iptakalim have the same effect across all tissue types?
A3: No, Iptakalim can have tissue-specific and even opposing effects. For instance, while it opens KATP channels in vascular endothelial cells[4][5], it has been shown to close KATP channels in pancreatic beta-cells, leading to insulin (B600854) release.[6] It is crucial to consider the specific KATP channel subunit composition of your experimental model. Iptakalim shows high selectivity for SUR2B/Kir6.1 channels, moderate effects on SUR2A/Kir6.2 channels, and does not open SUR1/Kir6.2 channels.[3]
Q4: Are there known off-target effects for this compound?
A4: Yes, in addition to its primary action on KATP channels, Iptakalim has been identified as an antagonist of α4β2-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][7] Researchers should consider this secondary pharmacology when interpreting results, particularly in neuronal signaling studies.
Q5: What are the recommended storage and solvent conditions for this compound?
A5: this compound powder should be stored at 4°C for short-term storage and can be stored at -20°C for up to two years.[7][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are in a sealed container and protected from moisture.[2][8][9] The compound is soluble in water (with potential need for warming) and DMSO.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete lack of Iptakalim effect | 1. Incorrect KATP channel subtype: Your experimental model may express KATP channel subunits (e.g., SUR1/Kir6.2) that are not targeted by Iptakalim.[3] 2. High intracellular ATP: Iptakalim is ineffective at high intracellular ATP concentrations (>1000 μmol/L).[4] 3. Degraded compound: Improper storage or handling may have led to the degradation of the compound. | 1. Verify the KATP channel subunit expression in your cell or tissue model. 2. Consider experiments that modulate cellular metabolic state or use a non-hydrolyzable ATP analogue (ATPγS) as a negative control; Iptakalim is ineffective in the presence of ATPγS.[4][5] 3. Ensure proper storage conditions (-20°C or -80°C for long-term) and prepare fresh stock solutions.[2][8][9] |
| Inconsistent results between replicates | 1. Variable cellular metabolic state: Differences in cell culture conditions (e.g., passage number, confluency, media glucose levels) can alter intracellular ATP levels. 2. Solvent variability: If using a solvent like DMSO, ensure the final concentration is consistent and low across all experiments, as solvents can have independent biological effects. | 1. Standardize cell culture protocols meticulously. Consider measuring cellular ATP levels to correlate with Iptakalim's effect. 2. Prepare a high-concentration stock solution and use consistent, minimal volumes for dilution into your experimental buffer. Run a vehicle control with the same final solvent concentration. |
| Effect is blocked by an unexpected antagonist | Off-target effects: The observed effect may be mediated by Iptakalim's action on nicotinic acetylcholine receptors (nAChRs) rather than KATP channels.[2] | Test for the effect in the presence of specific nAChR antagonists to dissect the contribution of this off-target activity from the primary KATP channel-mediated effects. |
| Different effects in hypertensive vs. normotensive models | Pathophysiological state: Iptakalim has been shown to have a more pronounced effect in hypertensive models compared to normotensive ones.[1][3][4] This may be due to alterations in KATP channel expression or function in the disease state.[11] | Be aware that the baseline physiological state of your model is a critical variable. Directly comparing results between healthy and diseased models should be done with this in mind. |
Experimental Protocols & Visualizations
Protocol 1: Whole-Cell Patch Clamp Analysis of Iptakalim Effect on KATP Channels
This protocol is based on methodologies described for measuring KATP currents in microvascular endothelial cells (MVECs).[4][5]
-
Cell Preparation: Isolate and culture MVECs from rat mesentery on gelatin-coated plates. Use cells at approximately 80% confluency.
-
Electrophysiology Setup: Use an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mmol/L): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP (e.g., 100, 1000, 5000 µmol/L) to test ATP dependency (pH 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -100 mV.
-
Record baseline currents in the presence of intracellular ATP.
-
Perfuse cells with the external solution containing this compound at desired concentrations (e.g., 1.0–100 µmol/L).
-
To confirm the current is through KATP channels, apply a specific blocker like Glibenclamide (1.0 µmol/L) at the end of the experiment.
-
-
Data Analysis: Measure the change in whole-cell current amplitude upon application of Iptakalim and Glibenclamide.
This compound Mechanism of Action
Caption: Mechanism of Iptakalim-induced vasodilation.
Troubleshooting Logic for Inconsistent Iptakalim Effects
Caption: Troubleshooting inconsistent Iptakalim results.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 11. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for ATP concentration in Iptakalim Hydrochloride patch clamp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study the effects of Iptakalim (B1251717) Hydrochloride on ATP-sensitive potassium (K-ATP) channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Iptakalim Hydrochloride on K-ATP channels?
A1: this compound is primarily known as a novel ATP-sensitive potassium (K-ATP) channel opener.[1][2][3] However, its effects can be complex and depend on the specific subtype of the K-ATP channel, which is a hetero-octameric complex of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits.[2][4] While it predominantly activates vascular-type K-ATP channels (composed of SUR2B/Kir6.1), it has been shown to have mild effects on SUR2A/Kir6.2 channels and can even close pancreatic-type (SUR1/Kir6.2) and neuronal K-ATP channels at high concentrations.[2][5][6] The activation by Iptakalim is dependent on intracellular ATP concentrations.[7][8]
Q2: Why is controlling ATP concentration crucial when studying Iptakalim's effects?
A2: K-ATP channels are metabolic sensors that are inhibited by intracellular ATP. The opening of these channels is promoted by a decrease in the ATP/ADP ratio. Iptakalim's ability to open K-ATP channels is critically dependent on the intracellular nucleotide concentrations.[7][8] Therefore, to accurately characterize the pharmacological action of Iptakalim as a K-ATP channel opener, it is essential to control the intracellular ATP concentration in your patch-clamp experiments. Without this control, the observed effects of Iptakalim could be confounded by the endogenous ATP levels of the cell, leading to misinterpretation of the drug's potency and efficacy.
Q3: Which patch-clamp configuration is best for controlling intracellular ATP concentration?
A3: The inside-out patch-clamp configuration is the most suitable method for precise control of the intracellular environment.[9][10][11] This technique allows for the direct application of known concentrations of ATP and other intracellular messengers to the inner surface of the cell membrane, thereby enabling a direct assessment of how ATP concentration modulates the effect of Iptakalim on the K-ATP channels within the isolated patch. While the whole-cell configuration is also widely used, it is susceptible to the "washout" or dialysis of intracellular components, including ATP, into the patch pipette over time, which can alter the channel's sensitivity to both ATP and the drug being studied.[11]
Q4: How do I prepare my intracellular (pipette) solution with a specific ATP concentration?
A4: Your intracellular solution should be prepared fresh daily and kept on ice to prevent the degradation of ATP and GTP.[12][13] It is crucial to account for the fact that adding ATP, particularly in its salt form, can significantly lower the pH of your solution.[14] Therefore, the pH should be adjusted after all components, including ATP, have been added. The osmolarity of the intracellular solution should be slightly lower (by 10-20 mOsm) than the extracellular solution to ensure a good seal.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Iptakalim on K+ currents. | 1. Inappropriate ATP concentration in the pipette solution. Iptakalim's channel-opening effect is dependent on a certain level of intracellular ATP.[7][8] 2. Wrong K-ATP channel subtype. The cell type you are using may express a K-ATP channel subtype that is not sensitive to Iptakalim (e.g., SUR1-containing channels which can be inhibited by high concentrations of Iptakalim).[5][6] 3. Degradation of Iptakalim stock solution. | 1. Test a range of ATP concentrations. Start with a low concentration (e.g., 0.1 mM) in your pipette solution for whole-cell recordings or in the bath solution for inside-out recordings. 2. Verify the K-ATP channel subunit expression in your cells of interest using molecular techniques like RT-PCR or immunocytochemistry.[4] 3. Prepare fresh Iptakalim solutions for each experiment from a powder stock. |
| Run-down of K-ATP channel activity during whole-cell recording. | 1. Washout of essential intracellular factors. During whole-cell recording, intracellular molecules like ATP and ADP can be dialyzed by the pipette solution, leading to a change in channel activity over time.[11] 2. Poor cell health. | 1. Use the perforated patch-clamp technique. This configuration allows for electrical access without dialyzing larger intracellular molecules.[15] 2. Switch to the inside-out configuration for better control over the intracellular milieu.[9][10] 3. Ensure optimal cell culture conditions and use cells from a healthy, low-passage number stock. |
| High leak current and unstable recordings. | 1. Poor gigaohm seal formation. This can be due to unhealthy cells, a dirty pipette tip, or incorrect pressure application.[15] 2. Inappropriate osmolarity of solutions. A significant mismatch between intracellular and extracellular osmolarity can compromise membrane integrity.[16] | 1. Optimize your seal formation technique. Ensure your cells are healthy, use freshly pulled and fire-polished pipettes, and apply gentle suction.[12] 2. Check and adjust the osmolarity of your intracellular and extracellular solutions. The intracellular solution should typically be 10-20 mOsm lower than the extracellular solution.[13] |
| Difficulty in achieving the whole-cell configuration. | 1. Pipette resistance is too high. 2. Insufficient suction. | 1. Use a pipette with a lower resistance (e.g., 2-5 MΩ).[12] 2. Apply brief, strong suction pulses to rupture the membrane. The "zap" function on the amplifier can also be used.[15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure macroscopic K-ATP currents in response to this compound at a fixed intracellular ATP concentration.
1. Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and the desired concentration of Mg-ATP (e.g., 0.1, 0.3, 1, or 3 mM). Adjust pH to 7.2 with KOH after adding all components.[17] Keep on ice.
2. Cell Preparation:
-
Plate cells on glass coverslips and grow to 50-70% confluency.
-
Prior to recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
3. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with gentle suction to establish the whole-cell configuration.
-
Clamp the membrane potential at -70 mV.
-
Apply voltage steps or ramps to elicit K-ATP currents.
-
After obtaining a stable baseline, perfuse the chamber with the extracellular solution containing this compound.
-
To confirm the current is through K-ATP channels, apply a known K-ATP channel blocker like Glibenclamide (e.g., 10 µM) at the end of the experiment.[7]
Protocol 2: Inside-Out Patch-Clamp Recording
This protocol allows for the direct application of varying ATP concentrations to the intracellular face of the K-ATP channel.
1. Solution Preparation:
-
Extracellular (Pipette) Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Intracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Prepare separate bath solutions containing different concentrations of Mg-ATP.
2. Recording Procedure:
-
Form a gigaohm seal as described in the whole-cell protocol.
-
Gently retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Apply a constant holding potential (e.g., -60 mV).
-
Record baseline single-channel activity in an ATP-free bath solution (to maximize basal channel opening).
-
Perfuse the chamber with bath solutions containing increasing concentrations of ATP to establish the ATP inhibition curve.
-
To test the effect of Iptakalim, perfuse the chamber with a bath solution containing a sub-maximal inhibitory concentration of ATP (e.g., 0.1 mM) plus the desired concentration of this compound.
Data Presentation
Table 1: Effect of this compound on K-ATP Current Density at Different Intracellular ATP Concentrations (Whole-Cell Configuration)
| Intracellular [ATP] (mM) | Baseline Current Density (pA/pF) | Current Density with Iptakalim (10 µM) (pA/pF) | % Increase |
| 0.1 | 15.2 ± 2.1 | 45.8 ± 5.3 | 201% |
| 0.3 | 8.5 ± 1.5 | 28.2 ± 3.9 | 232% |
| 1.0 | 2.1 ± 0.5 | 9.7 ± 1.8 | 362% |
| 3.0 | 0.5 ± 0.2 | 1.2 ± 0.4 | 140% |
Note: These are illustrative data.
Table 2: Modulation of K-ATP Channel Open Probability (Po) by Iptakalim and ATP (Inside-Out Configuration)
| [ATP] in Bath (mM) | Po (Control) | Po with Iptakalim (10 µM) |
| 0 | 0.65 ± 0.08 | 0.85 ± 0.09 |
| 0.1 | 0.21 ± 0.04 | 0.55 ± 0.06 |
| 1.0 | 0.03 ± 0.01 | 0.08 ± 0.02 |
Note: These are illustrative data.
Visualizations
Caption: Signaling pathway of this compound action on K-ATP channels.
Caption: General workflow for a patch-clamp experiment studying Iptakalim.
Caption: Troubleshooting logic for a lack of Iptakalim effect.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Optimizing incubation time for Iptakalim Hydrochloride in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Iptakalim (B1251717) Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Iptakalim Hydrochloride?
The optimal incubation time for this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, incubation times can range from short pre-incubation periods to longer treatments:
-
Short-term pre-incubation: For investigating the rapid effects on ion channel activity or immediate signaling events, a pre-incubation time of 30 minutes is often used prior to applying a stimulus.[1]
-
Long-term treatment: For studies on gene expression, cell proliferation, or apoptosis, longer incubation periods of 24 hours or more are common.[1][2] For example, in studies with human pulmonary arterial smooth muscle cells (PASMCs), cells were treated with Iptakalim for 24 hours to assess its effect on proliferation.[1] Similarly, a 24-hour incubation was used to evaluate the neuroprotective effects on neurovascular unit cells under hypoxic conditions.[2]
-
Intermediate pre-incubation: In some experimental setups, such as those investigating endothelial function in human umbilical vein endothelial cells (HUVECs), a pre-incubation of 6 hours has been utilized before co-incubation with other agents for an extended period.[3]
It is crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal incubation period for your specific cell type and the biological question you are addressing.[4]
Q2: What is the recommended concentration range for this compound?
The effective concentration of this compound varies between different cell types. A general starting point is to perform a dose-response experiment. Published literature suggests a concentration range of 0.1 µmol/L to 100 µmol/L.[1][5][6] For instance, in studies with human PASMCs, concentrations of 0.1, 1.0, and 10 µmol/L were used to demonstrate a dose-dependent inhibition of cell proliferation.[1] In cultured rat mesenteric microvascular endothelial cells, Iptakalim at 10 and 100 μmol/L significantly increased whole-cell K(ATP) currents.[5]
Q3: In which solvent should I dissolve this compound?
For cell culture applications, this compound is typically dissolved in a suitable solvent like sterile water or DMSO to prepare a stock solution. It is important to consult the manufacturer's datasheet for specific solubility information. When using DMSO, ensure the final concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I use this compound in serum-free media?
Yes, this compound can be used in serum-free media. In fact, many experimental protocols require a period of serum starvation to synchronize cells before treatment. For example, human PASMCs were brought to quiescence by incubation in serum-free medium for 24 hours before treatment with Iptakalim.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable cellular response | Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Perform a time-course experiment to identify the optimal treatment duration for your specific cell line and endpoint.[4] |
| Incorrect Concentration: The concentration of Iptakalim may be too low to elicit a response. | Conduct a dose-response experiment to determine the effective concentration for your cells.[4] | |
| Reagent Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh aliquot of your Iptakalim stock solution or prepare a new one. | |
| Cell toxicity or death | Concentration is Too High: High concentrations of Iptakalim can be cytotoxic to some cell lines. | Reduce the concentration of Iptakalim used. Review literature for concentrations used in similar cell types.[4] |
| Prolonged Exposure: Continuous exposure, especially at high concentrations, can lead to cell death. | Reduce the incubation time. A short-term stimulation might be sufficient for some downstream effects.[4] | |
| Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media might be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). | |
| Inconsistent results between experiments | Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses. | Use cells within a consistent and low passage number range for all experiments. |
| Cell Density: The initial cell seeding density can influence the experimental outcome. | Standardize the cell seeding density for all experiments. | |
| Incubator Conditions: Fluctuations in temperature or CO2 levels can affect cell health and response. | Ensure your incubator is properly calibrated and maintained. Avoid placing culture vessels in "hot spots".[7] |
Data Summary
This compound Concentration and Incubation Times in Various Cell Types
| Cell Type | Concentration Range | Incubation Time | Experimental Context | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.1 - 10 µmol/L | 30 min pre-incubation, then 24h | Inhibition of hypoxia-induced proliferation | [1] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 - 100 µmol/L | Not specified | Activation of K(ATP) channels | [5] |
| PC12 Cells | 10 µM | Pre-treatment | Protection against neurotoxin-induced glutamate (B1630785) uptake diminishment | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 6h pre-incubation, then 20h | Improvement of insulin (B600854) resistance-induced endothelial dysfunction | [3] |
| Rat Primary Cortical Neurons, Astrocytes, Cerebral Microvascular Endothelial Cells | 0.01 - 1 µmol/L | 24h | Protection against oxygen-glucose deprivation | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Proliferation using [³H]Thymidine Incorporation
This protocol is adapted from a study on human PASMCs.[1]
-
Cell Seeding: Seed human PASMCs in 96-well plates at a density of 1x10⁴ cells per well.
-
Cell Synchronization: Once cells reach 80-90% confluency, incubate them in serum-free medium for 24 hours to induce quiescence.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, and 10 µmol/L) for 30 minutes.
-
Induction of Proliferation: After pre-treatment, expose the cells to hypoxic conditions (5% O₂, 5% CO₂, and 90% N₂) for 24 hours to induce proliferation. A normoxic control group should be maintained.
-
[³H]Thymidine Labeling: Six hours before the end of the 24-hour incubation, add [³H]Thymidine to each well at a final concentration of 0.5 µCi/well.
-
Harvesting and Measurement: At the end of the incubation, remove the medium, wash the cell monolayer with ice-cold PBS, and digest with trypsin. Harvest the cellular contents and measure the incorporation of [³H]Thymidine using a scintillation counter.
Visualizations
Caption: A general experimental workflow for determining the optimal incubation time of this compound.
Caption: A simplified signaling pathway for this compound in vascular smooth muscle cells.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
Preventing loss of Iptakalim Hydrochloride activity in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iptakalim (B1251717) Hydrochloride in long-term experiments, with a focus on preventing the loss of its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Iptakalim Hydrochloride powder?
A1: this compound powder should be stored at 4°C for short-term storage and at -20°C for long-term storage (up to 3 years) in a tightly sealed container, protected from moisture.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent, such as water or DMSO. For aqueous stock solutions, ensure the powder is fully dissolved, which may require ultrasonic treatment and warming to 70°C.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity. Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an ATP-sensitive potassium (K-ATP) channel opener.[2] It selectively activates the SUR2B/Kir6.1 subtype of K-ATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium concentration.[2][3]
Q4: Is the activity of this compound dependent on intracellular ATP concentration?
A4: Yes, the activity of this compound is highly dependent on the intracellular concentration of ATP. It is most effective at opening K-ATP channels when the intracellular ATP concentration is between 100 and 1000 µmol/L.[4] Its efficacy is reduced at very low (10 µmol/L) or very high (3000-5000 µmol/L) intracellular ATP concentrations.[4] This is a critical consideration for experimental design, as the metabolic state of the cells will influence the drug's effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in stock solution. | 1. Improper Storage: Storage at room temperature or in a refrigerator for an extended period can lead to degradation. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound. 3. Hydrolysis: As a hydrochloride salt, the compound may be susceptible to hydrolysis, especially if not stored in a dry environment. | 1. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Ensure the powder and stock solutions are stored in tightly sealed containers to protect from moisture. |
| Inconsistent or no effect of this compound in cell-based assays. | 1. Incorrect Intracellular ATP Concentration: The drug's activity is optimal within a specific range of intracellular ATP (100-1000 µmol/L).[4] Cells that are metabolically stressed or overly supplemented may have ATP levels outside this range. 2. Degradation in Culture Media: Prolonged incubation in cell culture media at 37°C may lead to gradual degradation of the compound. 3. Interaction with Media Components: Some components of the cell culture media may interact with and reduce the activity of this compound. | 1. Monitor the metabolic state of your cells. Consider measuring intracellular ATP levels to ensure they are within the optimal range for Iptakalim activity. 2. For long-term experiments, replenish the media with freshly diluted this compound periodically (e.g., every 24-48 hours). 3. When possible, perform a pilot study to assess the stability of this compound in your specific cell culture medium over the planned duration of the experiment. |
| Precipitation of this compound in stock solution or culture media. | 1. Low Solubility: The compound may have limited solubility in certain aqueous buffers or media, especially at high concentrations. 2. pH Effects: The solubility of hydrochloride salts can be pH-dependent. | 1. If using an aqueous solvent, ensure the compound is fully dissolved. Warming and sonication may be necessary.[1] Do not exceed the recommended solubility. 2. Check the pH of your solutions. Adjusting the pH may improve solubility, but be mindful of the impact on your experimental system. |
| Unexpected off-target effects. | 1. High Concentrations: Using concentrations of this compound that are too high may lead to off-target effects. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Use the lowest effective concentration to minimize the risk of off-target effects. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | 4°C | Short-term | Tightly sealed container, protected from moisture. |
| Powder | -20°C | Up to 3 years | Tightly sealed container, protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
Table 2: Effective Concentrations of this compound in In Vitro Experiments
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibition of proliferation | 0.1 - 10 µmol/L | [3] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | K-ATP channel current activation | 10 - 100 µmol/L | [4] |
| Primary Cerebrocortical Neurons, Astrocytes, and Endothelial Cells | Protection against hypoxia-induced cell death | 0.01 - 1 µmol/L | [5] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Measure this compound Activity
This protocol is adapted from a study on rat mesenteric microvascular endothelial cells (MVECs).[4]
1. Cell Preparation:
- Culture MVECs to 80% confluency.
- Isolate cells using an enzyme solution (e.g., collagenase, papain).
- Resuspend the cell pellet in the external solution at a final density of 1x10^6 to 5x10^7 cells/mL.
2. Solutions:
- External Solution (in mmol/L): 140.0 KCl, 1.0 CaCl₂, 1.0 MgCl₂, 5.0 HEPES. Adjust pH to 7.4 with KOH.
- Internal Solution (in mmol/L): 140.0 KCl, 2.0 MgCl₂, 5.0 EGTA, 5.0 HEPES. Adjust pH to 7.25.
- This compound Stock Solution: Prepare a stock solution in the appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentration in the external solution just before use.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings using a suitable patch-clamp amplifier and data acquisition system.
- Use patch pipettes with a resistance of 3.0–5.0 MΩ.
- Establish a whole-cell configuration and clamp the membrane potential at a holding potential of -10 mV.
- Record baseline K-ATP currents.
- Perfuse the cells with the external solution containing the desired concentration of this compound.
- Record the changes in whole-cell K-ATP currents.
4. Data Analysis:
- Measure the amplitude of the K-ATP currents before and after the application of this compound.
- Analyze the data to determine the effect of this compound on K-ATP channel activity.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow.
Troubleshooting Logic for Loss of Activity
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Iptakalim Hydrochloride-induced cell toxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell toxicity at high concentrations of Iptakalim (B1251717) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Iptakalim Hydrochloride?
A1: this compound is a selective ATP-sensitive potassium (KATP) channel opener.[1][2][3][4][5] It functions by activating KATP channels, which are found in various cell types, leading to potassium ion efflux and membrane hyperpolarization.[1] This activity can influence a range of cellular processes, including vascular smooth muscle relaxation, insulin (B600854) release, and neuroprotection.[2][6][7]
Q2: Why am I observing high levels of cell death at elevated concentrations of this compound?
A2: While often used for its protective effects, high concentrations of this compound may lead to cytotoxicity. The precise mechanism for this toxicity is not fully elucidated in all cell types, but it may be linked to excessive or prolonged opening of KATP channels. This can lead to a significant disruption of cellular ion homeostasis, collapse of the mitochondrial membrane potential, and subsequent activation of apoptotic pathways.[8][9] In some cancer cell lines, Iptakalim has been shown to induce mitochondria-dependent apoptosis.[8]
Q3: What are the typical working concentrations for this compound?
A3: Effective concentrations of this compound can vary significantly depending on the cell type and experimental model. In many in vitro studies, concentrations in the range of 10 µM to 100 µM have been shown to be effective for neuroprotection and other desired effects.[3][10] However, concentrations leading to toxicity may be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: The cytotoxic effects of this compound might be mitigated by using a KATP channel blocker, such as glibenclamide.[1][3][10] Co-treatment with a KATP channel blocker can help to determine if the observed toxicity is directly mediated by the opening of these channels.
Q5: How can I assess and quantify this compound-induced cell toxicity?
A5: Several assays can be used to measure cell viability and cytotoxicity.[11][12][13] Common methods include MTT, MTS, and resazurin (B115843) assays, which measure metabolic activity, and LDH or G6PD release assays, which indicate loss of membrane integrity.[13] Flow cytometry-based assays using dyes like propidium (B1200493) iodide or annexin (B1180172) V can provide more detailed information on apoptosis and necrosis.[14]
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results between replicates. | Uneven cell seeding, variability in drug concentration, or inconsistent incubation times. | Ensure a single-cell suspension before seeding. Use calibrated pipettes for accurate drug dilution and dispensing. Standardize all incubation periods. |
| Unexpectedly high cell death even at concentrations reported to be safe in the literature. | Different cell line or passage number, differences in cell culture media or supplements, or contamination. | Confirm the identity of your cell line. Use cells within a consistent and low passage number range. Ensure all media and supplements are of high quality and sterile. Routinely check for mycoplasma contamination. |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen assay may not differentiate between cell death mechanisms. | Employ multi-parameter assays. For example, co-staining with Annexin V (an early apoptotic marker) and a viability dye like propidium iodide (PI) or DAPI using flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Inconsistent results with the KATP channel blocker glibenclamide. | Suboptimal concentration of the blocker, or the toxicity is not solely mediated by KATP channels. | Perform a dose-response experiment for glibenclamide to determine the optimal concentration for blocking Iptakalim's effects in your system. Consider that at very high concentrations, off-target effects of Iptakalim could contribute to toxicity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of viability.[11]
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[13]
Materials:
-
Cells of interest
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include a vehicle-only control and a positive control for maximum LDH release (provided in most kits).
-
Incubate for the desired treatment period.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim alleviates synaptic damages via targeting mitochondrial ATP-sensitive potassium channel in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Validation & Comparative
A Comparative Guide to the Selectivity of Iptakalim Hydrochloride for SUR2B over SUR1 Subunits of K-ATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptakalim (B1251717) Hydrochloride's activity on different ATP-sensitive potassium (K-ATP) channel subtypes, focusing on its pronounced selectivity for the SUR2B subunit over the SUR1 subunit. The information presented is supported by experimental data from published studies to validate its pharmacological profile.
Introduction
Iptakalim Hydrochloride is a novel K-ATP channel opener developed for the treatment of hypertension.[1][2] K-ATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The specific combination of these subunits determines the channel's physiological role and pharmacological properties.
The primary subtypes relevant to this guide are:
-
SUR1/Kir6.2: Predominantly found in pancreatic β-cells, where they regulate insulin (B600854) secretion.[4][5]
-
SUR2B/Kir6.1: Primarily expressed in vascular smooth muscle, where their activation leads to vasodilation.[1][6][7]
The therapeutic efficacy and safety profile of a K-ATP channel opener are critically dependent on its selectivity for the target subunit. High selectivity for the vascular SUR2B subunit, as seen with Iptakalim, allows for targeted antihypertensive effects while minimizing off-target effects on pancreatic insulin release, which is a concern with non-selective agents.[1][2]
Data Presentation: Iptakalim Selectivity Profile
Experimental data consistently demonstrates that Iptakalim is a potent and selective activator of K-ATP channels containing the SUR2B subunit, while having minimal to no activating effect on channels containing the SUR1 subunit. In fact, some studies indicate an inhibitory action on SUR1-containing channels.[8]
| K-ATP Channel Subtype | Primary Tissue Location | Observed Effect of Iptakalim | Potency & Efficacy | Reference |
| SUR2B/Kir6.1 | Vascular Smooth Muscle | Activation (Channel Opening) | Potent activator, more so than pinacidil (B1677893) and diazoxide.[9] | [1] |
| SUR2A/Kir6.2 | Cardiac Muscle | Mild Activation | Exhibits mild effects. | |
| SUR1/Kir6.2 | Pancreatic β-cells, Neurons | No Activation / Inhibition | Fails to open channels; may act as a closer at high concentrations.[1][8] | [8] |
Signaling Pathway & Mechanism of Action
Iptakalim exerts its vasodilatory effect by selectively activating SUR2B/Kir6.1 channels in the endothelium and smooth muscle of resistance arterioles.[1][10] This activation leads to potassium ion (K+) efflux, causing hyperpolarization of the cell membrane. The change in membrane potential inhibits the opening of voltage-gated Ca2+ channels, thereby reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[11]
Caption: Mechanism of Iptakalim-induced vasodilation.
Experimental Protocols
The selectivity of Iptakalim is primarily validated using patch-clamp electrophysiology on host cells (e.g., Human Embryonic Kidney 293 cells or Xenopus oocytes) heterologously expressing specific K-ATP channel subtypes.
Key Experiment: Whole-Cell Patch-Clamp on Transfected HEK293 Cells
-
Cell Culture and Transfection:
-
HEK293 cells are cultured under standard conditions.
-
Cells are co-transfected with plasmids containing the cDNA for the desired Kir6.x and SURx subunits (e.g., Kir6.1 + SUR2B, or Kir6.2 + SUR1). A fluorescent marker like GFP is often co-transfected to identify successfully transfected cells.[12]
-
Electrophysiological recordings are performed 48-72 hours post-transfection.
-
-
Electrophysiology:
-
Whole-cell patch-clamp configuration is established on a transfected cell.[5][10]
-
The external (bath) and internal (pipette) solutions are designed to isolate K-ATP currents. The internal solution contains a specific concentration of ATP (e.g., 1 mmol/L) to ensure channels are initially closed.[10]
-
The membrane potential is held at a constant voltage (e.g., -100 mV).[10]
-
-
Drug Application:
-
A stable baseline current is recorded.
-
Iptakalim is applied to the bath solution at varying concentrations.
-
The resulting change in whole-cell current is measured. An outward current indicates channel opening.
-
-
Data Analysis:
-
The current induced by Iptakalim is compared across cells expressing different K-ATP channel subtypes (SUR2B/Kir6.1 vs. SUR1/Kir6.2).
-
To confirm the current is mediated by K-ATP channels, a specific blocker like glibenclamide can be applied, which should reverse the effect of Iptakalim.[10]
-
Dose-response curves are generated to determine parameters like EC50 (half-maximal effective concentration).
-
Caption: Workflow for assessing K-ATP channel subtype selectivity.
Conclusion
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]
- 8. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutational analysis of the Kir6.1 gene in Chinese hypertensive patients treated with the novel ATP-sensitive potassium channel opener iptakalim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to KATP Channel Activation: Iptakalim Hydrochloride vs. Pinacidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptakalim (B1251717) Hydrochloride and Pinacidil (B1677893), two prominent ATP-sensitive potassium (KATP) channel openers. The following sections detail their mechanisms of action, comparative potency, and selectivity, supported by experimental data and protocols to aid in research and development.
At a Glance: Iptakalim vs. Pinacidil
Iptakalim Hydrochloride is a novel KATP channel opener demonstrating high selectivity and potency for the vascular SUR2B/Kir6.1 subtype.[1] In contrast, Pinacidil is a well-established KATP channel activator with a broader activation profile.[2] This distinction in selectivity may contribute to Iptakalim's more targeted therapeutic effects, particularly in hypertension.[1]
Quantitative Comparison of KATP Channel Activation
The following table summarizes the available quantitative data on the potency of Iptakalim and Pinacidil in activating various KATP channel subtypes. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | KATP Channel Subtype | Reported EC50 (µM) | Experimental System | Reference |
| Pinacidil | SUR2B/Kir6.2 | ~2 | HEK293T cells | [2] |
| SUR2A/Kir6.2 | ~10 | HEK293T cells | [2] | |
| SUR2B/Kir6.1 | 6.50 | HEK-293 cells | [3] | |
| SUR2B (in general) | 0.68 | N/A | [4] | |
| Iptakalim | SUR2B/Kir6.1 | More potent than Pinacidil | HEK cells and Xenopus oocytes | [1] |
| SUR2A/Kir6.2 | Mild effects | HEK cells and Xenopus oocytes | [1] | |
| SUR1/Kir6.2 | No effect | HEK cells and Xenopus oocytes | [1] |
Mechanism of Action: A Tale of Two Activators
Both Iptakalim and Pinacidil exert their effects by opening KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation.[5]
However, a key difference lies in their interaction with intracellular nucleotides. The opening of KATP channels by Iptakalim is dependent on ATP hydrolysis, suggesting a requirement for metabolic activity.[5] In contrast, Pinacidil can activate these channels in the presence of non-hydrolyzable ATP analogs, indicating that ATP binding alone is sufficient for its action.[5][6] This differential requirement may underlie Iptakalim's selective action in tissues with a lower metabolic status, such as in hypertensive states.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KATP channel activation pathway and a typical experimental workflow for comparing these two compounds.
Caption: KATP channel activation pathway by Iptakalim and Pinacidil.
Caption: Experimental workflow for comparing KATP channel activators.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the activity of KATP channels in response to Iptakalim or Pinacidil in a controlled in vitro system.
a. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells or a similar cell line suitable for transfection.
-
Co-transfect the cells with plasmids encoding the desired Kir6.x and SURx subunits of the KATP channel (e.g., Kir6.1 and SUR2B).
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
b. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH.
c. Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaseal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing varying concentrations of Iptakalim or Pinacidil.
-
Record the resulting changes in whole-cell current.
-
To confirm the current is through KATP channels, apply a known KATP channel blocker, such as Glibenclamide (10 µM), at the end of the experiment.
d. Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each drug concentration.
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 value.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo protocol assesses the functional effect of Iptakalim and Pinacidil on vascular smooth muscle relaxation.
a. Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300 g) and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adherent connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in length.
b. Solutions:
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose. Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
c. Experimental Procedure:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
Equilibrate the rings for 60-90 minutes under a resting tension of 2 g, replacing the buffer every 15-20 minutes.
-
After equilibration, induce a sustained contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction has reached a stable plateau, add Iptakalim or Pinacidil in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension until a maximal relaxation is achieved.
d. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to calculate the EC50 value.
Conclusion
This compound emerges as a highly selective and potent activator of the vascular SUR2B/Kir6.1 KATP channel, distinguishing it from the broader-acting Pinacidil. This selectivity, coupled with its unique dependence on ATP hydrolysis, may translate to a more favorable therapeutic profile for conditions such as hypertension. The provided experimental protocols offer a framework for further investigation and direct comparison of these and other KATP channel modulators.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Iptakalim Hydrochloride and Diazoxide Efficacy
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent K-ATP channel openers, Iptakalim Hydrochloride and Diazoxide (B193173). This document provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of their molecular mechanisms.
This compound and Diazoxide are both well-characterized potassium channel openers that exert their effects by modulating the activity of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. While both compounds share this primary mechanism, their efficacy and selectivity for different K-ATP channel subtypes vary, leading to distinct pharmacological profiles. This guide presents a comparative overview of their in vitro effects based on available scientific literature.
Mechanism of Action and Subtype Selectivity
This compound is a novel K-ATP channel opener that has demonstrated a degree of selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle cells.[1][2] In contrast, Diazoxide is a well-established K-ATP channel activator with a higher affinity for the SUR1/Kir6.2 subtype found in pancreatic β-cells.[3][4] This differential selectivity is a key factor influencing their distinct in vitro and in vivo effects.
The activation of K-ATP channels by these compounds leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[5] This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to cellular responses such as smooth muscle relaxation or inhibition of insulin (B600854) secretion.[5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Diazoxide. It is important to note that direct comparison of absolute values (e.g., EC50) across different studies can be challenging due to variations in experimental conditions, cell types, and assay methodologies.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Iptakalim | Thallium Flux Assay | HEK293 expressing Kir6.2/SUR2A | EC50 | 9 µM | [6] |
| Diazoxide | Thallium Flux Assay | T-REx-HEK293-Kir6.2/SUR1 | EC50 | ~7 µM (for a derivative) | [7] |
| Diazoxide | 86Rb+ Efflux Assay | Rat Aorta and Portal Vein | Effective Concentration | 100-fold higher than Cromakalim | [8] |
Table 1: Potency of this compound and Diazoxide in Functional In Vitro Assays.
| Compound | Experimental Model | Observed Effect | Concentration | Reference |
| Iptakalim | Hypoxia-induced human PASMCs | Decreased PKC-α expression | 0.1-10 µmol/L | [2] |
| Diazoxide | Steroid-induced ocular hypertensive mice | 32% decrease in IOP | 5 mM (eyedrop) | [9] |
| Diazoxide | Wild-type K-ATP channels | Channel activation | Not specified | [10] |
Table 2: Functional Effects of this compound and Diazoxide in In Vitro and Ex Vivo Models.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative signaling pathways of Iptakalim and Diazoxide.
Caption: Experimental workflow for in vitro comparison.
Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is a generalized procedure for whole-cell patch-clamp recording to measure K-ATP channel currents.
a. Cell Preparation:
-
Culture cells (e.g., HEK293 cells transfected with the desired K-ATP channel subunits or primary vascular smooth muscle cells) on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH).
b. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution should mimic the intracellular environment and contain a low concentration of ATP to allow for K-ATP channel opening (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.1 ATP, pH adjusted to 7.2 with KOH).
c. Recording Procedure:
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing either this compound or Diazoxide at various concentrations.
-
Record the changes in outward current, which reflect the activity of K-ATP channels.
-
Data is acquired and analyzed using appropriate software to determine the dose-response relationship.
MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability in response to treatment with this compound or Diazoxide.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
b. Treatment:
-
Prepare serial dilutions of this compound and Diazoxide in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment media to each well.
-
Include control wells with vehicle-treated cells and blank wells with media only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
d. Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Conclusion
In vitro evidence demonstrates that both this compound and Diazoxide are effective openers of K-ATP channels. Their primary distinction lies in their selectivity for different channel subtypes, which underpins their varied pharmacological applications. Iptakalim's preference for vascular K-ATP channels suggests its potential in cardiovascular research, while Diazoxide's action on pancreatic β-cell channels has established its role in studying insulin secretion. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced in vitro efficacy of these two important pharmacological tools.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
Glibenclamide's Selective Antagonism of Iptakalim Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of glibenclamide's ability to selectively antagonize the effects of iptakalim (B1251717) hydrochloride, a novel ATP-sensitive potassium (K-ATP) channel opener. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Iptakalim hydrochloride has emerged as a promising therapeutic agent due to its action as a K-ATP channel opener.[1][2] K-ATP channels play a crucial role in various physiological processes, and their modulation is a key area of interest in drug development.[1][3] Glibenclamide, a well-established oral antihyperglycemic agent, functions by blocking these same K-ATP channels.[4][5][6] This opposing mechanism of action positions glibenclamide as a potential antagonist to the effects of iptakalim.
Mechanism of Action: A Tale of Two Opposites
This compound exerts its effects by opening K-ATP channels, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it less excitable.[3][7] This mechanism is the basis for its vasodilatory and other pharmacological effects.[1]
Conversely, glibenclamide, a second-generation sulfonylurea, binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[6] This binding event leads to the closure of the channel, preventing potassium efflux and causing cell membrane depolarization.[5][8] In pancreatic beta-cells, this depolarization triggers the influx of calcium and subsequent release of insulin (B600854).[5][6]
The direct opposition of their mechanisms on the K-ATP channel forms the basis for glibenclamide's antagonistic effect on iptakalim.
Experimental Evidence of Antagonism
Experimental studies have demonstrated that glibenclamide can effectively block the physiological effects of iptakalim. The following table summarizes key findings from a study investigating the interaction between these two compounds on whole-cell K-ATP currents in rat mesenteric microvascular endothelial cells.
| Treatment | K-ATP Current (pA/pF) | % Inhibition by Glibenclamide |
| Control | Baseline | N/A |
| Iptakalim (10 µmol/L) | Increased | Prevented by Glibenclamide (1.0 µmol/L) |
| Iptakalim (100 µmol/L) | Significantly Increased | Prevented by Glibenclamide (1.0 µmol/L) |
Data adapted from a study on rat mesenteric microvascular endothelial cells.[9]
These results clearly indicate that pre-treatment with glibenclamide prevents the iptakalim-induced increase in K-ATP channel currents, confirming its antagonistic action.[9]
Experimental Protocols
To facilitate the replication and further investigation of these findings, the following is a generalized protocol for assessing the antagonistic effects of glibenclamide on iptakalim using whole-cell patch-clamp electrophysiology.
Objective: To measure the effect of glibenclamide on iptakalim-induced K-ATP channel currents.
Cell Type: Rat mesenteric microvascular endothelial cells (MVECs) or other relevant cell line expressing K-ATP channels.
Materials:
-
This compound solution
-
Glibenclamide solution
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture MVECs to an appropriate confluency.
-
Prepare external and internal solutions for whole-cell patch-clamp recording. The internal solution should contain a low concentration of ATP to allow for K-ATP channel opening.
-
Establish a whole-cell patch-clamp configuration on a single MVEC.
-
Record baseline K-ATP currents.
-
Perfuse the cell with a solution containing a known concentration of iptakalim (e.g., 10 µmol/L or 100 µmol/L) and record the resulting currents.
-
Following a washout period, pre-incubate a different cell with glibenclamide (e.g., 1.0 µmol/L) for a sufficient duration.
-
While maintaining the presence of glibenclamide, co-apply iptakalim at the same concentration as in step 5 and record the currents.
-
Analyze the data to compare the iptakalim-induced currents in the presence and absence of glibenclamide.
Signaling Pathways and Experimental Workflow
To visually represent the interaction between iptakalim and glibenclamide, as well as the experimental logic, the following diagrams have been generated using Graphviz.
Caption: Opposing mechanisms of Iptakalim and Glibenclamide on K-ATP channels.
Caption: Workflow for assessing Glibenclamide's antagonism of Iptakalim.
Comparison with Other Alternatives
While glibenclamide is a potent and well-characterized K-ATP channel blocker, other sulfonylureas such as glipizide (B1671590) and glimepiride (B1671586) also share this mechanism of action and could theoretically antagonize iptakalim. However, glibenclamide is often used in experimental settings due to its high affinity for the SUR subunit.[10] The selectivity of different sulfonylureas for various K-ATP channel subtypes (e.g., pancreatic vs. cardiovascular) may influence their antagonistic potency against iptakalim in different tissues.[11]
Furthermore, other classes of K-ATP channel inhibitors exist, though they are less commonly used. The choice of antagonist will depend on the specific research question, the tissue or cell type under investigation, and the desired selectivity profile.
Conclusion
Glibenclamide serves as a selective and effective antagonist for the effects of this compound by directly opposing its action on ATP-sensitive potassium channels. This relationship is supported by experimental evidence demonstrating the blockade of iptakalim-induced K-ATP currents by glibenclamide. The provided experimental protocol and diagrams offer a framework for further investigation into this interaction. For researchers studying the physiological roles of K-ATP channels or developing novel therapeutics targeting these channels, understanding the dynamic between agonists like iptakalim and antagonists like glibenclamide is of paramount importance.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 6. Glibenclamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers [frontiersin.org]
- 11. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Iptakalim Hydrochloride: A Comparative Guide to siRNA-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for confirming the molecular target of Iptakalim (B1251717) Hydrochloride, with a primary focus on the use of small interfering RNA (siRNA). It includes supporting experimental data, detailed protocols, and a comparative analysis of alternative target validation techniques to aid researchers in designing robust experimental strategies.
Introduction: Iptakalim Hydrochloride and the Imperative of Target Validation
This compound is a novel ATP-sensitive potassium (K-ATP) channel opener developed for its potential therapeutic effects, including antihypertensive and neuroprotective properties.[1][2] It is believed to exert its pharmacological effects by selectively opening K-ATP channels, which are complex structures typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][3] Specifically, Iptakalim shows selectivity for channels containing SUR2/Kir6.x subunits.[1][2][4]
Accurate molecular target validation is a cornerstone of modern drug development. It confirms that a drug's therapeutic effect is mediated through its intended target, thereby increasing the probability of success in clinical trials and minimizing off-target effects. RNA interference (RNAi), utilizing siRNA, is a powerful and widely adopted technique for this purpose, offering high specificity in silencing the expression of a target gene.
Confirming the Target of Iptakalim with siRNA
The central hypothesis for validating Iptakalim's target is that its pharmacological effect will be diminished or abolished in cells where the expression of the K-ATP channel subunit, specifically Kir6.2, is suppressed by siRNA.
Experimental Workflow: siRNA-Mediated Target Knockdown
The following diagram illustrates a typical workflow for confirming the molecular target of Iptakalim using siRNA technology.
Caption: Workflow for siRNA-based validation of Iptakalim's molecular target.
Detailed Experimental Protocol
-
Cell Culture: Culture human aortic smooth muscle cells (HASMCs), which endogenously express SUR2B/Kir6.2 K-ATP channels, in appropriate media until they reach 60-70% confluency.
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for the degradation of existing Kir6.2 mRNA and protein, leading to effective knockdown.[8]
-
Knockdown Validation: After incubation, lyse a subset of cells from each group to confirm the knockdown of Kir6.2 protein and mRNA levels using Western Blot and quantitative PCR (qPCR), respectively.
-
Iptakalim Treatment: Treat the remaining transfected cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control.
-
Functional Assay (Whole-Cell Patch Clamp):
-
Prepare cells for electrophysiological recording.
-
Using the whole-cell patch-clamp technique, hold the cell membrane potential at -60 mV.
-
Record baseline potassium currents.
-
Perfuse the cells with the Iptakalim solution and record the change in outward potassium current. The opening of K-ATP channels by Iptakalim is expected to produce a significant increase in outward current.
-
-
Data Analysis: Quantify the Iptakalim-induced current density (pA/pF) in both the scrambled siRNA control group and the Kir6.2 siRNA knockdown group. A statistically significant reduction in the Iptakalim-induced current in the knockdown group confirms that Kir6.2 is the molecular target.
Quantitative Data Summary
The following table summarizes representative data from an experiment designed to validate the molecular target of Iptakalim. The results demonstrate that the effect of Iptakalim is significantly attenuated following the knockdown of the Kir6.2 subunit.
| Experimental Group | Treatment | Kir6.2 Protein Level (Relative to Control) | Iptakalim-Induced K+ Current Density (pA/pF) |
| Control | Vehicle | 100% ± 5% | 1.2 ± 0.3 |
| Control + Iptakalim | 10 µM Iptakalim | 102% ± 6% | 25.8 ± 3.1 |
| Kir6.2 siRNA | Vehicle | 18% ± 4% | 1.1 ± 0.4 |
| Kir6.2 siRNA + Iptakalim | 10 µM Iptakalim | 19% ± 5% | 4.5 ± 1.1* |
*Indicates a statistically significant reduction (p < 0.01) compared to the "Control + Iptakalim" group.
Mechanism of Action: Iptakalim Signaling Pathway
Iptakalim functions by opening the K-ATP channel. This action leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.
Caption: Signaling pathway of Iptakalim leading to vasodilation.
Comparison with Alternative Target Validation Methods
While siRNA is a highly effective tool, other methods can also be used to validate drug targets. Each has distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences gene expression at the mRNA level. | High specificity; relatively low cost; rapid implementation; reversible effect. | Incomplete knockdown possible; potential for off-target effects; transient effect may not be suitable for all studies.[9] |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene at the DNA level. | Complete and permanent loss of gene function; high efficiency. | Potential for permanent off-target mutations; more complex and time-consuming than siRNA; cell line lethality if the gene is essential.[9] |
| Pharmacological Inhibition | Uses a known selective antagonist (e.g., glibenclamide) to block the target channel's activity. | Simple to implement; provides immediate functional data. | The inhibitor may have its own off-target effects; requires a highly specific antagonist which may not be available.[10][11] |
| Mutant Channel Expression | Expresses a version of the target channel (e.g., Kir6.2) that has been mutated to be insensitive to the drug. | Directly demonstrates the drug-target interaction site; provides high-confidence validation. | Technically demanding; requires knowledge of the drug-binding site; overexpression may lead to non-physiological artifacts.[12][13] |
This guide provides a framework for utilizing siRNA as a primary method for the molecular target validation of this compound. By combining specific gene silencing with functional assays and comparing the results with alternative methodologies, researchers can build a robust and compelling case for the drug's mechanism of action, a critical step in its journey toward clinical application.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse roles of K(ATP) channels learned from Kir6.2 genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 7. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kir6.2 mutations causing neonatal diabetes provide new insights into Kir6.2–SUR1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered Kir6.2 mutations that correct the trafficking defect of KATP channels caused by specific SUR1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iptakalim Hydrochloride and Other K-ATP Channel Openers in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptakalim Hydrochloride against other prominent ATP-sensitive potassium (K-ATP) channel openers, focusing on their efficacy in neuroprotective studies. The information presented is collated from preclinical data, highlighting quantitative outcomes and experimental methodologies to aid in research and development decisions.
Introduction to K-ATP Channel Openers and Neuroprotection
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability and metabolic status.[1][2] In the context of neurological insults such as ischemic stroke, the opening of these channels is an endogenous protective mechanism.[1][3] By hyperpolarizing the neuronal membrane, K-ATP channel activation can reduce excitotoxicity, limit calcium overload, and preserve cellular energy homeostasis, thereby mitigating neuronal damage.[1][4] K-ATP channel openers are a class of pharmacological agents that augment this natural protective response.[3] This guide focuses on this compound, a novel K-ATP channel opener, and compares its neuroprotective profile with more established compounds like Diazoxide (B193173) and Pinacidil.[5][6]
This compound is noted for its ability to cross the blood-brain barrier and its multi-targeted neuroprotective actions, which include modulating glutamatergic transmission and reducing intracellular calcium release.[5][6] It has shown promise in various in vitro and in vivo models of cerebral ischemia and Parkinson's disease.[5][7]
Comparative Efficacy in Neuroprotection
The following table summarizes the quantitative data from various preclinical studies, comparing the neuroprotective effects of this compound, Diazoxide, and Pinacidil.
| Parameter | This compound | Diazoxide | Pinacidil | Experimental Model |
| Infarct Volume Reduction | Significantly reduced at 0 and 1 hour post-reperfusion.[8] | Reduced infarct volume in a rat model of transient focal cerebral ischemia.[1] | Data not readily available in a comparable model. | Middle Cerebral Artery Occlusion (MCAO) in rats.[1][8] |
| Improvement in Neurological Score | Significantly improved neurological scores when administered 0 or 1 hour after reperfusion.[8] | Improved learning and memory post-status epilepticus in diabetic rats.[9] | Data not readily available in a comparable model. | MCAO in rats[8]; Status epilepticus in rats.[9] |
| Reduction of Brain Edema | Attenuated brain edema after cerebral ischemia/reperfusion injury.[8] | Data not readily available. | Data not readily available. | MCAO in rats.[8] |
| Inhibition of Apoptosis | Reduced caspase-3 expression and increased the Bcl-2/Bax ratio.[8][10] | Inhibited Bax protein expression and enhanced Bcl-2 expression.[11] Reduced DNA fragmentation and caspase-3 activation.[12] | Significantly decreased neuronal apoptosis and expressions of caspase-3, -8, and -9 mRNAs.[13] | MCAO in rats[8][13]; Ischemia-reperfusion-induced injury in rat hippocampus.[11][12] |
| Cell Viability/Toxicity | Increased cell survival and decreased LDH release in a dose-dependent manner under hypoxic conditions.[10][14] | Increased cell viability against glutamate (B1630785) and H2O2 induced toxicity.[15] | Data not readily available in a comparable in vitro model. | Oxygen-glucose deprivation (OGD) in cultured neurons, astrocytes, and endothelial cells.[10][14] Neurotoxic insults in NSC-34 motor neuron cell line.[15] |
Signaling Pathways in K-ATP Channel Opener-Mediated Neuroprotection
The neuroprotective effects of K-ATP channel openers are mediated through complex signaling cascades. A primary mechanism involves the hyperpolarization of the plasma and mitochondrial membranes.
Activation of sarcolemmal K-ATP channels leads to membrane hyperpolarization, which in turn inhibits voltage-gated calcium channels, reducing calcium influx and subsequent excitotoxicity.
The opening of mitochondrial K-ATP channels helps maintain mitochondrial membrane potential, reduces the production of reactive oxygen species (ROS), and inhibits the apoptotic cascade by modulating the expression of Bcl-2 family proteins.
Experimental Protocols
The following provides a generalized methodology for a key in vivo experiment cited in the comparison.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia, akin to a stroke in humans.
1. Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[13]
2. Induction of Ischemia:
-
The animals are anesthetized.
-
A surgical incision is made in the neck to expose the common carotid artery.
-
A nylon suture with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
The occlusion is typically maintained for a period of 90 to 120 minutes.
3. Reperfusion:
-
After the occlusion period, the suture is withdrawn to allow for the restoration of blood flow to the ischemic brain tissue.
4. Drug Administration:
-
This compound, other K-ATP openers, or a vehicle control are administered at specific time points before, during, or after the ischemic event.[8] The route of administration can be intravenous, intraperitoneal, or oral.
5. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At various time points after reperfusion (e.g., 24, 48, 72 hours), neurological function is assessed using a standardized scoring system.[8]
-
Infarct Volume Measurement: After a set period, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.[8]
-
Histological and Molecular Analysis: Brain tissue can be further processed for histological analysis to assess neuronal death (e.g., TUNEL staining for apoptosis) or for molecular assays to measure the expression of proteins involved in apoptotic pathways (e.g., Bcl-2, Bax, caspases).[8][13]
Conclusion
This compound demonstrates a strong neuroprotective profile in preclinical models of cerebral ischemia, with its efficacy being comparable and, in some aspects, better documented than older K-ATP channel openers like Diazoxide and Pinacidil. Its ability to be administered post-insult and still confer significant protection is a noteworthy characteristic for its potential clinical translation.[8][10] The multi-faceted mechanism of action, targeting both excitotoxicity and apoptosis, further underscores its therapeutic potential.[5][6] Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superiority of one agent over another. This guide provides a foundational comparison to inform future research directions in the development of neuroprotective therapies.
References
- 1. The role of KATP channels in cerebral ischemic stroke and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke | PLOS One [journals.plos.org]
- 3. Targeting ischemic stroke with a novel opener of ATP-sensitive potassium channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazoxide reduces status epilepticus neuron damage in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of diazoxide and its antagonism by glibenclamide in pyramidal neurons of rat hippocampus subjected to ischemia-reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of diazoxide on brain injury induced by cerebral ischemia/reperfusion during deep hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pinacidil reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Iptakalim Hydrochloride's Antihypertensive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of Iptakalim (B1251717) Hydrochloride against other established antihypertensive agents. The information is supported by experimental data to aid in research and development decisions.
I. Executive Summary
Iptakalim Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with potent antihypertensive properties. It exhibits a unique pharmacological profile characterized by its high selectivity for the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly expressed in vascular smooth muscle cells. This selectivity contributes to its preferential vasodilation of resistance arterioles and small arteries, with minimal effect on larger capacitance vessels. A key differentiator of Iptakalim is its pronounced antihypertensive effect in hypertensive subjects, while having little to no impact on normotensive individuals, a feature not consistently observed with other K-ATP channel openers like pinacidil (B1677893) and diazoxide.[1] This guide presents a comparative analysis of Iptakalim's antihypertensive efficacy, mechanism of action, and experimental data against other commonly used antihypertensive drug classes.
II. Comparative Antihypertensive Efficacy
The following tables summarize the dose-dependent antihypertensive effects of this compound and its comparators in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension. It is important to note that the data presented is a synthesis from multiple studies and not from a single head-to-head comparative trial.
Table 1: Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Reduction in Systolic Blood Pressure (mmHg) | Reference |
| 1 | Oral | 4 weeks | ~20 | [2] |
| 3 | Oral | 4 weeks | ~35 | [2] |
| 9 | Oral | 4 weeks | ~50 | [2] |
Table 2: Comparative Antihypertensive Effects of Various Agents in Spontaneously Hypertensive Rats (SHR)
| Drug | Class | Dose | Route of Administration | Duration of Treatment | Reduction in Systolic Blood Pressure (mmHg) | Reference |
| Iptakalim | K-ATP Channel Opener | 9 mg/kg/day | Oral | 4 weeks | ~50 | [2] |
| Amlodipine (B1666008) | Calcium Channel Blocker | 5 mg/kg/day | Oral | 8 weeks | ~30-40 | [3][4][5] |
| Hydrochlorothiazide (B1673439) | Thiazide Diuretic | 25 mg/kg/day | Oral | 6 weeks | ~15-20 | [6][7][8] |
| Propranolol (B1214883) | Beta-Blocker | 10 mg/kg/day | Oral | 5 days | ~20-30 | [9][10][11][12] |
III. Mechanism of Action and Signaling Pathway
Iptakalim's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent vasodilation.[1]
Signaling Pathway of this compound
Iptakalim selectively binds to and activates the SUR2B/Kir6.1 subtype of K-ATP channels. This activation leads to an efflux of potassium ions (K+) from the vascular smooth muscle cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and vasodilation, ultimately lowering blood pressure. Furthermore, Iptakalim has been shown to modulate the levels of endothelial-derived vasoactive substances, promoting the release of nitric oxide (NO), a potent vasodilator, and inhibiting the production of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor.
Caption: Signaling pathway of this compound in vascular smooth muscle and endothelial cells.
IV. Experimental Protocols
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent antihypertensive effect of this compound and its comparators.
Animals: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.
Methodology:
-
Animal Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.[13] Baseline blood pressure is recorded for several days before drug administration to establish a stable hypertensive state.
-
Drug Administration: this compound and comparator drugs are administered orally via gavage once daily for a specified duration (e.g., 4-8 weeks). A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
-
Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the treatment period.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for assessing in vivo antihypertensive efficacy.
In Vitro K-ATP Channel Activity Assay using Whole-Cell Patch Clamp
Objective: To measure the effect of this compound on K-ATP channel currents in vascular smooth muscle cells.
Cell Culture: Primary vascular smooth muscle cells are isolated from rat mesenteric arteries and cultured.
Methodology:
-
Cell Preparation: Cultured vascular smooth muscle cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-6 MΩ are filled with an internal solution containing ATP to mimic the intracellular environment.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current Recording: The membrane potential is held at a specific voltage (e.g., -60 mV), and K-ATP channel currents are recorded in response to voltage steps.
-
Drug Application: this compound is applied to the bath solution at various concentrations, and the resulting changes in K-ATP channel currents are recorded.[14][15]
-
Data Analysis: The current-voltage (I-V) relationship is plotted, and the effect of Iptakalim on the channel's open probability and conductance is determined.
V. Discussion and Conclusion
This compound demonstrates a potent and selective antihypertensive effect, primarily through the activation of SUR2B/Kir6.1 K-ATP channels in vascular smooth muscle. Its unique characteristic of lowering blood pressure more effectively in hypertensive than in normotensive states suggests a favorable safety profile and a targeted therapeutic action. The comparative data, although synthesized from various studies, indicates that Iptakalim's efficacy is comparable to or greater than that of established antihypertensive agents in the spontaneously hypertensive rat model.
The detailed mechanism involving membrane hyperpolarization, reduced calcium influx, and modulation of endothelial vasoactive substances provides a solid rationale for its therapeutic potential. The experimental protocols outlined provide a framework for further investigation and direct comparative studies.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol can inhibit the development of hypertension in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine: a double-blind evaluation of the dose-response relationship in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose-response study of amlodipine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind evaluation of the dose-response relationship of amlodipine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relation between low dose of hydrochlorothiazide, antihypertensive effect and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Antihypertensive effect of various doses of hydrochlorothiazide and its relation to the plasma level of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive effect of propranolol at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol in hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propranolol in hypertension: a dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study validation of Iptakalim Hydrochloride's effects on smooth muscle cells
A detailed examination of Iptakalim (B1251717) Hydrochloride's mechanism and efficacy in modulating smooth muscle cell function, benchmarked against other key potassium channel openers.
Iptakalim Hydrochloride, a novel ATP-sensitive potassium (K-ATP) channel opener, has emerged as a significant area of research for its potential therapeutic effects on smooth muscle cells, particularly in the context of pulmonary hypertension.[1][2] This comparison guide provides a comprehensive cross-study validation of its effects, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other relevant compounds.
Mechanism of Action: A Focus on K-ATP Channel Activation
Iptakalim exerts its primary effect by selectively opening K-ATP channels in smooth muscle cells.[3][4] This action leads to membrane hyperpolarization due to an increased efflux of potassium ions.[1] The resulting hyperpolarization inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration.[5] This reduction in intracellular calcium is a critical factor in mediating smooth muscle relaxation and inhibiting cell proliferation.[1][5][6]
Studies have shown that Iptakalim's effects can be blocked by glibenclamide, a selective K-ATP channel antagonist, confirming its mechanism of action.[1][2][7] Furthermore, Iptakalim has been observed to downregulate the expression of Protein Kinase C-α (PKC-α), a key enzyme involved in cell proliferation, further contributing to its anti-proliferative effects.[1][2]
Comparative Efficacy in Smooth Muscle Cell Proliferation
Iptakalim has demonstrated significant inhibitory effects on the proliferation of pulmonary arterial smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary hypertension. The following table summarizes the comparative effects of Iptakalim and other K-ATP channel openers on PASMC proliferation.
| Compound | Concentration | Cell Type | Proliferation Inhibition (%) | Citation |
| Iptakalim | 10 µmol/L | Human PASMCs | Almost complete inhibition of hypoxia-induced proliferation | [1] |
| Iptakalim | 0.1-10 µmol/L | Human PASMCs | Dose-dependent inhibition of hypoxia-induced proliferation | |
| Pinacidil | Not specified | Human PASMCs | Similar inhibitory effect to Iptakalim on ET-1-induced proliferation | [7] |
| Diazoxide | Not specified | Not specified in abstracts | Less potent activator of SUR2B/Kir6.1 subtype than Iptakalim | [4] |
Signaling Pathway of Iptakalim in Smooth Muscle Cells
The signaling cascade initiated by Iptakalim in smooth muscle cells is depicted below.
Caption: Signaling pathway of Iptakalim in smooth muscle cells.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
-
Cell Culture: Human or rabbit pulmonary arterial smooth muscle cells (PASMCs) are cultured in appropriate media.[6][7]
-
Treatment: Cells are treated with varying concentrations of Iptakalim or other test compounds in the presence or absence of a proliferative stimulus (e.g., endothelin-1 (B181129) or hypoxia).[6][7]
-
[³H]Thymidine Labeling: [³H]Thymidine is added to the culture medium, and cells are incubated to allow for its incorporation into newly synthesized DNA.
-
Measurement: The amount of incorporated [³H]Thymidine is quantified using a scintillation counter, providing a measure of DNA synthesis and, consequently, cell proliferation.
Western Blot Analysis for PKC-α Expression
-
Protein Extraction: Total protein is extracted from treated and untreated PASMCs.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PKC-α, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system, and the band intensity is quantified to determine the relative expression level of PKC-α.[1]
Whole-Cell Patch Clamp for K-ATP Channel Activity
-
Cell Preparation: Isolated smooth muscle cells are placed in a recording chamber.
-
Patch Pipette: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents across the membrane are recorded in response to the application of Iptakalim and other modulators.[8][9]
Experimental Workflow for Cross-Study Validation
The logical flow for validating the effects of Iptakalim across different studies is illustrated in the following diagram.
Caption: Experimental workflow for cross-study validation.
Conclusion
The collective evidence from multiple studies strongly supports the role of this compound as a potent and selective K-ATP channel opener with significant inhibitory effects on smooth muscle cell proliferation. Its mechanism of action, involving membrane hyperpolarization, reduced calcium influx, and downregulation of PKC-α, provides a solid basis for its therapeutic potential in conditions characterized by excessive smooth muscle cell growth, such as pulmonary hypertension. Comparative data suggests that Iptakalim is a more potent activator of the specific K-ATP channel subtype found in vascular smooth muscle compared to older compounds like diazoxide. Further research, particularly large-scale clinical trials, is warranted to fully establish its efficacy and safety in clinical settings.[3]
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of Iptakalim Hydrochloride and Pinacidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target pharmacological profiles of two potassium channel openers, Iptakalim (B1251717) Hydrochloride and pinacidil (B1677893). Both compounds are recognized for their vasodilatory effects mediated through the activation of ATP-sensitive potassium (KATP) channels, yet their selectivity and off-target interactions exhibit notable differences. This document summarizes key quantitative data, outlines experimental methodologies for assessing their effects, and visualizes the primary signaling pathways involved.
Executive Summary
Iptakalim Hydrochloride is a novel KATP channel opener demonstrating significant selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle.[1] This selectivity contributes to a targeted antihypertensive effect with a favorable safety profile.[1][2] In contrast, pinacidil is a non-selective KATP channel opener, activating both vascular and cardiac subtypes, which can lead to a broader range of physiological effects and potential off-target liabilities.[3][4] This guide delves into these differences, providing experimental evidence to inform research and development decisions.
Quantitative Comparison of Off-Target Profiles
The following table summarizes the known activities of this compound and pinacidil on their primary targets and documented off-target sites. The data is compiled from various electrophysiological and functional assays.
| Target Subtype | This compound Activity | Pinacidil Activity | Key References |
| KATP Channels | |||
| SUR1/Kir6.2 (Pancreatic β-cells, Neurons) | No opening effect; inhibitory at high concentrations.[1][5][6] | Very low affinity (mM range).[7] | [1][5][6][7] |
| SUR2A/Kir6.2 (Cardiac Muscle) | Mild activation effect.[1] | EC50: ~10 µM.[8] | [1][8] |
| SUR2B/Kir6.1 (Vascular Smooth Muscle) | Highly potent and selective activation.[1][2] | EC50: ~2 µM.[8] Dissociation constant (Kd): 135 nM, EC50: 680 nM.[7] | [1][2][7][8] |
| Other Off-Target Effects | |||
| Cardiac Na+/Ca2+ Exchanger | Not reported. | Stimulates function via NO/cGMP/PKG pathway.[3] | [3] |
| Dopaminergic & Glutamatergic Systems | Modulates neurotransmitter release, potential antipsychotic effects.[9] | No direct impact on biophysical properties of neurons/astrocytes.[7] | [7][9] |
| Induction of Arrhythmias | Not reported as a primary concern. | Can facilitate ventricular fibrillation under hypoxic/low K+ conditions.[4] | [4] |
| Hair Growth (Hypertrichosis) | Not reported. | Can induce hypertrichosis. |
Signaling Pathways and Mechanisms of Action
The primary mechanism for both drugs involves the opening of KATP channels in vascular smooth muscle cells. This leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation. However, their differential selectivity and off-target effects lead to distinct downstream signaling consequences.
Experimental Protocols
The characterization of Iptakalim and pinacidil's effects on KATP channels primarily relies on patch-clamp electrophysiology techniques. Below are generalized protocols for whole-cell and inside-out patch-clamp recordings, which are standard methods for these assessments.
Whole-Cell Patch-Clamp Recording Protocol
This method is used to measure the activity of all ion channels on the cell membrane, providing a global view of the drug's effect on cellular excitability.
-
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the desired Kir6.x and SURx subunits. Cells are cultured for 24-48 hours post-transfection.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 MgATP (pH 7.2 with KOH).
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The compound of interest (Iptakalim or pinacidil) is applied via perfusion, and the resulting change in whole-cell current is recorded.[10][11][12][13]
-
Inside-Out Patch-Clamp Recording Protocol
This configuration allows for the direct application of drugs to the intracellular face of the membrane patch, enabling the study of direct channel modulation.[14][15][16]
-
Cell and Solution Preparation: As described for the whole-cell protocol.
-
Recording:
-
A giga-seal is formed as in the whole-cell configuration.
-
The pipette is then retracted from the cell, excising the membrane patch with the intracellular side facing the bath solution.
-
The bath solution, containing the internal solution composition and varying concentrations of ATP and the test compound, is perfused over the patch.
-
Single-channel currents are recorded at a fixed membrane potential. This allows for the determination of channel open probability and conductance in response to the drug.[10][17]
-
Conclusion
The available data indicates that this compound possesses a more favorable off-target profile compared to pinacidil, primarily due to its high selectivity for the vascular KATP channel subtype SUR2B/Kir6.1. This selectivity minimizes direct cardiac effects and other off-target interactions observed with the non-selective opener pinacidil. However, the unique bidirectional regulation of pancreatic and vascular KATP channels by Iptakalim warrants further investigation. For researchers developing novel KATP channel openers, the distinct profiles of these two compounds offer valuable insights into the structure-activity relationships that govern subtype selectivity and off-target effects. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other potassium channel modulators.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCC9/SUR2 in the brain: implications for hippocampal sclerosis of aging and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. re-place.be [re-place.be]
- 14. Pinacidil activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 16. Activation of ATP-sensitive K channels in heart cells by pinacidil: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide's Potency in Antagonizing Iptakalim-Induced KATP Channel Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Signaling Pathway Overview
Iptakalim, a novel KATP channel opener, and glibenclamide, a sulfonylurea drug, exert their effects by modulating the activity of ATP-sensitive potassium channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability.
Caption: Interaction of Iptakalim and Glibenclamide with the KATP channel.
Comparative Inhibitory Potency of Glibenclamide
The inhibitory concentration (IC50) of glibenclamide against KATP channels varies depending on the tissue type, the specific subunit composition of the channel, and the experimental conditions, including the concentration of intracellular nucleotides like ATP and ADP.[1][2] The following table summarizes the IC50 values of glibenclamide for KATP channels in different cell types, which can be used as a reference for its potential potency against Iptakalim-induced currents.
| Cell Type | KATP Channel Activator | IC50 of Glibenclamide | Reference |
| Rat Ventricular Myocytes | Low [ATP] | 6 µM | [3] |
| Pig Urethral Myocytes | Levcromakalim (100 µM) | 0.5 µM (full conductance) | [4] |
| Pig Urethral Myocytes | Levcromakalim (100 µM) | 4.7 µM (sublevel conductance) | [4][5] |
| Rat Skeletal Muscle | Low [ATP] | 63 nM (apparent Ki) | [6] |
| Guinea Pig Ventricular Myocytes | Metabolic Inhibitors | Kd of 0.5 µM (in the absence of ADP) | [2] |
It is important to note that the presence of MgADP can reduce the blocking efficacy of glibenclamide.[2][3]
Experimental Protocol: IC50 Determination via Patch-Clamp Electrophysiology
The determination of glibenclamide's IC50 against Iptakalim-induced currents is typically performed using the patch-clamp technique, which allows for the direct measurement of ion channel activity.
1. Cell Preparation:
-
Isolate and culture the target cells expressing KATP channels (e.g., vascular smooth muscle cells, pancreatic β-cells, or a heterologous expression system like HEK293 cells transfected with the appropriate KATP channel subunits).
2. Electrophysiological Recording:
-
Utilize the whole-cell or inside-out patch-clamp configuration to record KATP channel currents.
-
The standard extracellular solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The standard intracellular (pipette) solution may contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2. To study KATP channels, the intracellular solution should have a low concentration of ATP (e.g., 0.1 mM) to ensure the channels are open.
3. Experimental Procedure:
-
Establish a stable whole-cell or inside-out patch recording.
-
Apply Iptakalim at a fixed concentration (e.g., 10 µM) to the extracellular solution to induce a stable outward K+ current.
-
Once a steady-state current is achieved, apply increasing concentrations of glibenclamide to the extracellular solution.
-
Record the current at each glibenclamide concentration until a steady-state inhibition is observed.
-
A washout step with the Iptakalim-containing solution should be performed to check for the reversibility of the block.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude at each glibenclamide concentration.
-
Normalize the current inhibition relative to the maximal current induced by Iptakalim alone.
-
Plot the percentage of inhibition against the logarithm of the glibenclamide concentration.
-
Fit the data to a sigmoidal dose-response curve using the Hill equation to determine the IC50 value and the Hill coefficient.
Caption: Workflow for IC50 determination of glibenclamide.
Concluding Remarks
Glibenclamide is a potent antagonist of KATP channels, and its inhibitory effects are expected to reverse the channel opening induced by Iptakalim. While a direct IC50 value for this specific interaction is not yet established, the provided data from analogous studies offer a strong foundation for experimental design and interpretation. The detailed protocol for IC50 determination using patch-clamp electrophysiology provides a clear roadmap for researchers aiming to quantify this pharmacological interaction. Such studies are essential for understanding the therapeutic potential and specificity of KATP channel modulators in various physiological and pathological contexts.
References
- 1. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride: A Comparative Guide to its Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptakalim Hydrochloride's performance against alternative treatments across various animal models of disease. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant therapeutic effects in a range of preclinical animal models. By activating KATP channels, Iptakalim modulates cellular excitability and function, leading to vasodilation, neuroprotection, and anti-proliferative effects. This guide summarizes the key findings from studies in hypertension, ischemic stroke, Parkinson's disease, and pulmonary hypertension, offering a comparative analysis with other KATP channel modulators and placebo controls. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to offer a comprehensive overview for researchers and drug development professionals.
Comparison of this compound's Efficacy in Various Animal Models
Hypertension
Iptakalim has been extensively studied in the Spontaneously Hypertensive Rat (SHR) model, which closely mimics human essential hypertension.
Data Summary: Antihypertensive Effects in SHR Rats
| Treatment Group | Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Iptakalim | 9 mg/kg/day | Oral | ↓ 45 ± 5 | ↓ 30 ± 4 | [Fictionalized Data for Illustrative Purposes] |
| Pinacidil | 10 mg/kg/day | Oral | ↓ 40 ± 6 | ↓ 25 ± 5 | [Fictionalized Data for Illustrative Purposes] |
| Vehicle Control | - | Oral | ↑ 5 ± 2 | ↑ 3 ± 1 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented above is a representative summary and may not be from a single direct comparative study. It is synthesized for illustrative comparison.
Ischemic Stroke
In the Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke, Iptakalim has shown neuroprotective effects by reducing infarct volume and improving neurological outcomes.
Data Summary: Neuroprotective Effects in MCAO Rat Model
| Treatment Group | Dose | Time of Administration | Infarct Volume (%) | Neurological Score (mNSS) | Reference |
| Iptakalim | 8 mg/kg | 1h post-reperfusion | 18.30 ± 6.89 | 6.5 ± 1.2 | [1] |
| Saline (MCAO) | - | - | 41.58 ± 6.47 | 10.2 ± 1.5 | [1] |
| Sham | - | - | 0 | 0.5 ± 0.2 | [1] |
Parkinson's Disease
Iptakalim has been evaluated in the 6-hydroxydopamine (6-OHDA) and MPP+ induced rat models of Parkinson's disease, demonstrating a protective effect on dopaminergic neurons and improving motor function.
Data Summary: Effects in a Rat Model of Parkinson's Disease (MPP+ induced)
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| Iptakalim | 3.0 mg/kg/day | Overall Rod Performance (ORP) Score | Significantly higher than MPP+ group | [2] |
| Iptakalim | 3.0 mg/kg/day | TH-positive neurons (% of control) | ~70% | [2] |
| Diazoxide | 3.0 mg/kg/day | Overall Rod Performance (ORP) Score | Significantly higher than MPP+ group | [2] |
| MPP+ Model | - | TH-positive neurons (% of control) | ~40% | [2] |
| Control | - | TH-positive neurons (% of control) | 100% | [2] |
Pulmonary Hypertension
In monocrotaline (B1676716) (MCT)-induced and hypoxia-induced pulmonary hypertension (PH) in rats, Iptakalim has been shown to attenuate the increase in pulmonary arterial pressure and right ventricular hypertrophy.
Data Summary: Hemodynamic Effects in Monocrotaline-Induced PH in Rats
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricle/(Left Ventricle + Septum) Ratio | Reference |
| Iptakalim | 9 mg/kg/day | ↓ to ~35 from ~55 | ↓ to ~0.4 from ~0.6 | [3] |
| Monocrotaline Control | - | ~55 | ~0.6 | [3] |
| Saline Control | - | ~25 | ~0.25 | [3] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls, typically aged 12-16 weeks.
-
Disease Induction: Hypertension develops spontaneously in SHRs.
-
Drug Administration: Iptakalim or comparator drugs are administered orally via gavage daily for a specified period (e.g., 4-8 weeks). A vehicle control group receives the same volume of the vehicle.
-
Endpoint Measurement: Blood pressure (systolic, diastolic, and mean arterial pressure) is measured non-invasively using the tail-cuff method at regular intervals. At the end of the study, animals may be euthanized for tissue collection and analysis (e.g., heart, kidney) to assess organ damage.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats weighing 250-300g.
-
Disease Induction: Anesthesia is induced (e.g., with isoflurane). A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: Iptakalim or vehicle is administered intravenously or intraperitoneally at a specific time point relative to the ischemic event (e.g., at the onset of reperfusion).
-
Endpoint Measurement: Neurological deficits are assessed using a standardized scoring system (e.g., modified Neurological Severity Score, mNSS) at various time points post-MCAO. After 24 or 48 hours, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Disease Induction: Rats are anesthetized and placed in a stereotaxic frame. 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.
-
Drug Administration: Iptakalim or a comparator drug is administered (e.g., intraperitoneally) daily, starting before or after the 6-OHDA lesioning.
-
Endpoint Measurement: Motor function is assessed using behavioral tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test. Post-mortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Disease Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension.
-
Drug Administration: Daily oral or intraperitoneal administration of Iptakalim or vehicle is initiated, often starting on the same day as MCT injection and continuing for several weeks (e.g., 28 days).
-
Endpoint Measurement: Hemodynamic parameters, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP), are measured via right heart catheterization. Right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S). Histological analysis of the pulmonary arteries is also performed to evaluate vascular remodeling.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound is the opening of ATP-sensitive potassium (KATP) channels. This action leads to membrane hyperpolarization and subsequent downstream effects that vary depending on the cell type.
Caption: Iptakalim's primary signaling pathway.
The validation of Iptakalim's effect in animal models typically follows a standardized experimental workflow.
Caption: General experimental workflow for animal studies.
References
- 1. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Iptakalim ameliorates monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iptakalim Hydrochloride and Nicorandil on Vascular Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iptakalim (B1251717) Hydrochloride and Nicorandil (B1678753), two important vasodilators that act on ATP-sensitive potassium (KATP) channels. This document synthesizes preclinical and clinical data to delineate their mechanisms of action, vascular effects, and potential therapeutic applications, with a focus on their impact on vascular function.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported vascular effects of Iptakalim Hydrochloride and Nicorandil.
Table 1: General and Mechanistic Properties
| Feature | This compound | Nicorandil |
| Primary Mechanism | Selective ATP-sensitive potassium (KATP) channel opener[1] | ATP-sensitive potassium (KATP) channel opener and Nitric Oxide (NO) donor[2][3][4] |
| KATP Channel Subtype Selectivity | High selectivity for SUR2B/Kir6.1[1] | Acts on various KATP channel subtypes |
| Vascular Selectivity | Preferentially relaxes resistance arterioles and small arteries[1] | Dilates both arteries (including coronary) and veins[4] |
| Endothelium Dependence | Vasodilation is largely endothelium-dependent | Vasodilation from its nitrate-like action is endothelium-independent[5][6] |
| Metabolic State Dependence | More potent in hypertensive or low ATP/NDP conditions | Less dependent on the cellular metabolic state |
Table 2: Comparative Vascular and Hemodynamic Effects
| Effect | This compound | Nicorandil |
| Arterial Vasodilation | Potent, especially in small resistance arteries[1] | Effective arterial and coronary vasodilator[4] |
| Venous Vasodilation | Minimal effect on capacitance vessels[1] | Significant venodilation, reducing preload[4] |
| Blood Pressure | Significant reduction in hypertensive models, minimal effect in normotensive models[1] | Reduces blood pressure in hypertensive patients[7][8] |
| Heart Rate | No significant reflex tachycardia reported | Generally no significant change in heart rate[7] |
| Coronary Blood Flow | Improves microcirculation[9] | Increases coronary blood flow[10] |
| Anti-proliferative Effects on Vascular Smooth Muscle Cells | Inhibits proliferation of pulmonary arterial smooth muscle cells[9] | Data not prominent in search results |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the vascular function of this compound and Nicorandil.
In Vitro Vasodilation Assay
-
Objective: To determine the vasodilatory potency (EC50) of the compounds.
-
Methodology:
-
Isolated arterial rings (e.g., rat mesenteric artery, porcine coronary artery) are mounted in an organ bath filled with a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine, endothelin-1).
-
Cumulative concentrations of this compound or Nicorandil are added to the organ bath.
-
The relaxation of the arterial ring is measured isometrically using a force transducer.
-
Concentration-response curves are plotted, and the EC50 values are calculated.
-
To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors, such as the KATP channel blocker glibenclamide or the guanylate cyclase inhibitor methylene (B1212753) blue.[11]
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the opening of KATP channels in vascular cells.
-
Methodology:
-
Vascular smooth muscle cells or endothelial cells are isolated and cultured.
-
The whole-cell patch-clamp technique is used to record the electrical currents across the cell membrane.
-
A specific voltage protocol is applied to the cell.
-
This compound or Nicorandil is applied to the cell via a perfusion system.
-
An increase in outward potassium current indicates the opening of KATP channels.
-
The specificity of the channel opening can be confirmed by applying a KATP channel blocker like glibenclamide, which should reverse the effect of the opener.[12]
-
In Vivo Blood Pressure Measurement in Animal Models
-
Objective: To assess the antihypertensive effects of the compounds.
-
Methodology:
-
Spontaneously hypertensive rats (SHR) or other hypertensive animal models are used.
-
A telemetry device or a tail-cuff system is used to measure blood pressure and heart rate.
-
A baseline blood pressure reading is established.
-
This compound or Nicorandil is administered orally or intravenously.
-
Blood pressure and heart rate are monitored continuously or at regular intervals for a specified period.
-
The magnitude and duration of the blood pressure reduction are determined.[13]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and Nicorandil and a typical experimental workflow for their comparison.
Caption: Signaling pathways of this compound and Nicorandil in vascular smooth muscle cells.
Caption: A generalized experimental workflow for the comparative study of vasoactive compounds.
Conclusion
This compound and Nicorandil are both valuable pharmacological tools and therapeutic agents that induce vasodilation through the modulation of KATP channels. Iptakalim's high selectivity for the SUR2B/Kir6.1 KATP channel subtype and its preferential action on resistance vessels, particularly in hypertensive states, position it as a potentially more targeted antihypertensive agent.[1] In contrast, Nicorandil's dual mechanism of KATP channel opening and NO donation provides a broader spectrum of action, affecting both arterial and venous tone, which is beneficial in the management of angina.[4]
For researchers, the distinct profiles of these two compounds offer opportunities to probe the differential roles of KATP channel subtypes and NO signaling in vascular physiology and pathophysiology. For drug development professionals, the targeted action of Iptakalim may represent a more refined approach for hypertension therapy with a potentially favorable side-effect profile, while Nicorandil remains a clinically proven option for ischemic heart disease. Further direct comparative studies are warranted to fully elucidate the relative potencies and clinical advantages of these two important vasodilators.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicorandil: a potassium channel opening drug for treatment of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of the effects of nicorandil, pinacidil, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparisons of the effects of nicorandil, pinacidil, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicorandil, a new vasodilator drug, in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nicorandil on arterial and venous vessels of the forearm in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effectiveness and safety of nicorandil in the treatment of patients with microvascular angina: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Iptakalim Hydrochloride Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of Iptakalim (B1251717) Hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener. While direct comparative studies on knockout versus wild-type cell lines are not extensively available in public literature, this document synthesizes the existing evidence from knockout animal models, heterologous expression systems, and pharmacological blockade studies to evaluate its on-target activity. Furthermore, we propose a definitive experimental workflow for specificity assessment using knockout cell lines.
Introduction to Iptakalim Hydrochloride
Iptakalim is an antihypertensive agent that functions by opening ATP-sensitive potassium (KATP) channels.[1] These channels couple the metabolic state of a cell to its membrane potential and are crucial in regulating various physiological processes.[2] KATP channels are octameric protein complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2]
Iptakalim has been identified as a selective opener of KATP channels, with a reported preference for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle.[3][4] This selectivity is believed to underlie its potent vasodilatory effects and its therapeutic potential in hypertension and pulmonary hypertension.[2][3]
Evidence for On-Target Specificity
The specificity of a drug is paramount to its safety and efficacy. An ideal drug selectively interacts with its intended target to elicit a therapeutic effect while minimizing engagement with other molecules, which could lead to off-target effects. The specificity of Iptakalim has been inferred through several lines of evidence.
Pharmacological Inhibition with KATP Channel Blockers
A common method to attribute the effect of a KATP channel opener to its target is to demonstrate that its action is prevented or reversed by a known KATP channel antagonist, such as glibenclamide. Multiple studies have shown that the physiological effects of Iptakalim are abolished in the presence of glibenclamide, supporting its on-target mechanism of action.
| Experimental System | Measured Effect of Iptakalim | Effect of Glibenclamide Co-administration | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibition of hypoxia-induced cell proliferation | Abolished the inhibitory effect of Iptakalim | [2] |
| Cultured Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Increased whole-cell KATP currents | Prevented the Iptakalim-induced increase in current | [5] |
| Cultured PC12 Cells | Protection against neurotoxin-induced glutamate (B1630785) uptake diminishment | Abolished the protective effect of Iptakalim | [6] |
Selectivity Profile in Heterologous Expression Systems
Studies using non-native cells, such as Human Embryonic Kidney (HEK) 293 cells or Xenopus oocytes, engineered to express specific subtypes of the KATP channel, have been instrumental in defining the selectivity profile of Iptakalim. These studies indicate a significant preference for the SUR2B/Kir6.1 channel subtype.
| KATP Channel Subtype | Relative Activation by Iptakalim | Comparison with Other Openers | Predominant Tissue Location | Reference |
| SUR2B/Kir6.1 | Significant Activation | More potent than diazoxide (B193173) and pinacidil | Vascular Smooth Muscle | [3] |
| SUR2A/Kir6.2 | Mild Effect | - | Cardiac Muscle | [3] |
| SUR1/Kir6.2 | No Effect | - | Pancreatic β-cells, Neurons | [3] |
Evidence from Kir6.1 Knockout Animal Models
The most compelling evidence for the specificity of Iptakalim for Kir6.1-containing channels comes from a study utilizing heterozygous knockout mice for the Kir6.1 gene (Kir6.1+/-). This study investigated the role of Iptakalim in promoting adult hippocampal neurogenesis.
The results demonstrated that the stimulatory effect of Iptakalim on the proliferation and survival of adult neural stem cells was present in wild-type mice but was completely abolished in the Kir6.1+/- mice.[7][8] This provides strong genetic evidence that the observed effects of Iptakalim are mediated through its action on Kir6.1-containing KATP channels.
| Animal Model | Treatment | Key Finding | Conclusion | Reference |
| Wild-type (Kir6.1+/+) Mice | Iptakalim (10 mg/kg for 4 weeks) | Significantly increased the number of newborn adult neural stem cells in the hippocampus. | Iptakalim promotes neurogenesis. | [8] |
| Heterozygous Knockout (Kir6.1+/-) Mice | Iptakalim (10 mg/kg for 4 weeks) | Failed to increase the number of newborn adult neural stem cells. | The neurogenic effect of Iptakalim is dependent on the Kir6.1 subunit. | [8] |
Proposed Workflow for Definitive Specificity Assessment
To definitively assess the specificity of Iptakalim, a direct comparison of its effects on primary cells isolated from wild-type and Kir6.1 or SUR2B knockout animals is required. Below is a proposed experimental workflow.
Detailed Experimental Protocols
Isolation of Primary Vascular Smooth Muscle Cells (VSMCs) from Mouse Aorta
This protocol is adapted from standard methods for isolating VSMCs from murine models.[9][10]
-
Animal Euthanasia and Aorta Extraction: Euthanize wild-type and knockout mice according to approved animal care protocols. Perfuse the circulatory system with ice-cold, sterile phosphate-buffered saline (PBS). Surgically expose and dissect the thoracic aorta.
-
Adventitia Removal: Transfer the aorta to a sterile dish containing cold PBS. Under a dissecting microscope, carefully remove the surrounding adventitial and fatty tissue.
-
Enzymatic Digestion: Cut the cleaned aorta into small rings (1-2 mm). Place the rings in a digestion solution containing collagenase type II in Dulbecco's Modified Eagle Medium (DMEM). Incubate overnight at 37°C.
-
Cell Culture: The following day, triturate the tissue fragments to release the cells. Plate the cell suspension in DMEM supplemented with 15% Fetal Bovine Serum (FBS) and antibiotics. VSMCs will migrate from the tissue fragments and adhere to the culture dish.
-
Cell Purification and Expansion: Once confluent, passage the cells. VSMC identity can be confirmed by immunofluorescent staining for α-smooth muscle actin (α-SMA).
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording KATP currents in isolated VSMCs.[5][11]
-
Cell Preparation: Plate the isolated VSMCs on glass coverslips. Prior to recording, replace the culture medium with an external recording solution.
-
Pipette and Solutions: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a low concentration of ATP (e.g., <100 µM) to allow for KATP channel opening.
-
Recording Configuration: Using a micromanipulator, form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps to elicit membrane currents. Perfuse the cell with the external solution containing varying concentrations of this compound. Record the resulting changes in outward current.
-
Analysis: Measure the amplitude of the Iptakalim-induced current at each concentration and construct a dose-response curve to determine the EC50. Compare the responses between wild-type and knockout cells.
Iptakalim Signaling Pathway
Iptakalim's primary mechanism of action involves the opening of KATP channels, leading to membrane hyperpolarization and subsequent vasodilation.
Off-Target Considerations and Alternative Compounds
A comprehensive assessment of drug specificity includes screening for off-target activities. Publicly available, large-scale screening data for Iptakalim against a broad panel of receptors and ion channels is limited. Of particular importance for cardiovascular drugs is the assessment of activity on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to QT interval prolongation and cardiac arrhythmias. Such safety pharmacology data is crucial for a complete specificity profile.
Alternative KATP Channel Openers:
| Compound | Subtype Selectivity | Key Characteristics |
| Pinacidil | Non-selective | One of the most commonly studied KATP channel openers; affects both vascular and cardiac channels.[3] |
| Diazoxide | SUR1 > SUR2 | Preferentially opens pancreatic KATP channels, leading to inhibition of insulin (B600854) secretion. Also has vasodilatory effects.[3] |
| Cromakalim | SUR2B/Kir6.1 preference | A well-characterized KATP opener with primary effects on vascular smooth muscle. |
Conclusion
The available evidence strongly supports the on-target specificity of this compound for KATP channels, with a notable selectivity for the SUR2B/Kir6.1 subtype. The abolition of its effects by the KATP channel blocker glibenclamide and, most significantly, in Kir6.1 heterozygous knockout mice, provides compelling validation of its mechanism of action.[2][7][8]
However, to meet the rigorous standards of modern drug development, direct comparative studies on primary cells isolated from wild-type and knockout animals are essential to quantify its specificity and potency at the cellular level. Furthermore, a comprehensive off-target liability screen would provide a more complete safety and specificity profile. The experimental workflows and protocols outlined in this guide provide a clear path for researchers to definitively establish the specificity of this compound.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Iptakalim Enhances Adult Mouse Hippocampal Neurogenesis Via Opening Kir6.1‐Composed K‐ATP Channels Expressed in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim enhances adult mouse hippocampal neurogenesis via opening Kir6.1-composed K-ATP channels expressed in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Murine Primary Aortic Smooth Muscle Cells [en.bio-protocol.org]
- 10. Isolation of Murine Primary Aortic Smooth Muscle Cells [bio-protocol.org]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Iptakalim Hydrochloride
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount. Iptakalim (B1251717) hydrochloride, a novel ATP-sensitive potassium channel (KATP) opener, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of Iptakalim hydrochloride, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
Hazard Profile of this compound
Understanding the potential hazards of a substance is the first step in safe disposal. The Safety Data Sheet (SDS) for this compound indicates the following hazards:
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[4] |
| Aquatic Hazard (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Note: This data is synthesized from available Safety Data Sheets and should be confirmed with the specific SDS provided by your supplier.
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other incompatible waste streams.[6][7]
-
It should be collected as a separate solid chemical waste.
3. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][8] The container should be compatible with the chemical properties of this compound.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date
-
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][9]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.[9]
-
Store away from heat sources and direct sunlight.[10]
5. Disposal Request:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]
-
Do not dispose of this compound down the drain or in the regular trash.[5][10] This is to prevent environmental contamination, as it is toxic to aquatic life with long-lasting effects.[5]
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated materials (e.g., paper towels, wipes) as hazardous waste along with the this compound.
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iptakalim Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Iptakalim Hydrochloride, a novel ATP-sensitive potassium channel (KATP) opener. By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for operations with a higher risk of splashing.
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. A lab coat or protective suit is also required to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.
A diagram illustrating the proper PPE for handling this compound is provided below.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
2. Preparation and Use:
-
All handling should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
3. Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
The following workflow diagram outlines the key steps for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Emergency Response Plan:
| Emergency Scenario | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the absorbent material in a sealed container according to regulations. |
The following diagram illustrates the decision-making process in case of an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
